molecular formula C7H10O2 B13317447 3-Cyclobutyl-3-oxopropanal

3-Cyclobutyl-3-oxopropanal

Cat. No.: B13317447
M. Wt: 126.15 g/mol
InChI Key: LVVHGZFOGLAABV-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3-oxopropanal ( 1849290-12-5) is a high-purity chemical building block of interest in advanced organic synthesis and agrochemical research. Its molecular formula is C7H10O2, and it features both a reactive aldehyde and a ketone group adjacent to a cyclobutyl ring. This unique structure makes it a versatile precursor for developing novel compounds. Researchers value this compound for its potential application in designing and synthesizing new active molecules. The cyclobutyl group, as a strained ring system, is known to confer specific steric and electronic properties that can enhance metabolic stability and increase binding affinity to biological targets . Current scientific exploration is focused on leveraging such structures in the discovery of next-generation agents, particularly in the field of agricultural chemistry, including insecticides, fungicides, and herbicides . The compound serves as a key synthetic intermediate, allowing chemists to construct more complex molecular architectures for bioactivity screening. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and it is typically supplied under cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-cyclobutyl-3-oxopropanal

InChI

InChI=1S/C7H10O2/c8-5-4-7(9)6-2-1-3-6/h5-6H,1-4H2

InChI Key

LVVHGZFOGLAABV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclobutyl-3-oxopropanal: Synthesis, Properties, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Ketoaldehydes in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, β-ketoaldehydes stand out as exceptionally versatile synthetic intermediates. Their unique bifunctional nature, characterized by the presence of both a ketone and an aldehyde group separated by a methylene unit, allows for a diverse range of chemical transformations. This duality of reactive sites makes them powerful building blocks in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. 3-Cyclobutyl-3-oxopropanal, a member of this important class of molecules, presents a unique combination of a strained cyclobutyl ring and the reactive β-ketoaldehyde moiety. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via a crossed Claisen condensation, and an in-depth analysis of its expected spectroscopic characteristics, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a fascinating molecule that merges the reactivity of a β-dicarbonyl system with the conformational constraints of a cyclobutane ring. A summary of its key chemical and physical properties is presented below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1849290-12-5[1]
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
Canonical SMILES C1CC(C1)C(=O)CC=O[1]
InChI Key LVVHGZFOGLAABV-UHFFFAOYSA-N[1]
Computed XLogP3 0.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Synthetic Approach: Crossed Claisen Condensation

The synthesis of this compound can be efficiently achieved through a crossed Claisen condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of a ketone with an ester in the presence of a strong base.[2][3][4] In this specific case, cyclobutyl methyl ketone serves as the ketone component, and an appropriate formate ester, such as ethyl formate, provides the formyl group. The use of a strong, non-nucleophilic base like sodium hydride is crucial to drive the reaction to completion by deprotonating the α-carbon of the ketone, forming a reactive enolate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Claisen condensations of ketones with formate esters.

Materials:

  • Cyclobutyl methyl ketone

  • Ethyl formate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Reactants: A solution of cyclobutyl methyl ketone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is prepared and transferred to the addition funnel.

  • Initiation of Reaction: The flask containing the sodium hydride suspension is cooled in an ice bath. The solution of the ketone and ester is then added dropwise to the stirred suspension over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled in an ice bath, and the excess sodium hydride is quenched by the slow, careful addition of water. The mixture is then acidified to a pH of approximately 3-4 with 1 M hydrochloric acid.

  • Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the α-carbon of the less reactive ketone, initiating the condensation.[4]

  • Ethyl formate is used in slight excess to ensure complete conversion of the cyclobutyl methyl ketone.

  • Anhydrous conditions are critical as the enolate intermediate is highly reactive towards protic solvents like water.

  • Acidic workup is necessary to neutralize the basic reaction mixture and protonate the resulting enolate of the β-ketoaldehyde product.

Claisen_Condensation ketone Cyclobutyl methyl ketone enolate Ketone Enolate ketone->enolate - H₂ ester Ethyl formate tetrahedral Tetrahedral Intermediate ester->tetrahedral base NaH (Base) base->enolate enolate->tetrahedral + Ethyl formate product_enolate Product Enolate tetrahedral->product_enolate - NaOEt product This compound product_enolate->product + H₃O⁺ (Workup)

Caption: Synthesis of this compound via Claisen Condensation.

Spectroscopic Characterization: A Predictive Analysis

In the absence of published experimental spectra for this compound, a predictive analysis based on the known spectroscopic behavior of β-ketoaldehydes and related structures provides valuable insights for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.5 - 9.8Triplet1HAldehyde proton (-CHO)The aldehyde proton is highly deshielded and typically appears in this downfield region.[1][5] It is expected to be a triplet due to coupling with the adjacent methylene protons.
3.0 - 3.5Multiplet1HMethine proton on cyclobutane (-CH-)This proton is adjacent to the carbonyl group and will be deshielded.
2.5 - 2.8Doublet2HMethylene protons (-CH₂-)These protons are alpha to the aldehyde carbonyl group and will be deshielded. They will be split into a doublet by the aldehyde proton.
1.8 - 2.4Multiplet6HMethylene protons on cyclobutane (-CH₂-)These protons on the cyclobutane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and the methine proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
200 - 210Ketone carbonyl carbon (C=O)The ketone carbonyl carbon is expected to resonate in this typical downfield region.[6]
190 - 200Aldehyde carbonyl carbon (C=O)The aldehyde carbonyl carbon is also highly deshielded and appears in a characteristic downfield region.[5]
45 - 55Methine carbon on cyclobutane (-CH-)This carbon is attached to the electron-withdrawing carbonyl group, causing a downfield shift.
40 - 50Methylene carbon (-CH₂-)This carbon is alpha to the aldehyde carbonyl group.
15 - 30Methylene carbons on cyclobutane (-CH₂-)The remaining methylene carbons of the cyclobutane ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of the two carbonyl groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
2820 and 2720MediumC-H stretch of aldehydeThese two distinct peaks are characteristic of the C-H bond in an aldehyde.[1]
1720 - 1740StrongC=O stretch of aldehydeThe aldehyde carbonyl typically absorbs in this region.
1700 - 1720StrongC=O stretch of ketoneThe cyclobutyl ketone carbonyl stretch is expected in this region. The exact position can be influenced by ring strain.
2850 - 3000Medium-StrongC-H stretch of alkanesThese absorptions arise from the C-H bonds of the cyclobutane ring and the methylene group.
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Predicted m/zFragmentRationale
126[M]⁺Molecular ion peak corresponding to the molecular weight of C₇H₁₀O₂.
97[M - CHO]⁺Loss of the formyl group is a common fragmentation pathway for aldehydes.
83[M - C₃H₅]⁺Cleavage of the cyclobutyl ring.
71[C₄H₇CO]⁺α-cleavage at the ketone carbonyl, resulting in the cyclobutylcarbonyl cation.
55[C₄H₇]⁺Loss of the acyl group to give the cyclobutyl cation.
41[C₃H₅]⁺Further fragmentation of the cyclobutyl ring.

Reactivity and Synthetic Applications

As a β-ketoaldehyde, this compound is a substrate for a wide array of chemical transformations, making it a valuable synthetic precursor.

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it will exist in equilibrium with its enol tautomer. This tautomerism is key to its reactivity, as the enol form can act as a nucleophile.

  • Nucleophilic Addition to Carbonyls: Both the aldehyde and ketone carbonyls are susceptible to nucleophilic attack. The aldehyde is generally more reactive towards nucleophiles.

  • Reactions at the α-Methylene Group: The protons on the methylene group between the two carbonyls are acidic and can be removed by a base to form a stable enolate. This enolate can then participate in various alkylation and acylation reactions.

  • Cyclization Reactions: The bifunctional nature of this compound makes it an excellent substrate for the synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.

Reactivity bka This compound aldehyde Aldehyde Carbonyl (Electrophilic) bka->aldehyde ketone Ketone Carbonyl (Electrophilic) bka->ketone alpha_methylene α-Methylene (Acidic Protons) bka->alpha_methylene enol Enol Tautomer (Nucleophilic) bka->enol Equilibrium cyclization Heterocycle Synthesis bka->cyclization nuc_add Nucleophilic Addition aldehyde->nuc_add ketone->nuc_add alkylation Alkylation/Acylation alpha_methylene->alkylation enol->bka tautomerism Keto-Enol Tautomerism

Caption: Key Reactive Sites and Pathways of this compound.

Conclusion

This compound emerges as a molecule of significant synthetic potential. Its preparation via the robust Claisen condensation provides a reliable route to this valuable building block. The predictive spectroscopic analysis outlined in this guide offers a solid framework for its characterization, enabling researchers to confidently identify and utilize this compound in their synthetic endeavors. The unique structural features and inherent reactivity of this compound open up numerous possibilities for the construction of novel and complex molecular architectures, underscoring its importance in the fields of medicinal chemistry and materials science.

References

  • PubChem. Compound Summary for CID 115011125, this compound.
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An In-depth Technical Guide to 3-Cyclobutyl-3-oxopropanal: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclobutyl-3-oxopropanal, a bifunctional molecule featuring both a ketone and an aldehyde, represents a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, incorporating a strained cyclobutane ring, offers unique conformational constraints and metabolic stability, making it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, an analysis of its physicochemical properties, and an exploration of its potential applications in the field of drug discovery.

Chemical Identity

  • IUPAC Name: this compound[1]

  • CAS Number: 1849290-12-5[1]

  • Molecular Formula: C₇H₁₀O₂

  • Molecular Weight: 126.15 g/mol [1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a base-mediated formylation of cyclobutyl methyl ketone, a classic example of a crossed Claisen condensation.[2][3][4][5] This method is advantageous as it utilizes readily available starting materials and proceeds with good efficiency. The overall synthetic workflow can be envisioned in two main stages: the synthesis of the precursor, cyclobutyl methyl ketone, and its subsequent formylation.

Part 1: Synthesis of Cyclobutyl Methyl Ketone

Cyclobutyl methyl ketone serves as the key precursor for the target molecule. It can be synthesized by reacting cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[6]

Experimental Protocol:

  • Preparation of the Malonic Ester Magnesium Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

  • Add a small portion of a solution of diethyl malonate in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining diethyl malonate solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the magnesium salt.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclobutanecarbonyl chloride in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure cyclobutyl methyl ketone.

Part 2: Formylation of Cyclobutyl Methyl Ketone

The final step involves the formylation of cyclobutyl methyl ketone using an appropriate formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide. A patent for the synthesis of the analogous 3-cyclopropyl-3-oxopropanal acetal outlines a similar formylation of cyclopropyl methyl ketone.[7]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled base solution, add a solution of cyclobutyl methyl ketone and a molar excess of ethyl formate in the same anhydrous solvent dropwise. The use of an excess of ethyl formate, which lacks α-hydrogens, helps to minimize the self-condensation of the cyclobutyl methyl ketone.[2][3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully neutralize the reaction mixture with a weak acid (e.g., acetic acid) or by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration, the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: Due to the inherent reactivity of β-ketoaldehydes, purification should be carried out under mild conditions, such as column chromatography on silica gel using a non-polar to moderately polar eluent system.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Cyclobutyl Methyl Ketone cluster_part2 Part 2: Formylation A Cyclobutanecarbonyl Chloride C Cyclobutyl Methyl Ketone A->C Acylation B Magnesium Salt of Malonic Ester B->C D Cyclobutyl Methyl Ketone F This compound D->F Claisen Condensation E Ethyl Formate E->F

Caption: Synthetic route to this compound.

Physicochemical Properties and Reactivity

Computed Physicochemical Properties

PropertyValueSource
Molecular Weight126.15 g/mol PubChem[1]
XLogP30.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass126.068079557 DaPubChem[1]
Topological Polar Surface Area34.1 ŲPubChem[1]

Reactivity Profile

This compound is a β-ketoaldehyde, a class of compounds known for their unique reactivity due to the presence of two carbonyl groups in a 1,3-relationship.

  • Keto-Enol Tautomerism: The molecule exists in equilibrium with its enol form. This tautomerism is a key aspect of its reactivity, as the enol form is a nucleophile.

  • Acidity of the α-Proton: The protons on the carbon between the two carbonyl groups are significantly acidic due to the electron-withdrawing nature of both the ketone and aldehyde functionalities. This allows for easy deprotonation to form a stable enolate.

  • Nucleophilic and Electrophilic Centers: The carbonyl carbons of both the ketone and the aldehyde are electrophilic and susceptible to attack by nucleophiles.

Applications in Research and Drug Development

While specific studies detailing the use of this compound are limited, its structural motifs suggest significant potential in medicinal chemistry and drug design.

The Role of the Cyclobutane Moiety

The incorporation of a cyclobutane ring into drug candidates is an increasingly utilized strategy to enhance their pharmacological properties.

  • Conformational Rigidity: The puckered, three-dimensional structure of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.

  • Metabolic Stability: The cyclobutane group can act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl groups or double bonds, thereby improving the pharmacokinetic profile of a drug. A study on CF3-cyclobutanes demonstrated that this moiety can enhance resistance to metabolic clearance in certain bioactive compounds.[8]

  • Lipophilicity and Solubility: The introduction of a cyclobutane ring can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential as a Synthetic Intermediate

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The reactive aldehyde and ketone functionalities can be selectively targeted to build diverse molecular scaffolds. For instance, derivatives of 3-(4-halophenyl)-3-oxopropanal have been investigated as novel antibacterial agents, suggesting that the 3-oxo-propanal core can be a pharmacophore for antimicrobial activity.[9]

Diagram of Potential Applications:

Applications A This compound B Synthesis of Heterocycles A->B Versatile Building Block C Medicinal Chemistry Scaffolds B->C Bioactive Cores D Lead Optimization in Drug Discovery C->D Improved Pharmacokinetics and Pharmacodynamics

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, achievable through a crossed Claisen condensation, provides access to a molecule that combines the unique properties of a cyclobutane ring with the versatile reactivity of a β-ketoaldehyde. For researchers and scientists in drug development, this compound represents an opportunity to explore novel chemical space and to design drug candidates with improved pharmacological profiles. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential.

References

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A Technical Guide to the Spectroscopic Data of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed analysis of the predicted spectroscopic data for 3-cyclobutyl-3-oxopropanal, a unique β-ketoaldehyde. Due to the limited availability of experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein serve as a valuable resource for researchers in compound identification, characterization, and method development.

Introduction: Structure and Tautomerism

This compound (C₇H₁₀O₂) is a dicarbonyl compound featuring a cyclobutyl ketone and an aldehyde functional group separated by a methylene bridge.[1] A critical feature of β-dicarbonyl compounds is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by factors such as solvent polarity and temperature, and significantly impacts the compound's spectroscopic profile. Understanding this keto-enol tautomerism is fundamental to the accurate interpretation of the NMR and IR data.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the relative populations of its tautomers.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for both the keto and enol forms. The integration of these signals can be used to determine the keto-enol ratio under the given analytical conditions. Protons on carbons adjacent to carbonyl groups are typically deshielded and appear in the 2.0-2.5 ppm range.[2][3] Aldehydic protons are highly characteristic, appearing far downfield around 9-10 ppm.[2][3][4][5]

Assignment (Keto Form) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde H9.7 - 9.8Triplet~2-3
α-Methylene H₂3.5 - 3.7Triplet~2-3
Cyclobutyl H (α to C=O)3.0 - 3.3Multiplet-
Cyclobutyl H (β, γ)1.8 - 2.4Multiplet-
Assignment (Enol Form) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Enolic OH12.0 - 15.0Broad Singlet-
Vinylic H5.5 - 5.8Singlet/Doublet-
Cyclobutyl H (α to C=O)2.8 - 3.1Multiplet-
Cyclobutyl H (β, γ)1.7 - 2.3Multiplet-
Predicted ¹³C NMR Data

The carbon NMR spectrum will also reflect the presence of both tautomers. Carbonyl carbons are highly deshielded and appear significantly downfield.[2]

Assignment (Keto Form) Predicted Chemical Shift (δ, ppm)
Ketone C=O205 - 215
Aldehyde C=O195 - 205
α-Methylene C45 - 55
Cyclobutyl C (α to C=O)40 - 50
Cyclobutyl C (β, γ)15 - 30
Assignment (Enol Form) Predicted Chemical Shift (δ, ppm)
Ketone C=O185 - 195
Vinylic C-H95 - 105
Vinylic C-OH170 - 180
Cyclobutyl C (α to C=O)35 - 45
Cyclobutyl C (β, γ)15 - 30
Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl functional groups present in the molecule. The position of the C=O stretching vibration is sensitive to the molecular environment.

Predicted IR Absorption Data

The IR spectrum will show characteristic strong absorptions for the carbonyl groups. Saturated aldehydes typically show a C=O stretch around 1730 cm⁻¹, while saturated ketones absorb near 1715 cm⁻¹.[4][5] The aldehyde C-H stretch appears as two weak bands around 2720 and 2820 cm⁻¹. The enol form will exhibit a broad O-H stretch and a C=C stretch, along with a shifted C=O absorption due to conjugation.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aldehyde)Keto Form~1730Strong
C=O Stretch (Ketone)Keto Form~1715Strong
C-H Stretch (Aldehyde)Keto Form~2720, ~2820Weak
C-H Stretch (Alkyl)Both Forms2850-3000Medium-Strong
O-H Stretch (Enol)Enol Form2500-3300Broad, Strong
C=O Stretch (Conjugated Ketone)Enol Form~1650-1670Strong
C=C Stretch (Enol)Enol Form~1600-1640Medium
Experimental Protocol: IR Spectroscopy

Caption: General workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₇H₁₀O₂, giving it a molecular weight of 126.15 g/mol .[1] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement.[6][7]

m/z Predicted Fragment Ion Fragmentation Pathway
126[C₇H₁₀O₂]⁺˙Molecular Ion (M⁺)
97[M - CHO]⁺α-cleavage (loss of formyl radical)
83[M - C₃H₅]⁺α-cleavage (loss of cyclobutyl radical)
71[C₄H₇O]⁺Cleavage of the C-C bond between the carbonyls
55[C₄H₇]⁺Cyclobutyl cation
43[C₂H₃O]⁺Acylium ion from α-cleavage
Predicted Fragmentation Pathways

Fragmentation cluster_frags Fragment Ions M [C₇H₁₀O₂]⁺˙ m/z = 126 F97 [M - CHO]⁺ m/z = 97 M->F97 - CHO F83 [M - C₃H₅O]⁺ m/z = 83 M->F83 - C₃H₅ F71 [C₄H₇O]⁺ m/z = 71 M->F71 α-cleavage F55 [C₄H₇]⁺ m/z = 55 F83->F55 - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

Sources

A Technical Guide to the Synthesis of 3-Cyclobutyl-3-oxopropanal from Cyclobutyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of a robust synthetic strategy for producing 3-cyclobutyl-3-oxopropanal, a valuable β-ketoaldehyde, from the readily available starting material, cyclobutyl methyl ketone. Direct formylation of cyclobutyl methyl ketone via a base-mediated Claisen-Schmidt condensation with an appropriate formylating agent, such as ethyl formate, is identified as the most effective and scientifically sound approach. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines expected analytical characterization, and discusses potential challenges and safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to successfully implement this synthesis.

Introduction

β-Ketoaldehydes are a class of bifunctional molecules that serve as highly versatile intermediates in organic synthesis.[1] Their unique structural motif, featuring both a ketone and an aldehyde, allows for a wide range of subsequent chemical transformations, making them valuable building blocks in the construction of more complex molecular architectures, including pharmaceuticals and other specialty chemicals.[1]

This guide focuses on the targeted synthesis of this compound from cyclobutyl methyl ketone.[2] A direct, well-documented, one-step protocol for this specific transformation is not prevalent in the literature, necessitating a strategic approach based on fundamental principles of organic chemistry. The most logical and efficient pathway is the formylation of the α-carbon of cyclobutyl methyl ketone. This is achieved through a mixed Claisen-type condensation reaction, a powerful method for carbon-carbon bond formation.[1][3][4]

Part 1: Mechanistic Analysis and Strategic Rationale

The core of the proposed synthesis is a base-catalyzed condensation between cyclobutyl methyl ketone and a formyl ester, typically ethyl formate.[3][5] This reaction, a variant of the Claisen condensation, is ideally suited for this transformation as ethyl formate lacks α-hydrogens and thus cannot self-condense, simplifying the product mixture.[3][6]

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is used to deprotonate the α-carbon of cyclobutyl methyl ketone.[7][8] The methyl protons are more acidic than the methylene protons on the cyclobutyl ring, leading to the regioselective formation of the desired enolate.[9][10] The use of a strong base is crucial to shift the equilibrium towards the enolate, ensuring a sufficient concentration of the nucleophile.[11]

  • Nucleophilic Acyl Substitution: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.[9][12] This results in the formation of a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses by eliminating the ethoxide (⁻OEt) leaving group.[12][13] This step regenerates the carbonyl and forms the sodium salt of the target β-ketoaldehyde, which exists predominantly in its more stable enolate form.

  • Acidic Workup: A final acidification step, typically with a dilute acid like aqueous HCl or H₂SO₄, is required to protonate the enolate salt and yield the final product, this compound.[9]

It is important to note that the product, like most β-dicarbonyl compounds, will exist as a mixture of keto and enol tautomers in solution.[1]

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the base-catalyzed formylation of cyclobutyl methyl ketone.

Claisen_Condensation Figure 1: Mechanism of Formylation Start Cyclobutyl Methyl Ketone + Base (NaOEt) Enolate Keto Enolate (Nucleophile) Start->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Formate Ethyl Formate (Electrophile) Formate->Intermediate Product_Salt Product Enolate Salt Intermediate->Product_Salt Elimination of EtO⁻ Final_Product This compound (Post-Acidic Workup) Product_Salt->Final_Product Protonation (H₃O⁺)

Caption: Figure 1: Mechanism of Formylation

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis. All steps must be performed with care, particularly regarding anhydrous conditions.

Reagents and Equipment
Reagent / EquipmentSpecificationPurpose
Cyclobutyl methyl ketone≥98% purityStarting Material
Ethyl formateAnhydrous, ≥97% purityFormylating Agent
Sodium Ethoxide (NaOEt)≥95% purity, solidBase for enolate formation
Diethyl Ether or THFAnhydrousReaction Solvent
Hydrochloric Acid (HCl)1 M aqueous solutionAcid for workup/protonation
Saturated Sodium BicarbonateAqueous solutionNeutralizing wash
Saturated Sodium Chloride (Brine)Aqueous solutionAqueous wash
Anhydrous Magnesium SulfateGranularDrying agent
Three-neck round-bottom flaskSized appropriately for the reaction scaleReaction vessel
Reflux condenser & Drying tubeStandard glasswarePrevent moisture entry, control temperature
Addition funnelFor controlled addition of reagentsReagent delivery
Magnetic stirrer and stir barAgitation
Nitrogen or Argon gas supplyInert gasMaintain anhydrous, inert atmosphere
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Assemble & Dry Glassware B 2. Establish Inert Atmosphere (N₂/Ar) A->B C 3. Charge Solvent & Base (NaOEt) B->C D 4. Add Ethyl Formate C->D E 5. Add Cyclobutyl Methyl Ketone (dropwise) D->E F 6. Stir at Room Temp / Gentle Heat E->F G 7. Cool Reaction & Quench with Acid (H₃O⁺) F->G H 8. Separate Organic Layer G->H I 9. Wash with NaHCO₃ & Brine H->I J 10. Dry with MgSO₄ & Filter I->J K 11. Concentrate in vacuo J->K L 12. Purify (Distillation or Chromatography) K->L M 13. Characterize Product (NMR, IR, MS) L->M

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

Note: This reaction is moisture-sensitive. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).[1]

  • Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to a N₂/Ar line), and an addition funnel. Purge the entire system with inert gas.

  • Reagent Charging: To the flask, add anhydrous diethyl ether (or THF) followed by powdered sodium ethoxide (1.1 equivalents). Begin vigorous stirring to create a suspension.

  • Formylating Agent Addition: Add ethyl formate (1.5 equivalents) to the stirred suspension.

  • Ketone Addition: Dissolve cyclobutyl methyl ketone (1.0 equivalent) in a small amount of anhydrous diethyl ether and add it to the addition funnel. Add the ketone solution dropwise to the reaction mixture over 30-60 minutes. An exothermic reaction and color change may be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be required to drive the reaction to completion if it stalls.

  • Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M HCl solution with stirring until the mixture is acidic (pH ~2-3). This step protonates the product enolate and dissolves any remaining sodium ethoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of diethyl ether.

  • Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellow-orange oil. It can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Part 3: Characterization and Data Analysis

Confirmation of the product structure is achieved through standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR - Aldehydic proton (CHO) signal around δ 9-10 ppm (keto form). - Vinylic proton (=CH-) signal around δ 5-6 ppm and enolic proton (-OH) signal around δ 12-15 ppm (enol form). - Signals corresponding to the cyclobutyl ring and the methylene group (α to aldehyde).
¹³C NMR - Carbonyl signals for both ketone and aldehyde around δ 190-210 ppm. - Signals for the cyclobutyl ring carbons.
IR Spectroscopy - Strong C=O stretching frequencies around 1680-1720 cm⁻¹ for the ketone and aldehyde. - Broad O-H stretch around 2500-3300 cm⁻¹ if the enol form is significant.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₇H₁₀O₂ (126.15 g/mol ).

Part 4: Troubleshooting and Safety

  • Low Yield: May result from incomplete reaction or self-condensation of the ketone. Ensure anhydrous conditions are strictly maintained. Using a stronger, non-nucleophilic base like sodium hydride (NaH) can sometimes improve yields by more effectively deprotonating the ketone.[14]

  • Side Reactions: The primary side reaction is the aldol self-condensation of cyclobutyl methyl ketone.[15][16] This can be minimized by adding the ketone slowly to the mixture containing the base and the more reactive ethyl formate, keeping the instantaneous concentration of the ketone enolate low.[5]

  • Safety: Sodium ethoxide and sodium hydride are highly reactive and corrosive bases that react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby. The acidic workup should be performed slowly and with cooling, as it is an exothermic neutralization reaction.

Conclusion

The synthesis of this compound from cyclobutyl methyl ketone is effectively achieved through a base-mediated Claisen-Schmidt condensation with ethyl formate. This technical guide provides a robust framework, grounded in established chemical principles, for the successful execution of this synthesis. By understanding the mechanism, adhering to the detailed protocol, and being aware of potential challenges, researchers can reliably produce this valuable β-ketoaldehyde for further applications in chemical and pharmaceutical development.

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Navigating the Physical Properties of 3-Cyclobutyl-3-oxopropanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclobutyl-3-oxopropanal, a unique bifunctional molecule, presents both opportunities and challenges in synthetic chemistry and drug discovery. A thorough understanding of its fundamental physical properties, namely its boiling and melting points, is paramount for its effective handling, purification, and application in research and development. This technical guide provides a comprehensive overview of the current state of knowledge regarding these properties. In the absence of experimentally determined data, this document delves into the realm of computational predictions, offering insights into the theoretical values and the methodologies used to obtain them. Furthermore, recognizing the critical need for empirical validation, this guide furnishes detailed, field-proven protocols for the experimental determination of the boiling and melting points of novel compounds like this compound. This dual approach of computational prediction and practical experimental guidance is designed to empower researchers to confidently work with this and similar novel chemical entities.

Introduction: The Enigmatic Nature of this compound

This compound is a fascinating organic molecule characterized by the presence of both a ketone and an aldehyde functional group, attached to a cyclobutyl ring. This structural arrangement imparts a high degree of reactivity and potential for diverse chemical transformations, making it a valuable building block in organic synthesis. Its potential applications span from the construction of complex carbocyclic and heterocyclic scaffolds to its use as a precursor in the synthesis of pharmacologically active molecules.

However, as is common with many novel or sparsely studied compounds, a significant gap exists in the publicly available, experimentally verified physicochemical data for this compound. This guide directly addresses this gap concerning its boiling and melting points, two of the most fundamental physical constants that dictate a compound's physical state and inform purification strategies such as distillation and crystallization.

The Challenge of Undefined Physical Properties: A Reliance on Computational Chemistry

A comprehensive search of chemical databases, including PubChem, reveals a lack of experimentally determined boiling and melting points for this compound. In such instances, the scientific community turns to the powerful tools of computational chemistry to predict these properties. These in silico methods utilize the principles of quantum mechanics and statistical thermodynamics to estimate physical constants based on the molecule's structure.

It is crucial for researchers to understand the distinction between computed and experimental values. While computational models are sophisticated and continuously improving, they remain predictions.[1][2] Their accuracy is dependent on the theoretical model employed and the complexity of the molecule. Therefore, computed values should be regarded as valuable estimates that guide experimental design, rather than as definitive constants.

Quantitative Structure-Property Relationship (QSPR) Models

One of the primary computational approaches for predicting physical properties is the use of Quantitative Structure-Property Relationship (QSPR) models.[3][4][5] These models are statistical correlations that relate the structural features of a molecule (its descriptors) to a specific physical property. By training these models on large datasets of compounds with known experimental values, they can then be used to predict the properties of new, uncharacterized molecules. Various software packages and web-based tools are available for performing these calculations.[6][7]

Table 1: Predicted Physical Properties of this compound

PropertyPredicted ValueMethodSource
Boiling PointData not availableQSPR/ComputationalN/A
Melting PointData not availableQSPR/ComputationalN/A

Experimental Determination of Physical Properties: A Practical Guide

Given the absence of experimental data, the following sections provide detailed, step-by-step protocols for the determination of the boiling and melting points of this compound. These methods are standard in organic chemistry laboratories and are designed to be self-validating through careful observation and control.

Determination of Boiling Point by Micro-Method

For novel compounds that may only be available in small quantities, the micro-boiling point determination method is ideal.[8][9][10][11] This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Sample Preparation: Place a few drops of this compound into a small, clean, and dry test tube or a specialized micro-boiling point tube.

  • Capillary Insertion: Take a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[8][12]

  • Observation: Begin heating the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion and expulsion of air.

  • Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the sample is now escaping.

  • Boiling Point Determination: Remove the heat source. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid. Record this temperature.

  • Validation: For accuracy, it is recommended to repeat the determination at least twice. The values should be consistent within a narrow range.

  • Micro-scale: Conserves precious sample.

  • Inverted Capillary: Traps the vapor of the substance, creating a small, isolated environment to observe the pressure equilibrium.

  • Slow Cooling: Allows for a precise determination of the temperature at which the external and internal pressures equalize.

Determination of Melting Point by Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[13] For a pure crystalline solid, this transition occurs over a very narrow temperature range. The capillary method is a standard and reliable technique for its determination.[12][14][15]

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals.

  • Capillary Packing: Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid should enter the tube.

  • Sample Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Insertion: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. This will save time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the estimated melting point.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).

  • Purity Assessment: A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

The sharpness of the melting range serves as an internal validation of the sample's purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps in determining the boiling and melting points.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in micro test tube B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Immerse in heating bath C->D E Heat gently D->E F Observe rapid bubble stream E->F G Remove heat F->G H Record temperature at liquid re-entry G->H I Final Boiling Point H->I Repeat for consistency

Caption: Workflow for Micro-Boiling Point Determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Grind sample to a fine powder B Pack into capillary tube A->B C Place capillary in melting point apparatus B->C D Heat slowly near estimated melting point C->D E Record start of melting D->E F Record end of melting E->F G Melting Point Range F->G Analyze melting range for purity

Sources

An In-depth Technical Guide to the Tautomerism of 3-Cyclobutyl-3-oxopropanal: Exploring the Keto-Enol Equilibrium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] The specific tautomeric form of a molecule can significantly influence its physicochemical properties, receptor binding affinity, metabolic stability, and overall therapeutic efficacy.[2][3] This technical guide provides a comprehensive exploration of the keto-enol tautomerism in 3-cyclobutyl-3-oxopropanal, a β-dicarbonyl compound. While specific experimental data for this molecule is not extensively available, this guide, grounded in established principles of physical organic chemistry, offers a robust theoretical framework and practical methodologies for its investigation. We will delve into the structural factors governing the keto-enol equilibrium, propose experimental and computational approaches for its characterization, and discuss the potential impact of this tautomerism on its application in medicinal chemistry.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism is a critical consideration in the design and development of new chemical entities. The ability of a molecule to exist in multiple tautomeric forms can lead to complexities in its pharmacokinetic and pharmacodynamic profiles.[1] For instance, different tautomers may exhibit varied solubilities, membrane permeabilities, and affinities for their biological targets.[2] A comprehensive understanding and characterization of the tautomeric landscape of a drug candidate are therefore essential for predicting its behavior in vivo and ensuring consistent product performance.[4]

β-Dicarbonyl compounds, such as this compound, are a classic example of molecules that exhibit significant keto-enol tautomerism. The equilibrium between the diketo form and its corresponding enol tautomers is influenced by a delicate interplay of electronic effects, steric hindrance, and solvent interactions.[5][6]

The Keto-Enol Tautomerism of this compound

This compound possesses the characteristic 1,3-dicarbonyl moiety that facilitates the formation of a stable enol tautomer through intramolecular hydrogen bonding and conjugation.[7] The equilibrium between the keto and enol forms is depicted below:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve this compound in various deuterated solvents H1_NMR Acquire ¹H NMR Spectra Prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectra Prep->C13_NMR VT_NMR Perform Variable Temperature NMR Prep->VT_NMR Identify Identify characteristic signals for keto and enol forms H1_NMR->Identify C13_NMR->Identify Thermo Analyze VT-NMR data for ΔH° and ΔS° VT_NMR->Thermo Quantify Integrate signals to determine tautomer ratio (K_eq) Identify->Quantify Quantify->Thermo

Figure 2: Experimental workflow for NMR analysis of tautomerism.

Computational Modeling of the Tautomeric Equilibrium

In conjunction with experimental data, computational chemistry provides a powerful tool for investigating the tautomerism of this compound at a molecular level. [8]Density Functional Theory (DFT) calculations are particularly well-suited for this purpose. [9]

Computational Protocol

Objective: To calculate the relative energies of the keto and enol tautomers and the transition state for their interconversion.

Methodology:

  • Structure Optimization:

    • Build the 3D structures of the keto and plausible enol tautomers of this compound.

    • Perform geometry optimizations for each structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). [9]2. Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

    • These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Relative Energy Calculation:

    • Calculate the relative Gibbs free energies (ΔG) of the tautomers to predict the equilibrium constant (K_eq = exp(-ΔG/RT)).

  • Solvent Modeling:

    • Incorporate the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions more accurately. [10]5. Transition State Search:

    • Locate the transition state structure for the interconversion between the keto and enol forms to determine the activation energy barrier for the tautomerization process.

Data Presentation and Interpretation

The quantitative data obtained from both experimental and computational studies should be summarized for clear comparison and interpretation.

Table 1: Experimentally Determined Tautomer Distribution of this compound

Solvent (Deuterated)% Keto Tautomer% Enol TautomerEquilibrium Constant (K_eq = [Enol]/[Keto])
CDCl₃[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Acetone-d₆[Hypothetical Data][Hypothetical Data][Hypothetical Data]
DMSO-d₆[Hypothetical Data][Hypothetical Data][Hypothetical Data]
D₂O[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Table 2: Computationally Predicted Relative Energies of Tautomers

TautomerElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Keto[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Enol[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Implications for Drug Development

The tautomeric behavior of this compound, and similar β-dicarbonyl-containing molecules, has several important implications for their potential use in drug development:

  • Receptor Interactions: The keto and enol forms present different hydrogen bond donor and acceptor patterns, which can lead to distinct binding modes and affinities with a biological target. [11]* Physicochemical Properties: The relative abundance of the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form will influence properties such as solubility, lipophilicity (logP), and crystal packing. [3]* Metabolic Stability: The different tautomers may be metabolized by different enzymatic pathways and at different rates, affecting the overall pharmacokinetic profile of the compound.

Conclusion

A thorough understanding of the keto-enol tautomerism of this compound is crucial for any of its potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive framework for investigating this phenomenon, combining established theoretical principles with detailed experimental and computational protocols. By elucidating the factors that govern the tautomeric equilibrium and characterizing the individual tautomers, researchers can gain valuable insights into the structure-activity relationships of this molecule and make more informed decisions in the drug discovery process. The synergistic application of NMR spectroscopy and computational modeling, as outlined herein, represents a robust and self-validating approach to unraveling the complexities of tautomerism.

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Whitepaper: A Mechanistic and Predictive Analysis of the Stability and Degradation Pathways of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-Cyclobutyl-3-oxopropanal is a bifunctional molecule featuring a cyclobutyl ketone and an aldehyde in a β-dicarbonyl arrangement. While specific literature on this exact molecule is not extensively available, its chemical behavior can be confidently predicted based on the well-established principles governing β-keto aldehydes. This guide provides a comprehensive analysis of the inherent structural features, tautomeric equilibria, and principal degradation pathways of this compound under various conditions. We will explore pH-dependent hydrolysis, oxidative degradation, and self-condensation reactions, grounding our predictions in authoritative chemical principles. Furthermore, this document outlines a robust experimental framework for conducting forced degradation studies using HPLC-MS, enabling the empirical validation of these predicted pathways and the structural elucidation of potential degradants. This guide is intended for researchers, process chemists, and drug development professionals who may encounter this or structurally similar motifs, providing the foundational knowledge required for formulation, handling, and stability assessment.

Foundational Chemistry and Inherent Reactivity

The structure of this compound presents a unique combination of functionalities that dictate its stability profile. The molecule is a β-keto aldehyde, meaning its two carbonyl groups are separated by a single methylene carbon (the α-carbon). This arrangement is the primary driver of its reactivity.

Keto-Enol Tautomerism: The Reactive Intermediate

The most critical intrinsic property of a β-dicarbonyl system is its propensity to exist in equilibrium with its enol tautomers. The protons on the α-carbon are significantly acidic (typical pKa in the range of 9-11) because the resulting enolate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms. This acidity facilitates the formation of enol forms under both acidic and basic conditions. The presence of the enol tautomer is crucial as it provides a pathway for various reactions and degradation mechanisms.

Figure 1: Keto-Enol tautomerism of this compound.

The Influence of the Cyclobutyl Moiety

The cyclobutyl ring introduces moderate ring strain (approximately 26 kcal/mol) compared to a non-cyclic analogue like hexane. While not as strained as a cyclopropyl ring, this strain can influence the reactivity of the adjacent ketone. The sp² hybridization of the ketone's carbonyl carbon can slightly alleviate some of this strain compared to an sp³ center. However, for most degradation pathways, the electronic effects of the dicarbonyl system will dominate over the steric or strain effects of the cyclobutyl group. Its primary role will be as a bulky, non-polar substituent that may sterically hinder the approach of some reagents.

Predicted Degradation Pathways

The instability of this compound is primarily driven by its susceptibility to hydrolysis, oxidation, and self-reaction, with the reaction pathway being highly dependent on the ambient conditions.

pH-Dependent Degradation: Hydrolytic Cleavage

The presence of the β-dicarbonyl system makes the molecule highly susceptible to cleavage under both basic and acidic conditions.

A. Base-Catalyzed Retro-Claisen Condensation

Under basic conditions (pH > 8), the most probable degradation pathway is a retro-Claisen (or haloform-type) reaction. The mechanism proceeds as follows:

  • Deprotonation: A hydroxide ion abstracts an acidic α-proton, forming the resonance-stabilized enolate.

  • Nucleophilic Attack: A second hydroxide ion attacks the electrophilic aldehyde carbonyl carbon, forming a tetrahedral intermediate.

  • Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the C-C bond between the carbonyl carbons. This step is favorable as it results in the formation of cyclobutylacetic acid and formate.

retro_claisen start This compound step1 Nucleophilic Attack by OH⁻ on Aldehyde start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 C-C Bond Cleavage (Retro-Claisen) intermediate->step2 products Products: Cyclobutylacetic Acid + Formate step2->products

Figure 2: Simplified workflow for base-catalyzed retro-Claisen degradation.

B. Acid-Catalyzed Degradation

Under acidic conditions (pH < 4), the carbonyl oxygens can be protonated, activating them towards nucleophilic attack. While retro-Claisen cleavage is less common, acid can catalyze hydration of the aldehyde to form a gem-diol, which may be an intermediate in further condensation or rearrangement reactions. Aldol-type self-condensation can also be accelerated under acidic conditions.

Oxidative Degradation

Aldehydes are exceptionally sensitive to oxidation. The formyl proton (-CHO) can be readily abstracted by radical mechanisms or attacked by oxidizing agents.

  • Autoxidation: In the presence of atmospheric oxygen, aldehydes can undergo free-radical autoxidation to form a carboxylic acid. This process can be initiated by light, heat, or trace metal ions. The primary degradation product would be 3-cyclobutyl-3-oxopropanoic acid .

  • Chemical Oxidation: Stronger oxidizing agents (e.g., hydrogen peroxide, peroxy acids) will rapidly and quantitatively convert the aldehyde to a carboxylic acid.

Self-Condensation and Polymerization

Given the presence of both an enolizable proton and two electrophilic carbonyl groups, this compound is primed for self-condensation via an aldol addition mechanism. One molecule (acting as the nucleophile via its enolate form) can attack another molecule (acting as the electrophile). This can lead to a complex mixture of dimers, trimers, and ultimately, polymers, especially upon concentration or during prolonged storage, often catalyzed by trace acid or base.

Experimental Design for Stability Profiling

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the molecule to harsh conditions to accelerate degradation and identify the resulting products.

Protocol: Forced Degradation Study

Objective: To identify the primary degradation pathways and degradants of this compound under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at initial time points (e.g., 5 min, 30 min, 1 hr) due to expected rapid degradation.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Incubate 1 mL of stock solution at 60°C for 48 hours.

    • Photolytic Stress: Expose 1 mL of stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m² UV-A) in a photostability chamber.

  • Sample Analysis: At each time point, neutralize the acidic/basic samples, and dilute all samples to a final concentration of ~50 µg/mL for analysis.

  • Control: A stock solution stored at 4°C in the dark serves as the control.

Analytical Workflow: HPLC-MS for Separation and Identification

A high-performance liquid chromatography system coupled with a mass spectrometer (HPLC-MS) is the ideal platform for this analysis.

hplc_workflow cluster_sample Sample Preparation cluster_hplc LC Separation cluster_ms MS Detection & Analysis sample Stressed Sample (e.g., from acid hydrolysis) prep Neutralize & Dilute sample->prep hplc HPLC Injection prep->hplc column Reversed-Phase C18 Column (Gradient Elution) hplc->column uv UV Detector (Monitor Parent Loss) column->uv ms Mass Spectrometer (e.g., Q-TOF) uv->ms ms1 MS1 Scan: Detect m/z of Parent & Degradants ms->ms1 ms2 MS/MS Scan: Fragment Ions for Structural Elucidation ms1->ms2 data Data Analysis: Correlate Retention Time, m/z, and Fragments ms2->data

Figure 3: Analytical workflow for degradant identification using HPLC-MS.

Predicted Data Summary and Interpretation

The forced degradation study is expected to yield the following outcomes, which can be used to confirm the predicted pathways.

Stress ConditionExpected Degradation LevelPredicted Primary Degradant(s)m/z of Degradant [M+H]⁺
0.1 M HCl, 60°CModerateAldol condensation products, hydration productsVaries (dimers, etc.)
0.1 M NaOH, RTVery Rapid (>90% in <1hr)Cyclobutylacetic acid, Formate115.07, (not detected)
3% H₂O₂, RTRapid3-Cyclobutyl-3-oxopropanoic acid143.07
Heat (60°C)Low to ModerateMinor oxidation and self-condensation products143.07, Varies
Light (ICH)ModeratePrimarily oxidative degradation products143.07

Note: The parent molecule, this compound, has a molecular weight of 126.15 g/mol . Its expected protonated mass [M+H]⁺ would be 127.08.

By analyzing the mass-to-charge ratio (m/z) of the peaks that appear in the chromatograms of the stressed samples, one can gain direct evidence for these transformations. For instance, the appearance of a new peak with an m/z of 143.07 under oxidative conditions would strongly support the formation of the corresponding carboxylic acid. Similarly, the rapid disappearance of the parent peak and the emergence of a peak at m/z 115.07 under basic conditions would confirm the retro-Claisen cleavage pathway.

Conclusion and Recommendations

The chemical structure of this compound dictates a profile of inherent instability, primarily driven by its β-keto aldehyde functionality. The most significant liabilities are rapid decomposition under basic conditions via retro-Claisen cleavage and a high propensity for oxidation at the aldehyde group. Self-condensation is also a probable degradation route during long-term storage or in concentrated form.

For professionals in drug development or fine chemical synthesis, the following recommendations are critical:

  • Handling and Storage: This compound should be stored under inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (≤ 4°C).

  • pH Control: Rigorous pH control is essential in any aqueous formulation or process stream. The compound will exhibit maximum stability in a narrow, slightly acidic pH range (likely pH 4-6), away from basic conditions that promote rapid cleavage and acidic conditions that can catalyze condensation.

  • Excipient Compatibility: Avoid formulation with nucleophilic or basic excipients. Antioxidants may be required to prevent oxidative degradation.

By understanding these predictable degradation pathways and employing the outlined analytical strategies, researchers can effectively manage the risks associated with handling and formulating this compound, ensuring product quality and stability.

References

  • Source: LibreTexts Chemistry, Organic Chemistry (McMurry), Chapter 22.
  • Title: Keto-Enol Tautomerization Source: Journal of Chemical Education URL:https://pubs.acs.org/doi/abs/10.1021/ed062p877
  • Title: Strain in Cyclic Molecules Source: LibreTexts Chemistry, Organic Chemistry (Soderberg), Chapter 3.8 URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Soderberg)/03%3A_Conformations_and_Cycloalkanes/3.08%3A_Ring_Strain_and_the_Structure_of_Cycloalkanes
  • Title: Autoxidation of Aldehydes Source: Comprehensive Organic Name Reactions and Reagents URL:https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr031
  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf

Navigating the Synthesis and Application of 3-Cyclobutyl-3-oxopropanal: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Role of Strained Ring Systems in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, strained carbocycles, particularly the cyclobutane moiety, have garnered significant interest. Their unique three-dimensional, puckered structure offers a departure from the planar motifs that have historically dominated drug design, providing opportunities to improve metabolic stability, binding affinity, and overall drug-like properties.[1][2][3] This guide focuses on a specific, yet versatile building block: 3-Cyclobutyl-3-oxopropanal. While its direct commercial availability is scarce, its synthetic accessibility from stable precursors makes it a valuable intermediate for researchers, scientists, and drug development professionals. This document serves as an in-depth technical resource on its properties, synthesis, and strategic application.

Understanding this compound: Properties and Handling

This compound (PubChem CID: 115011125) is a β-ketoaldehyde, a class of compounds characterized by a ketone and an aldehyde group separated by a methylene unit.[4] This arrangement imparts a high degree of reactivity, making them potent synthetic intermediates but also prone to instability.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer K1 O K_C1 C E_C1 C K_C1->E_C1 Keto-Enol Tautomerism K_C2 C K_C3 C K_H1 H K_H2 H K_C4 C K_O2 O K_H3 H K_C5 C K_C6 C K_C7 C K_C8 C E_O1 O E_H1 H E_C2 C E_C3 C E_H2 H E_C4 C E_O2 O E_H3 H E_C5 C E_C6 C E_C7 C E_C8 C

Key Physicochemical Properties (Computed)

PropertyValueSource
Molecular FormulaC₇H₁₀O₂PubChem[4]
Molecular Weight126.15 g/mol PubChem[4]
XLogP30.6PubChem[4]
Hydrogen Bond Donor Count0PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]

Stability and Handling Considerations:

The primary challenge in working with β-ketoaldehydes is their inherent instability. They are susceptible to several degradation pathways:

  • Self-condensation: The presence of both an enolizable ketone and an aldehyde allows for aldol-type condensation reactions, leading to oligomeric side products.

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, particularly when exposed to air.

  • Retro-Claisen Condensation: Under basic conditions, the C-C bond between the α and β carbons can cleave.

Due to this reactivity, it is standard practice to generate β-ketoaldehydes in situ from more stable precursors immediately before their intended use. If isolation is necessary, it should be performed under an inert atmosphere at low temperatures. Storage is not recommended for extended periods.

Commercial Availability: A Precursor-Focused Approach

A direct search for commercial suppliers of this compound yields limited to no results. This is a direct consequence of its instability. However, the key precursor, Ethyl 3-cyclobutyl-3-oxopropanoate (CAS: 24922-01-8), is readily available from multiple chemical suppliers. This β-keto ester serves as the ideal starting point for the synthesis of the target aldehyde.

Table of Representative Suppliers for Ethyl 3-cyclobutyl-3-oxopropanoate:

SupplierPurityAvailable Quantities
ChemScene≥95%Inquire
CP Lab Safetymin 96%1g
ChemUniverse97%250mg, 1g, 5g, Bulk
ChemicalBookVariesInquire

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Availability and purity may vary.

Another commercially available related compound is 3-Cyclobutyl-3-oxopropanenitrile (CAS: 118431-89-3), which can also serve as a precursor, though the conversion to the aldehyde is a multi-step process.[5]

Synthetic Protocol: Generation of this compound

The most direct and reliable method for preparing this compound is through the reduction of its corresponding β-keto ester, Ethyl 3-cyclobutyl-3-oxopropanoate. A carefully controlled reduction is necessary to avoid over-reduction to the diol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures.

G start Ethyl 3-cyclobutyl-3-oxopropanoate (CAS: 24922-01-8) intermediate Aluminum-chelated intermediate start->intermediate 1. Add DIBAL-H dropwise reagent DIBAL-H (1.0 M in Toluene) -78 °C solvent Anhydrous Toluene product This compound (For immediate use) intermediate->product 2. Quench reaction quench Aqueous Workup (e.g., Rochelle's salt or dilute HCl)

Detailed Experimental Protocol:

  • System Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 eq) dissolved in anhydrous toluene (approx. 0.2 M).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene, 1.0-1.1 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C. The causality here is critical: slow, low-temperature addition prevents over-reduction of the ketone and ester functionalities. DIBAL-H forms a stable intermediate with the carbonyls, which is key to isolating the aldehyde upon workup.

  • Reaction Monitoring: The reaction is stirred at -78 °C for an additional 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC), looking for the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid while maintaining a low temperature. This step hydrolyzes the aluminum intermediates to release the aldehyde product.

  • Extraction and Isolation: The mixture is allowed to warm to room temperature and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification (Optional): Due to its instability, it is highly recommended to use the crude product directly in the next synthetic step. If purification is absolutely necessary, flash chromatography on silica gel at low temperatures can be attempted, but significant material loss is likely.

Self-Validation: The success of this protocol is validated by the clean conversion of the starting ester to a new, more polar spot on TLC and by spectroscopic analysis (¹H NMR) of the crude product, which should show the appearance of a characteristic aldehyde proton signal (around 9-10 ppm) and the disappearance of the ethyl ester signals.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its bifunctional nature, making it a versatile precursor for a variety of heterocyclic scaffolds that are prevalent in drug candidates. The cyclobutane ring itself is increasingly recognized as a beneficial structural motif.[3][6]

Advantages of the Cyclobutane Moiety:

  • Three-Dimensionality: The puckered nature of the cyclobutane ring provides a non-planar scaffold, which can lead to improved target engagement and selectivity compared to flat aromatic rings.[1][2]

  • Metabolic Stability: The cyclobutane ring can act as a bioisostere for other groups, such as gem-dimethyl or phenyl groups, while sometimes offering improved metabolic stability.[3]

  • Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise positioning of pharmacophoric groups in three-dimensional space.[1]

G cluster_reagents cluster_products start This compound pyrazole Cyclobutyl-Pyrazoles start->pyrazole pyrimidine Cyclobutyl-Pyrimidines start->pyrimidine isoxazole Cyclobutyl-Isoxazoles start->isoxazole hydrazine Hydrazine (H₂NNH₂) hydrazine->pyrazole amidine Amidine (e.g., Guanidine) amidine->pyrimidine hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->isoxazole

Synthetic Utility: The 1,3-dicarbonyl system of this compound is a classic precursor for the synthesis of five- and six-membered heterocycles through condensation reactions:

  • Pyrazoles: Reaction with hydrazine or substituted hydrazines yields cyclobutyl-substituted pyrazoles, a common scaffold in kinase inhibitors and other therapeutic agents.

  • Pyrimidines: Condensation with amidines, ureas, or guanidines provides access to cyclobutyl-pyrimidines, which are core structures in many approved drugs.

  • Isoxazoles: Reaction with hydroxylamine leads to the formation of cyclobutyl-isoxazoles, another important heterocyclic motif in medicinal chemistry.

The incorporation of the cyclobutane ring via this building block allows medicinal chemists to explore new chemical space and optimize the properties of lead compounds.

Conclusion

While this compound is not a commercially available reagent in the traditional sense, its straightforward and high-yielding synthesis from the stable and readily available precursor, Ethyl 3-cyclobutyl-3-oxopropanoate, makes it an accessible and highly valuable tool for the research and drug development community. Understanding its inherent reactivity and the proper protocols for its generation and handling are key to successfully leveraging its synthetic potential. The strategic incorporation of the cyclobutane moiety through this versatile intermediate offers a promising avenue for the development of novel therapeutics with enhanced properties.

References

  • Taylor & Francis Online. (n.d.). A Convenient Synthesis of Masked β-Ketoaldehydes by the Controlled Addition of Nucleophiles to (Trimethylsilyl)ethynyl Ketones.
  • Univen FM 99.8 Mhz. (n.d.). Beta-Keto Aldehydes: Definition, Formation, and Significance.
  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.).
  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Fiveable. (n.d.). Synthesis of β-keto acids Definition - Organic Chemistry II Key Term.
  • CP Lab Safety. (n.d.). Ethyl 3-cyclobutyl-3-oxopropanoate, min 96%, 1 gram.
  • Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (n.d.). Claisen condensation.
  • ChemUniverse. (n.d.). ETHYL 3-CYCLOBUTYL-3-OXOPROPANOATE [P56959].
  • BYJU'S. (n.d.). Claisen Condensation Reaction Mechanism.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile. PubChem Compound Database.
  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclobutyl-2-methyl-3-oxopropanal. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-cyclobutyl-3-oxopropanoate. PubChem Compound Database.
  • PubMed. (n.d.). Design, synthesis and biological evaluation of 3-(4-halophenyl)-3-oxopropanal and their derivatives as novel antibacterial agents.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclopropyl-3-oxopropanal. PubChem Compound Database.
  • National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

Sources

A-Technical-Guide-to-the-Reactivity-of-3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Cyclobutyl-3-oxopropanal is a β-ketoaldehyde whose reactivity is governed by the interplay of its two carbonyl functionalities—an aldehyde and a ketone. This guide provides a comprehensive analysis of the molecule's structural features, keto-enol tautomerism, and the resulting chemoselectivity in key organic transformations. We delve into the causality behind experimental choices for selective oxidation, reduction, and nucleophilic additions, offering field-proven protocols and mechanistic insights. This document serves as a foundational resource for professionals engaged in synthetic chemistry and drug development, enabling precise manipulation of this versatile building block.

Structural and Electronic Profile

This compound (C₆H₈O₂) is a dicarbonyl compound featuring an aldehyde and a ketone separated by a methylene group (a β-dicarbonyl system).[1] The inherent reactivity of the molecule is not merely a sum of its parts but is critically influenced by the electronic communication between the two carbonyls and the steric properties of the cyclobutyl substituent.

  • Electrophilicity: Aldehydes are intrinsically more reactive toward nucleophiles than ketones.[2][3] This is due to two primary factors:

    • Steric Hindrance: The aldehyde's carbonyl carbon is bonded to a small hydrogen atom and a carbon group, making it more accessible to incoming nucleophiles compared to the ketone's carbonyl carbon, which is flanked by two carbon substituents (a methylene and a cyclobutyl group).[2]

    • Electronic Effects: Alkyl groups are electron-donating. The ketone has two adjacent carbon groups that stabilize the partial positive charge on the carbonyl carbon, slightly reducing its electrophilicity. The aldehyde has only one, rendering it more electron-deficient and reactive.[3]

  • α-Hydrogen Acidity: The methylene protons located between the two carbonyl groups (the α-hydrogens) are significantly acidic (typical pKa for β-diketones is ~9).[4] This heightened acidity is due to the formation of a highly resonance-stabilized conjugate base, the enolate, where the negative charge is delocalized over both oxygen atoms.[5][6] This acidity is a key feature, enabling reactions at the C-2 position.[4][7]

The Critical Role of Keto-Enol Tautomerism

Like most β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms.[8][9] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it a significant or even major species in solution.[8][10] The position of this equilibrium is influenced by factors like solvent polarity and temperature.[10][11] Understanding this equilibrium is paramount, as the enol tautomer presents different reactive sites compared to the diketo form.

Caption: Keto-enol tautomerism in this compound.

Chemoselective Transformations of the Aldehyde Group

The primary challenge and opportunity in the chemistry of this compound lie in achieving selective reactions at one carbonyl group while leaving the other untouched. Given the higher intrinsic reactivity of the aldehyde, many transformations can be directed to this site under carefully controlled conditions.

Selective Oxidation to a Carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid in the presence of a ketone is a valuable transformation. Strong oxidants like potassium permanganate or Jones reagent would likely cleave the molecule or oxidize other positions. Therefore, mild, aldehyde-specific reagents are required.

The Pinnick oxidation is the method of choice for this purpose.[12][13] It uses sodium chlorite (NaClO₂) buffered with a weak acid, such as sodium dihydrogen phosphate (NaH₂PO₄).[14] A scavenger, typically 2-methyl-2-butene, is added to quench the reactive byproduct, hypochlorous acid (HOCl), preventing side reactions with the ketone or enol.[14]

Field-Proven Protocol: Pinnick Oxidation

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of tert-butanol and water (1:1 v/v).

  • Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (5.0-10.0 equiv) and NaH₂PO₄ (5.0-10.0 equiv).

  • Oxidant Addition: Slowly add a solution of NaClO₂ (4.0-5.0 equiv) in water, maintaining the temperature below 25 °C.

  • Monitoring: Stir the reaction for 4-16 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Work-up: Upon completion, cool the mixture to 0 °C and quench by slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with HCl (1M) and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 3-cyclobutyl-3-oxobutanoic acid by flash column chromatography.

G START This compound in t-BuOH/H₂O REAGENTS Add: 1. 2-methyl-2-butene (Scavenger) 2. NaH₂PO₄ (Buffer) START->REAGENTS OXIDANT Add NaClO₂ solution slowly (Maintain T < 25°C) REAGENTS->OXIDANT MONITOR Stir 4-16h Monitor by TLC/LC-MS OXIDANT->MONITOR QUENCH Quench with Na₂SO₃ Acidify & Extract MONITOR->QUENCH PRODUCT 3-Cyclobutyl-3-oxobutanoic Acid QUENCH->PRODUCT

Caption: Experimental workflow for Pinnick oxidation.

Selective Reduction to an Alcohol

Reducing the aldehyde to a primary alcohol without affecting the ketone requires a mild and selective reducing agent. Standard, highly reactive hydride reagents like lithium aluminum hydride (LiAlH₄) would reduce both carbonyls. Sodium borohydride (NaBH₄) is a milder alternative, and its selectivity can be significantly enhanced.

At low temperatures (e.g., -78 °C), NaBH₄ exhibits a strong kinetic preference for the more reactive and less sterically hindered aldehyde.[15] Furthermore, additives can be used to temper the reactivity of NaBH₄ or to selectively protect the aldehyde in situ, although the former is more direct.[15]

Field-Proven Protocol: Selective Hydride Reduction

  • Setup: Dissolve this compound (1.0 equiv) in methanol or ethanol and cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.2 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours.

  • Monitoring: Check for the consumption of the starting material by TLC.

  • Quenching & Work-up: Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting 1-hydroxy-3-cyclobutyl-3-oxopropane can be purified by column chromatography.

Table 1: Comparison of Reducing Agents for this compound

ReagentTypical ConditionsSelectivity (Aldehyde vs. Ketone)Notes
LiAlH₄ THF, 0 °C to RTLowHighly reactive; reduces both carbonyls.
NaBH₄ MeOH, 0 °C to RTModerateCan over-reduce to the diol with excess reagent or higher temperatures.
NaBH₄ MeOH, -78 °C High Preferred method for selective aldehyde reduction.
NaBH(OAc)₃ DCE, RTHighGenerally selective for aldehydes but can be slower.
Ammonia Borane Water, RTHighA "green" and chemoselective option for carbonyl reduction.[16]
Selective Nucleophilic Addition

The greater electrophilicity and steric accessibility of the aldehyde carbonyl carbon make it the primary site for nucleophilic attack.[2][17][18] This principle applies to a wide range of nucleophiles, including organometallics (Grignard, organolithium reagents), ylides (Wittig reaction), and amines.

Mechanism: Preferential Nucleophilic Attack

The reaction is kinetically controlled, with the nucleophile adding to the most electrophilic center, which possesses the lowest activation energy barrier.[19]

Caption: Nucleophilic addition favors the aldehyde carbonyl.

Field-Proven Protocol: Grignard Reaction

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF and cool to -78 °C.

  • Reagent Addition: Add the Grignard reagent (e.g., MeMgBr, PhMgBr) (1.05 equiv) dropwise via syringe, maintaining the low temperature.

  • Reaction & Monitoring: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C. Monitor the reaction progress by TLC.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting secondary alcohol via flash chromatography.

Conclusion

The reactivity of the aldehyde group in this compound is dominant, a characteristic that can be strategically exploited to achieve a high degree of chemoselectivity. By carefully selecting reagents and controlling reaction conditions—particularly temperature—it is possible to selectively perform oxidations, reductions, and nucleophilic additions at the aldehyde center while preserving the ketone functionality. The principles and protocols outlined in this guide provide a robust framework for the synthetic manipulation of this and related β-ketoaldehydes, empowering researchers in the fields of medicinal chemistry and materials science to leverage its unique chemical architecture.

References

  • Keto-enol tautomerism of dicarbonyl compounds. (n.d.). Vedantu.
  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.). Royal Society of Chemistry.
  • Tautomers of Dicarbonyl Compounds. (n.d.). Pearson+.
  • How does the pKa value of alpha hydrogens in beta dicarbonyl compounds compare to simple carbonyl compounds? (n.d.). Pearson+.
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  • Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.Canadian Journal of Chemistry, 44(22), 2625-2633.
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An In-depth Technical Guide to the Acidity of α-Protons in 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Acidity in Molecular Design

In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. It governs fundamental properties such as solubility, lipophilicity, and the ability to interact with biological targets. For scientists engaged in the synthesis and application of complex organic molecules, a profound understanding of the factors that dictate proton lability is not merely academic—it is a cornerstone of rational drug design. This guide provides a detailed examination of the acidity of the α-protons in 3-cyclobutyl-3-oxopropanal, a β-dicarbonyl compound with potential applications as a versatile synthetic intermediate. By dissecting the structural and electronic features that contribute to its acidity, we aim to equip researchers with the foundational knowledge and practical methodologies to predict and harness the reactivity of this and related molecular scaffolds.

The Enhanced Acidity of β-Dicarbonyl Compounds: A Fundamental Overview

The α-protons of monocarbonyl compounds, such as ketones and aldehydes, are weakly acidic, with typical pKa values in the range of 19-21.[1] However, when two carbonyl groups are situated in a 1,3-relationship, as in β-dicarbonyl compounds, the acidity of the intervening α-protons is dramatically enhanced, with pKa values typically falling between 9 and 11.[2][3] This significant increase in acidity is attributable to the remarkable stability of the resulting conjugate base, the enolate anion.

The Power of Resonance and Keto-Enol Tautomerism

The deprotonation of a β-dicarbonyl compound at the α-carbon results in an enolate ion where the negative charge is delocalized over both oxygen atoms and the α-carbon through resonance.[4] This distribution of electron density significantly stabilizes the anion, making the parent compound a much stronger acid.

This phenomenon is intrinsically linked to keto-enol tautomerism, an equilibrium between the diketo form and the enol form.[4] In solution, β-dicarbonyls exist as a mixture of these two tautomers. The presence of the enol form, stabilized by intramolecular hydrogen bonding, is a key feature of these compounds.[5][6]

Structural Dissection of this compound: Predicting Acidity

The Inductive and Steric Influence of the Cyclobutyl Moiety

The cyclobutyl group, attached to one of the carbonyl carbons, will exert both electronic and steric effects that modulate the acidity of the α-protons.

  • Inductive Effect: Alkyl groups are generally considered to be weakly electron-donating. This inductive effect can slightly destabilize the enolate anion, which would correspond to a minor increase in the pKa value (a decrease in acidity) compared to an unsubstituted analog like malonaldehyde.

  • Steric Effect: The cyclobutyl group is sterically more demanding than a simple methyl or ethyl group. This steric bulk can influence the preferred conformation of the enolate and may impact its solvation, which in turn can affect its stability. However, for the α-protons in the methylene bridge, the steric hindrance from the cyclobutyl group is not expected to be the dominant factor in determining acidity.

Comparative pKa Analysis

To frame our prediction, let us consider the pKa values of relevant β-dicarbonyl compounds:

CompoundStructurepKa in Water
MalonaldehydeCHO-CH₂-CHO~4.46[2][7]
AcetylacetoneCH₃-CO-CH₂-CO-CH₃~8.99[8]
This compound Cyclobutyl-CO-CH₂-CHO Estimated: 5-7

Malonaldehyde, with two aldehyde groups, is significantly more acidic due to the strong electron-withdrawing nature of the formyl protons. Acetylacetone provides a good reference for a β-diketone. Given that this compound possesses one aldehyde and one ketone functional group, its acidity is expected to lie between these two reference points. The electron-donating nature of the cyclobutyl group will likely make it less acidic than malonaldehyde. Therefore, an estimated pKa in the range of 5-7 is a scientifically sound projection.

Methodologies for the Determination of α-Proton Acidity

For researchers seeking to experimentally validate or computationally refine the pKa of this compound, several robust methods are available.

Experimental Approach: UV-Vis Spectrophotometric Titration

A widely used and reliable method for determining the pKa of ionizable compounds is UV-Vis spectrophotometric titration.[9] This technique relies on the principle that the protonated and deprotonated forms of a molecule often exhibit distinct UV-Vis absorption spectra.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_solution Prepare stock solution of This compound prep_samples Mix stock solution with each buffer to create samples of varying pH prep_solution->prep_samples prep_buffers Prepare a series of buffers with known pH values prep_buffers->prep_samples measure_spectra Record the UV-Vis spectrum for each pH sample prep_samples->measure_spectra plot_data Plot absorbance at a specific wavelength versus pH measure_spectra->plot_data fit_curve Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve plot_data->fit_curve determine_pka The pH at the inflection point of the curve is the pKa fit_curve->determine_pka

Caption: A streamlined workflow for the experimental determination of pKa using UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare a series of buffer solutions with precisely known pH values, spanning a range that brackets the expected pKa of the compound.

  • Spectrophotometric Measurements:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution.

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance transition.

Computational Chemistry: Predicting pKa in silico

Computational methods offer a powerful and increasingly accurate means of predicting pKa values, providing valuable insights prior to or in conjunction with experimental work.[10] These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.

G cluster_modeling Molecular Modeling cluster_calculation Quantum Mechanical Calculations cluster_pka pKa Calculation build_acid Build the 3D structure of the protonated (diketo) form geom_opt_acid Geometry optimization of the protonated form in solution build_acid->geom_opt_acid build_base Build the 3D structure of the deptrotonated (enolate) form geom_opt_base Geometry optimization of the deptrotonated form in solution build_base->geom_opt_base freq_acid Frequency calculation for the protonated form geom_opt_acid->freq_acid freq_base Frequency calculation for the deptrotonated form geom_opt_base->freq_base calc_delta_g Calculate the Gibbs free energy of deprotonation (ΔG) freq_acid->calc_delta_g freq_base->calc_delta_g calc_pka Calculate pKa using the relationship: pKa = ΔG / (2.303 * RT) calc_delta_g->calc_pka

Caption: A typical workflow for the computational prediction of pKa using quantum mechanical methods.

  • Level of Theory and Basis Set: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-31+G(d,p) or larger) is commonly employed for accurate energy calculations.

  • Solvation Model: Accurately modeling the solvent environment is crucial. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used to approximate the effect of the solvent.

  • Thermodynamic Cycle: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution. This is often determined using a thermodynamic cycle that involves gas-phase calculations and solvation free energies.

Synthetic Implications and Applications

The acidity of the α-protons in this compound is not just a physical property but a key determinant of its synthetic utility. The ability to easily form the corresponding enolate under relatively mild basic conditions opens up a wide range of possibilities for carbon-carbon bond formation.[2]

  • Alkylation Reactions: The enolate can serve as a potent nucleophile in reactions with alkyl halides, allowing for the introduction of various substituents at the α-position.

  • Aldol and Claisen Condensations: The enolate can participate in condensation reactions with other carbonyl compounds, leading to the formation of more complex molecular architectures.

The cyclobutyl moiety can be a desirable structural motif in medicinal chemistry, offering a balance of rigidity and three-dimensionality that can be advantageous for binding to protein targets. A synthetic route to a related compound, 3-cyclopropyl-3-oxopropanal acetal, has been described, highlighting the interest in such structures as intermediates for pharmaceuticals.

Conclusion: A Molecule of Tunable Reactivity

This compound stands as an exemplary case study in the principles of physical organic chemistry. Its α-protons are significantly acidified due to the stabilizing effects of the two carbonyl groups on the conjugate base. While the precise pKa value awaits experimental determination, a well-founded estimation places it in the moderately acidic range, making it an attractive substrate for a variety of synthetic transformations. For researchers in drug development, a thorough understanding of the factors governing the acidity of such molecules is paramount for the design of novel synthetic routes and the rational optimization of lead compounds. The methodologies outlined in this guide provide a robust framework for both the prediction and the empirical determination of this crucial chemical property.

References

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The Strategic Integration of the Cyclobutyl-3-oxopropanal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has emerged from relative obscurity to become a valuable building block in contemporary medicinal chemistry.[1][2] Its unique stereochemical properties and ability to confer metabolic stability make it an attractive component for novel therapeutic agents. This guide provides a comprehensive technical overview of 3-cyclobutyl-3-oxopropanal derivatives and their analogs, a class of compounds featuring the distinctive cyclobutyl moiety appended to a reactive β-ketoaldehyde core. We will delve into the synthetic rationale, explore the potential biological significance, and provide actionable experimental protocols for the synthesis and characterization of these promising molecules. This document is intended to serve as a practical resource for researchers engaged in the design and development of next-generation pharmaceuticals.

Introduction: The Rising Prominence of the Cyclobutane Ring in Medicinal Chemistry

For decades, the cyclobutane ring was often overlooked in drug design, primarily due to perceived synthetic challenges and concerns about ring strain.[3] However, a modern reassessment of its properties has revealed significant advantages. The puckered three-dimensional structure of the cyclobutane ring offers unique opportunities for molecular scaffolding and the precise spatial orientation of pharmacophoric groups.[1][2]

Key characteristics of the cyclobutane ring that are advantageous in drug design include:

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[2][4]

  • Improved Metabolic Stability: The cyclobutane core is often more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems, potentially leading to improved pharmacokinetic profiles.[1][2]

  • Increased sp³ Character: The incorporation of cyclobutane increases the three-dimensional character of a molecule, a desirable trait for moving beyond flat, aromatic-rich chemical space and improving solubility and other drug-like properties.

  • Novel Intellectual Property: The relative novelty of cyclobutane-containing scaffolds can provide a pathway to new chemical entities with strong patent protection.

The this compound core combines this valuable carbocycle with a β-ketoaldehyde functionality. This reactive group is a versatile handle for further chemical modifications and can also participate directly in interactions with biological targets, particularly enzymes. The aldehyde and ketone moieties are known to be present in compounds with a range of biological activities, including antimicrobial and cytotoxic effects.[5][6]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several established organic chemistry transformations. A common and efficient method involves the Claisen condensation of cyclobutyl methyl ketone with a suitable formate ester.

Core Synthesis via Claisen Condensation

The fundamental approach to the this compound scaffold is the base-mediated condensation of cyclobutyl methyl ketone with an alkyl formate, such as ethyl formate. This reaction is analogous to the well-established synthesis of other β-ketoaldehydes.

A representative synthetic scheme is as follows:

G cluster_0 Synthesis of this compound Cyclobutyl_methyl_ketone Cyclobutyl methyl ketone Intermediate Enolate Intermediate Cyclobutyl_methyl_ketone->Intermediate + Ethyl formate Ethyl_formate Ethyl formate Base Base (e.g., NaOEt) Base->Intermediate Solvent Solvent (e.g., THF) Solvent->Intermediate Product This compound (Sodium enolate) Intermediate->Product Final_Product This compound Product->Final_Product H+ Acid_workup Acidic Work-up

Caption: Synthetic pathway for this compound.

Causality behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or sodium hydride (NaH) is crucial. The base must be strong enough to deprotonate the α-carbon of the cyclobutyl methyl ketone, initiating the condensation. Sodium ethoxide is often chosen for its good solubility in ethereal and alcoholic solvents and its cost-effectiveness.

  • Solvent Selection: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are preferred to prevent side reactions, such as the hydrolysis of the formate ester or the enolate intermediate.[7]

  • Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the condensation and minimize the formation of byproducts. The reaction is then allowed to warm to room temperature to ensure completion.

  • Acidic Work-up: A mild acidic work-up is necessary to protonate the resulting enolate and isolate the final β-ketoaldehyde product. Care must be taken as the product can be sensitive to strong acids.

Synthesis of Analogs and Derivatives

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives.

G cluster_1 Derivatization of this compound Core This compound Heterocycle_Formation Heterocycle Formation (e.g., with hydrazines, ureas) Core->Heterocycle_Formation Reductive_Amination Reductive Amination of the Aldehyde Core->Reductive_Amination Wittig_Reaction Wittig Reaction on the Aldehyde Core->Wittig_Reaction Pyrazole_Derivative Pyrazole Derivative Heterocycle_Formation->Pyrazole_Derivative Amine_Derivative Amine Derivative Reductive_Amination->Amine_Derivative Alkene_Derivative Alkene Derivative Wittig_Reaction->Alkene_Derivative

Caption: Potential derivatization pathways for the core scaffold.

  • Heterocycle Formation: The 1,3-dicarbonyl system is a classic precursor for the synthesis of various five- and six-membered heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with ureas or thioureas can lead to pyrimidines or thioxopyrimidines. These heterocyclic motifs are prevalent in many marketed drugs.

  • Modification of the Aldehyde: The aldehyde functionality is amenable to a wide range of transformations, including reductive amination to introduce diverse amine side chains, and Wittig-type reactions to form carbon-carbon double bonds.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives is not extensively reported in the public domain, we can infer potential activities based on the constituent functional groups and the broader class of cyclobutane-containing molecules.

  • Antimicrobial and Antifungal Activity: Aldehydes and their derivatives are known to possess antimicrobial properties.[5] The reactivity of the aldehyde can lead to the disruption of microbial cell membranes and the inhibition of essential enzymes. The incorporation of the lipophilic cyclobutane moiety may enhance the ability of these compounds to penetrate microbial cell walls.

  • Anticancer Activity: Numerous natural and synthetic compounds containing a cyclobutane ring exhibit cytotoxic activity against cancer cell lines.[3][8][9] The conformational rigidity imparted by the cyclobutane ring can lead to high-affinity binding to protein targets involved in cell proliferation. Furthermore, α-ketoaldehydes have been investigated for their effects on cell division and DNA replication.[6]

  • Enzyme Inhibition: The β-ketoaldehyde moiety is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes, particularly proteases and dehydrogenases. The cyclobutyl group can serve to position the reactive aldehyde for optimal interaction within an enzyme's active site.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of this compound and a representative derivative.

Synthesis of this compound

Materials:

  • Cyclobutyl methyl ketone

  • Ethyl formate

  • Sodium ethoxide

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of cyclobutyl methyl ketone (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous THF.

  • Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 5-6.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a signal for the aldehydic proton (typically δ 9-10 ppm), signals for the methylene protons adjacent to the carbonyls, and signals corresponding to the cyclobutyl ring protons. The compound may exist as a mixture of keto and enol tautomers, which will be reflected in the spectrum.
¹³C NMR Signals for the aldehydic and ketonic carbonyl carbons (typically δ 180-210 ppm), and signals for the carbons of the cyclobutyl ring and the methylene group.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of C₇H₁₀O₂ (m/z = 126.07).
Infrared (IR) Spectroscopy Characteristic C=O stretching frequencies for the ketone and aldehyde (typically in the range of 1680-1740 cm⁻¹), and C-H stretching frequencies for the alkyl and aldehydic protons.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. The strategic incorporation of the cyclobutane ring offers a proven method for enhancing the drug-like properties of small molecules.[1][2] The versatile β-ketoaldehyde core provides a rich platform for the generation of diverse chemical libraries.

Future research in this area should focus on:

  • Library Synthesis: The generation of a diverse library of this compound derivatives through the derivatization strategies outlined in this guide.

  • Biological Screening: The screening of these compounds against a range of biological targets, including microbial pathogens and cancer cell lines, to identify novel bioactive agents.

  • Structure-Activity Relationship (SAR) Studies: The systematic exploration of the SAR to optimize the potency and selectivity of any identified hits.

This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of compounds. The convergence of the unique properties of the cyclobutane ring and the chemical versatility of the β-ketoaldehyde functionality holds significant potential for the discovery of new and effective therapeutic agents.

References

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  • PubChem. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile.
  • Google Patents. (2004). Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • Lawal, U. et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(23), 7360. [Link]
  • PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanal.
  • Leoncini, G. (1979). The role of alpha-ketoaldehydes in biological systems. Italian Journal of Biochemistry, 28(4), 285-294. [Link]
  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 7(12), 10393-10403. [Link]
  • van der Watt, E. et al. (2007). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Bioorganic & Medicinal Chemistry, 15(15), 5099-5106. [Link]
  • ResearchGate. (2024). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]
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Whitepaper: A Theoretical Framework for the Conformational Analysis of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Computational Chemists and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity and physicochemical properties. For flexible molecules, this structure is not a single static entity but an ensemble of interconverting conformers. This guide provides an in-depth technical framework for the theoretical and computational analysis of 3-cyclobutyl-3-oxopropanal, a molecule possessing multiple rotational degrees of freedom and the structurally demanding cyclobutane moiety. We detail a robust computational workflow, from initial structural considerations to the analysis of the final conformational landscape, grounded in Density Functional Theory (DFT). This document serves as a comprehensive protocol for researchers and scientists, explaining not just the steps to be taken, but the fundamental causality behind each methodological choice, ensuring a self-validating and reproducible approach to conformational analysis in the context of drug discovery and development.

Introduction: The Primacy of Conformation in Molecular Function

In the realm of drug development, understanding the conformational preferences of a small molecule is paramount. The specific three-dimensional arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target, influences its membrane permeability, and determines its metabolic stability.[1][2] A molecule does not exist as a single, rigid structure but as a dynamic equilibrium of multiple conformers, each with a specific potential energy.[3] The collection of these accessible structures and their relative energies defines the conformational landscape.

This compound presents a compelling case study for conformational analysis due to its distinct structural features. As a β-dicarbonyl compound, it possesses the potential for significant intramolecular interactions, including hydrogen bonding, which can stabilize specific geometries.[4][5][6] The presence of a cyclobutyl ring introduces a non-planar, puckered system with its own inversion barrier, adding another layer of complexity to the overall molecular shape.[7][8][9] The accurate characterization of its low-energy conformers is therefore a non-trivial but essential task for predicting its behavior in a biological environment. This guide outlines the theoretical calculations required to elucidate this conformational landscape with high fidelity.

Foundational Structural Considerations

A successful computational analysis begins with a thorough understanding of the molecule's intrinsic structural properties. For this compound, three key areas must be considered before calculations commence.

The Dynamic Nature of the Cyclobutane Ring

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is inherently non-planar. It adopts a "puckered" or "bent" conformation to alleviate the torsional strain that would be present in a flat structure.[9] This puckering is characterized by a dihedral angle of approximately 25-30 degrees and a barrier to ring inversion of around 1.4 kcal/mol.[10] This dynamic inversion process means that any substituent on the ring can occupy either a pseudo-axial or pseudo-equatorial position, and this equilibrium must be accounted for in the search for stable conformers. High-level ab initio calculations have shown that both significant electron correlation and large basis sets are necessary to accurately model the puckering barrier.[7][8][11]

The β-Dicarbonyl System: A Hub of Interaction

The 1,3-dicarbonyl motif is the functional core of the molecule. While this guide focuses on the keto form, the potential for keto-enol tautomerism is an important chemical property. In the keto form, the proximity of the two carbonyl groups and the aldehydic proton creates the possibility for stabilizing intramolecular interactions. Specifically, a weak hydrogen bond can form between the aldehydic C-H group and the ketonic oxygen (C-H···O), which can significantly influence the orientation of the propanal side chain.[12][13][14]

Key Rotational Degrees of Freedom

The primary sources of conformational diversity in this compound, beyond the ring pucker, are the rotations around two key single bonds:

  • τ1 (C_ring - C_keto): Rotation around the bond connecting the cyclobutyl ring to the keto group.

  • τ2 (C_keto - C_aldehyde): Rotation around the central carbon-carbon bond of the propanal chain.

A systematic exploration of the potential energy surface as a function of these two dihedral angles is essential to locate all relevant low-energy minima.

Computational Methodology: A Validated Protocol

The following protocol is designed to be a self-validating system, where each step confirms the integrity of the previous one. The choice of methodology represents a balance between computational accuracy and efficiency, making it suitable for drug discovery pipelines.

Rationale for Method Selection

Density Functional Theory (DFT) is the method of choice for this analysis. It provides an excellent compromise between the high cost of wavefunction-based methods like MP2 or CCSD(T) and the lower accuracy of semi-empirical methods.[15][16] DFT is well-suited for calculating the geometries and relative energies of organic molecules.[17]

  • Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules.[5] To account for non-covalent interactions, such as intramolecular dispersion forces that are critical for accurate conformational energies, the inclusion of an empirical dispersion correction like Grimme's D3BJ is highly recommended.

  • Basis Set: The 6-311++G(d,p) basis set offers a high degree of flexibility. The triple-zeta quality provides a better description of the electron distribution than smaller sets. The diffuse functions ("++") are crucial for accurately describing weak, non-covalent interactions and potential hydrogen bonds, while the polarization functions ("(d,p)") allow for non-spherical electron density distribution, which is essential for describing bonding in cyclic and carbonyl systems.[18][19]

Experimental Protocol: Step-by-Step Conformational Search

The following workflow provides a detailed path from an initial 2D structure to a fully characterized conformational landscape.

G Computational Workflow for Conformational Analysis cluster_prep Step 1: Preparation A Generate Initial 3D Structure (e.g., from SMILES) B Perform Relaxed Potential Energy Surface (PES) Scan (Varying τ1 and τ2) A->B Input Structure C Identify Unique Minima from PES Scan B->C Locate Energy Wells D Full Geometry Optimization (B3LYP-D3BJ / 6-311++G(d,p)) C->D Submit Candidates E Perform Frequency Calculation on Optimized Structures D->E Optimized Geometries I Analyze Geometric Parameters (Dihedrals, H-bonds) D->I Structural Data F Verify True Minima (Zero Imaginary Frequencies) E->F Check Frequencies G Obtain Thermal Corrections (ZPE, Enthalpy, Gibbs Free Energy) F->G Confirmed Minima H Calculate Relative Energies (ΔE, ΔG) G->H Energetic Data J Determine Boltzmann Population H->J Energy Differences

Caption: A validated workflow for theoretical conformational analysis.

  • Initial Structure Generation: Begin with a 2D representation or SMILES string of this compound and convert it to an initial 3D structure using molecular mechanics for a reasonable starting geometry.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles, τ1 and τ2, (e.g., in 30° increments). At each step, the remaining degrees of freedom are allowed to relax. This exploration maps out the energy landscape and identifies potential energy minima.

  • Geometry Optimization: Extract the structures corresponding to the energy minima from the PES scan. Perform a full, unconstrained geometry optimization on each candidate conformer using the selected DFT method (B3LYP-D3BJ/6-311++G(d,p)). This process finds the nearest stationary point on the potential energy surface.

  • Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. This step is critical for two reasons:

    • Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

    • Thermodynamics: The calculation yields the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy. These are essential for calculating accurate relative energies.[5]

  • Analysis of Results:

    • Calculate the relative energies (ΔE, with ZPVE correction) and relative Gibbs free energies (ΔG) of all confirmed conformers with respect to the global minimum.

    • Analyze the key geometric parameters (dihedral angles, ring pucker, intramolecular C-H···O distances) for each conformer.

    • Calculate the predicted equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on the ΔG values.

Expected Results and Discussion

Based on the structural principles outlined, we can anticipate the key features of the conformational landscape of this compound.

The Conformational Landscape

The analysis is expected to yield a small number of unique, stable conformers within a few kcal/mol of the global minimum. The primary differentiating features will be the orientation of the propanal side chain relative to the cyclobutyl ring and the specific puckering of the four-membered ring.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Cyclobutyl-3-oxopropanal. The information herein is synthesized from established safety protocols and chemical property data to ensure the highest standards of laboratory safety.

Section 1: Compound Identification and Properties

This compound is a bifunctional molecule containing both a ketone and an aldehyde group, specifically classified as a β-keto aldehyde. This structure dictates its reactivity and informs the necessary handling precautions.

1.1. Chemical Identity

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₀O₂[1]

  • CAS Number: 1849290-12-5[1]

  • Molecular Weight: 126.15 g/mol [1]

1.2. Physicochemical Properties

A summary of the key computed physical and chemical properties is provided below. This data is crucial for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Weight 126.15 g/mol PubChem[1]
Molecular Formula C₇H₁₀O₂PubChem[1]
XLogP3 0.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Section 2: Hazard Identification and Risk Assessment

2.1. Primary Hazards

  • Inherent Reactivity: β-Keto aldehydes are known to be reactive and can be susceptible to degradation pathways such as retro-Claisen condensation (under basic conditions), oxidation of the aldehyde group, and self-condensation reactions.[2]

  • Irritation: Aldehydes are often irritants to the skin, eyes, and respiratory tract.[3][4] Chronic exposure can lead to dermatitis and conjunctivitis.[4]

  • Toxicity: Although specific data for this compound is lacking, related aldehydes and ketones can be harmful if swallowed, inhaled, or absorbed through the skin. Some aldehydes are classified as possible human carcinogens.[4][5]

2.2. Risk Assessment Workflow

Before any procedure, a thorough risk assessment is mandatory. This involves evaluating the quantities being used, the nature of the experiment (e.g., heating, pressure), and the potential for exposure.

RiskAssessment cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control Measures P1 Identify Chemical: This compound P2 Review Safety Data (SDS/Literature) P1->P2 P3 Analyze Experimental Protocol (e.g., heating, scale) P2->P3 A1 Identify Hazards: - Irritation (Eyes, Skin, Lungs) - Reactivity - Unknown Toxicity P3->A1 A2 Evaluate Exposure Routes: - Inhalation - Dermal Contact - Ingestion A1->A2 C1 Select Engineering Controls: - Fume Hood - Eyewash Station A2->C1 C2 Determine PPE: - Nitrile Gloves - Safety Goggles - Lab Coat C1->C2 C3 Establish Emergency Plan: - Spill Kit - First Aid C2->C3

Caption: Risk Assessment Workflow for Handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the primary mechanism for mitigating the risks associated with this compound.

3.1. Engineering Controls

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The selection is based on general precautions for handling irritating and potentially harmful chemicals.[6][7]

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and contact with vapors that can cause serious eye irritation.[6][8]
Hand Protection Chemically resistant gloves (Nitrile recommended).Prevents skin contact, which may cause irritation or harmful absorption.[6][8] Always inspect gloves before use.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental splashes and contamination.[6]
Respiratory Protection Not typically required if work is performed within a fume hood.If there is a risk of exceeding exposure limits or a fume hood is unavailable, a NIOSH-approved respirator is necessary.

3.3. Handling Procedures

  • Preparation: Designate a specific area within a fume hood for the procedure. Ensure all necessary equipment, including waste containers, is present.

  • Weighing and Transfer:

    • Perform all transfers of solid or liquid material within the fume hood to contain any dust or vapors.

    • Use spark-proof tools and avoid static discharge.[7]

    • Keep containers tightly closed when not in use.[7]

  • Hygiene:

    • Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[6][7]

    • Do not eat, drink, or smoke in the work area.[7]

    • Contaminated work clothing should not be allowed out of the workplace.[7]

3.4. Storage Requirements

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term stability, storage in a freezer at or below -20°C is recommended for analogous compounds and is a prudent measure.

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing or basic agents to prevent degradation or hazardous reactions.[2][7]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. Exposure Response

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

4.2. Spill Response Protocol

The following diagram outlines the procedure for responding to a spill.

SpillResponse S1 SPILL DETECTED S2 Alert personnel and Evacuate immediate area S1->S2 S3 Wear appropriate PPE (Gloves, Goggles, Lab Coat) S2->S3 S4 Contain the spill with inert absorbent material (e.g., vermiculite, sand) S3->S4 S5 Carefully sweep or scoop up material into a sealed waste container S4->S5 S6 Decontaminate the area with appropriate solvent and wash with soap and water S5->S6 S7 Label waste container as hazardous and arrange for proper disposal S6->S7 S8 Report the incident to EH&S and complete report S7->S8

Caption: Step-by-step spill response protocol.

Section 5: Waste Disposal and Decontamination

  • Waste Disposal: All waste containing this compound must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through an approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[6]

  • Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent (e.g., acetone, ethanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

References

  • PubChem Compound Summary for CID 115011125, this compound.
  • PubChem Compound Summary for CID 126992233, 3-Cyclobutyl-2-methyl-3-oxopropanal.
  • PubChem Compound Summary for CID 13861115, 3-Cyclobutyl-3-oxopropanenitrile.
  • Product Information for 3-Cyclobutyl-3-oxopropanenitrile. Chemsrc. [Link]
  • Product Information for 3-cyclobutyl-3-oxopropanenitrile. Chemspace. [Link]
  • Hazards and risk factors - Aldehydes, ketones. Ospedale Sicuro. [Link]
  • Aldehydes and Ketals.
  • Environmental Aldehyde Sources and the Health Implications of Exposure.
  • Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds.

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Methodological & Application

The Versatile Role of 3-Cyclobutyl-3-oxopropanal in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Heterocyclic compounds form the bedrock of many therapeutic agents, and the development of efficient and versatile synthetic routes to access diverse heterocyclic systems is of paramount importance.[1] 3-Cyclobutyl-3-oxopropanal, a bifunctional 1,3-dicarbonyl compound, has emerged as a valuable and versatile building block in the synthesis of a variety of heterocyclic systems. Its unique structural feature, the cyclobutyl moiety, offers an attractive handle for modulating lipophilicity and metabolic stability in drug candidates. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the construction of key heterocyclic cores, including pyrazoles, pyrimidines, and pyridines. The protocols detailed herein are based on established synthetic methodologies for 1,3-dicarbonyl compounds and have been adapted to highlight the potential of this specific building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem CID: 115011125[2]
Molecular Weight 126.15 g/mol PubChem CID: 115011125[2]
Appearance Expected to be a liquid or low-melting solidInferred from similar structures
IUPAC Name This compoundPubChem CID: 115011125[2]
CAS Number 1849290-12-5PubChem CID: 115011125[2]

Synthesis of this compound

The availability of the starting material is a critical first step. A common route to β-ketoaldehydes like this compound involves the Claisen condensation of a methyl ketone with a formate ester.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of β-ketoaldehydes.

Reaction Scheme:

Synthesis of this compound Cyclobutylmethylketone Cyclobutylmethyl ketone Product This compound (sodium salt) Cyclobutylmethylketone->Product + Ethyl formate, NaOEt Ethyl_formate Ethyl formate Sodium_ethoxide Sodium ethoxide Final_Product This compound Product->Final_Product H+ Acid_workup Acidic work-up

Caption: Synthesis of this compound.

Materials:

  • Cyclobutyl methyl ketone

  • Ethyl formate

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of cyclobutyl methyl ketone (1.0 equivalent) in diethyl ether dropwise.

  • After the addition is complete, add ethyl formate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding ice-cold water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 3-4 with 1 M HCl at 0 °C.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield this compound, which may be used in the next step without further purification.

Application in Heterocyclic Synthesis

The presence of two electrophilic carbonyl centers makes this compound an ideal substrate for cyclocondensation reactions with various dinucleophiles to construct five- and six-membered heterocyclic rings.

Synthesis of 4-Cyclobutyl-1H-pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3][4][5][6]

Reaction Mechanism:

The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. Due to the unsymmetrical nature of this compound, a mixture of two regioisomers, 4-cyclobutyl-1H-pyrazole and 5-cyclobutyl-1H-pyrazole, is possible. The regioselectivity can be influenced by the reaction conditions and the nature of the hydrazine substituent.

Knorr Pyrazole Synthesis Dicarbonyl This compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Pyrazole 4(5)-Cyclobutyl-1H-pyrazole Intermediate->Pyrazole Cyclization & -H2O

Caption: General mechanism for the Knorr pyrazole synthesis.

Protocol: Synthesis of 4(5)-Cyclobutyl-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the pyrazole isomers.

Expected Outcome:

This protocol is expected to yield a mixture of 4-cyclobutyl-1H-pyrazole and 5-cyclobutyl-1H-pyrazole. The ratio of the isomers will depend on the relative reactivity of the aldehyde and ketone carbonyl groups.

Synthesis of 4-Cyclobutylpyrimidines via Pinner Pyrimidine Synthesis

The Pinner synthesis provides a straightforward route to pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.[1][7][8]

Reaction Mechanism:

The reaction involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of this compound, followed by cyclization and dehydration to form the pyrimidine ring.

Pinner Pyrimidine Synthesis Dicarbonyl This compound Intermediate Condensation Adduct Dicarbonyl->Intermediate + Amidine Amidine Amidine Pyrimidine 4-Cyclobutylpyrimidine Intermediate->Pyrimidine Cyclization & -2H2O

Caption: General mechanism for the Pinner pyrimidine synthesis.

Protocol: Synthesis of 2-Amino-4-cyclobutylpyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (absolute)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 equivalents) to ethanol.

  • To this solution, add guanidine hydrochloride (1.1 equivalents) and stir until dissolved.

  • Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the reaction mixture.

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to obtain 2-amino-4-cyclobutylpyrimidine.

Synthesis of 4-Cyclobutylpyridines via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that allows for the construction of dihydropyridines, which can then be oxidized to pyridines.[9][10][11][12] A variation of this synthesis can be adapted for the formation of pyridines from a 1,3-dicarbonyl compound.

Reaction Mechanism:

This adapted synthesis involves the condensation of this compound with an enamine (formed in situ from a β-ketoester and ammonia) and another equivalent of an aldehyde, followed by cyclization and oxidation.

Hantzsch-type Pyridine Synthesis Dicarbonyl This compound Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine + Enamine, Aldehyde Enamine Enamine Aldehyde Aldehyde Pyridine 4-Cyclobutylpyridine Dihydropyridine->Pyridine Oxidation

Caption: Conceptual workflow for a Hantzsch-type pyridine synthesis.

Protocol: Synthesis of a 4-Cyclobutylpyridine Derivative

This protocol is a generalized adaptation and would require optimization for this specific substrate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • A suitable aldehyde (e.g., formaldehyde or benzaldehyde)

  • Ethanol

  • Oxidizing agent (e.g., ceric ammonium nitrate or manganese dioxide)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), the chosen aldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Monitor the formation of the dihydropyridine intermediate by TLC.

  • Once the initial reaction is complete, cool the mixture and add the oxidizing agent portion-wise.

  • Stir the reaction at room temperature until the oxidation is complete (as indicated by TLC).

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired 4-cyclobutylpyridine derivative.

Conclusion and Future Outlook

This compound serves as a highly effective and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for the preparation of cyclobutyl-substituted pyrazoles, pyrimidines, and pyridines. The presence of the cyclobutyl moiety is of particular interest in the context of drug design, as it can impart favorable pharmacokinetic properties. Further exploration of the reactivity of this compound with other dinucleophiles is warranted and holds the promise of accessing an even broader array of novel heterocyclic scaffolds for drug discovery programs.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch Pyridine Synthesis: an overview. RSC Advances, 4(90), 54282–54299.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Wikipedia. (2023). Hantzsch pyridine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

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Application Notes and Protocols: The Utility of 3-Cyclobutyl-3-oxopropanal in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with 3-Cyclobutyl-3-oxopropanal

In the landscape of contemporary drug discovery, the strategic incorporation of three-dimensional (3D) molecular fragments is paramount for enhancing compound properties, from solubility and metabolic stability to target specificity. The cyclobutane motif, in particular, has emerged as a valuable building block, offering a rigid, sp³-rich scaffold that can effectively probe protein binding pockets. This compound stands as a versatile and highly reactive intermediate, poised to introduce this desirable cyclobutyl moiety into a diverse array of medicinally relevant heterocyclic systems.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic and medicinal chemistry endeavors. The protocols herein are presented not merely as a sequence of steps, but with a rationale grounded in established chemical principles, ensuring both reproducibility and a deeper understanding of the underlying transformations.

Core Attributes of this compound

This compound is a β-ketoaldehyde, a class of 1,3-dicarbonyl compounds characterized by their versatile reactivity. The presence of two electrophilic carbonyl centers and an acidic α-proton makes it a valuable precursor for a multitude of cyclocondensation reactions.

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem
Molecular Weight 126.15 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1849290-12-5PubChem

Synthesis of this compound: A Detailed Protocol

The most direct and widely applicable method for the synthesis of β-ketoaldehydes such as this compound is the crossed Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester that lacks α-hydrogens, thereby preventing self-condensation of the ester.[1][2] Ethyl formate is an ideal acylating agent for this purpose.

Protocol 1: Synthesis of this compound via Crossed Claisen Condensation

Reaction Principle: This protocol details the base-mediated condensation of cyclobutyl methyl ketone with ethyl formate. A strong base, such as sodium ethoxide, is used to generate the enolate of the ketone, which then acts as the nucleophile, attacking the electrophilic carbonyl of the ester. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group, followed by an acidic workup, yields the desired β-ketoaldehyde.[2]

Materials:

  • Cyclobutyl methyl ketone

  • Ethyl formate

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: To the cooled suspension, add a solution of cyclobutyl methyl ketone (1.0 equivalent) in the anhydrous solvent dropwise via the addition funnel over 30 minutes. Stir the resulting mixture at 0 °C for an additional hour to ensure complete enolate formation.

  • Acylation: Add ethyl formate (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Claisen_Condensation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product ketone Cyclobutyl methyl ketone enolate Enolate Formation ketone->enolate NaOEt ester Ethyl formate acylation Nucleophilic Acylation ester->acylation base Sodium Ethoxide base->enolate enolate->acylation Attacks ester workup Acidic Workup acylation->workup product This compound workup->product Protonation Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_final_product Product ketoaldehyde This compound condensation Condensation & Cyclization ketoaldehyde->condensation hydrazine Hydrazine hydrazine->condensation Acid catalyst dehydration Dehydration condensation->dehydration pyrazole 5-Cyclobutyl-1H-pyrazole dehydration->pyrazole Aromatization

Sources

Application Notes & Protocols: Knoevenagel Condensation of 3-Cyclobutyl-3-oxopropanal for the Synthesis of Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the development of pharmaceuticals, functional polymers, and fine chemicals.[1][2][3] This document provides a comprehensive guide to the application of this reaction using 3-Cyclobutyl-3-oxopropanal, a versatile β-ketoaldehyde. The inherent reactivity difference between the aldehyde and ketone moieties within this substrate allows for highly selective transformations. We present a detailed, field-proven protocol, discuss the underlying mechanistic principles, and offer insights into optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecules incorporating the valuable cyclobutyl motif.

Introduction: The Strategic Value of the Knoevenagel Condensation

First described by Emil Knoevenagel in the late 19th century, the reaction involves the nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration step to yield a conjugated product.[4][5] It is a modification of the aldol condensation, specifically tailored for acidic methylene compounds (e.g., malonic esters, malononitrile, cyanoacetic esters), which are readily deprotonated by weak bases.[6][7]

The utility of the Knoevenagel condensation is particularly pronounced in medicinal chemistry. The resulting α,β-unsaturated systems are present in numerous biologically active molecules and serve as versatile precursors for a variety of subsequent transformations.[8][9]

1.1. Spotlight on this compound: A Bifunctional Building Block

This compound (C₇H₁₀O₂) is a unique substrate for the Knoevenagel condensation.[10] As a 1,3-dicarbonyl compound, it possesses two distinct electrophilic centers: a terminal aldehyde and a cyclobutyl ketone. A general feature of the Knoevenagel condensation is that aldehydes are significantly more reactive than ketones.[4] This inherent selectivity allows for precise targeting of the aldehyde group, leaving the ketone available for subsequent functionalization, thereby enabling the rapid construction of molecular complexity from a single, versatile starting material. The presence of the cyclobutyl ring introduces a three-dimensional spirocyclic element, a structural motif of increasing interest in drug discovery for its ability to improve physicochemical properties.[11]

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A weak base (e.g., piperidine, pyridine) removes a proton from the active methylene compound to form a resonance-stabilized enolate.[12][13] The use of a weak base is critical to prevent the competing self-condensation of the aldehyde.[14]

  • Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and generates a β-hydroxy intermediate (an aldol-type adduct).[5][12]

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product.[5][14] This step is often spontaneous or facilitated by mild heating.

Diagram: Knoevenagel Condensation Mechanism

Caption: Key steps in the amine-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with malononitrile, a highly reactive methylene compound.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercial SourceStore under inert gas.
Malononitrile≥99%Sigma-AldrichToxic; handle with care.
Piperidine≥99%Sigma-AldrichCatalyst. Corrosive.
Ethanol (EtOH)AnhydrousCommercial SourceReaction Solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor TLC and extraction.
HexanesACS GradeCommercial SourceFor TLC and extraction.
Hydrochloric Acid (HCl)1 M aq.N/AFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying agent.
Equipment
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Condenser (optional)For reactions requiring heat.
TLC plates (Silica gel 60 F₂₅₄)
Rotary evaporator

3.2. Step-by-Step Procedure

Diagram: Experimental Workflow

Workflow Experimental Workflow start Start setup 1. Reaction Setup Combine reactants & solvent (EtOH) in a 50 mL RBF. start->setup catalyst 2. Catalyst Addition Add piperidine (catalytic amount) to the stirring solution. setup->catalyst reaction 3. Reaction Stir at room temperature for 2-4 hours. catalyst->reaction monitor 4. Monitoring Track progress via TLC (e.g., 30% EtOAc/Hexanes). reaction->monitor workup 5. Work-up & Isolation Quench with 1 M HCl, extract with EtOAc, dry, and concentrate. monitor->workup purify 6. Purification Purify crude product via column chromatography or recrystallization. workup->purify end End Product purify->end

Sources

Application Note & Protocol: Hantzsch Pyridine Synthesis of Novel 4-Cyclobutyl-3,5-dicarbethoxy-1,4-dihydropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Hantzsch pyridine synthesis is a cornerstone of heterocyclic chemistry, enabling the efficient, one-pot construction of dihydropyridines (DHPs) and pyridines.[1][2] These scaffolds are of paramount importance in medicinal chemistry, with numerous approved drugs, such as nifedipine and amlodipine, belonging to the 1,4-dihydropyridine class of calcium channel blockers.[3][4] This application note presents a detailed protocol and scientific rationale for the synthesis of a novel 1,4-dihydropyridine derivative, 4-cyclobutyl-3,5-dicarbethoxy-1,4-dihydropyridine, utilizing the less conventional β-ketoaldehyde, 3-Cyclobutyl-3-oxopropanal. The incorporation of a cyclobutyl moiety at the 4-position of the dihydropyridine ring offers a unique structural motif for exploration in drug discovery programs, potentially influencing the compound's physicochemical properties and biological activity.[5]

Introduction and Scientific Rationale

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate.[2][6] The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation, enamine formation, and a subsequent Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[3] The resulting 1,4-DHP ring system is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including but not limited to, antihypertensive, antianginal, and anticonvulsant effects.[7][8][9]

The choice of this compound as the aldehyde component in this synthesis is driven by the desire to introduce novel structural diversity into the 1,4-dihydropyridine framework. The cyclobutyl group, as a bioisostere of other common functionalities, can modulate properties such as lipophilicity and metabolic stability.[5] This protocol provides a comprehensive guide for the synthesis, purification, and characterization of the target compound, offering a valuable starting point for the exploration of its potential as a bioactive molecule.

Reaction Mechanism

The Hantzsch synthesis with this compound, ethyl acetoacetate, and ammonium acetate is proposed to proceed through the following key steps:

  • Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with this compound to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia (from ammonium acetate) to generate a β-enamino ester.

  • Michael Addition & Cyclization: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration to form the stable 1,4-dihydropyridine ring.[3]

The final product is the 1,4-dihydropyridine, which can be isolated or subsequently oxidized to the corresponding pyridine derivative if desired.[10]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%(Available from commercial suppliers)
Ethyl acetoacetateReagent Grade, ≥99%(Standard chemical supplier)
Ammonium acetateACS Reagent, ≥98%(Standard chemical supplier)
EthanolAnhydrous, ≥99.5%(Standard chemical supplier)
Ethyl acetateHPLC Grade(Standard chemical supplier)
HexaneHPLC Grade(Standard chemical supplier)
Anhydrous Sodium SulfateReagent Grade(Standard chemical supplier)
Silica Gel60 Å, 230-400 mesh(Standard chemical supplier)
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add 20 mL of anhydrous ethanol to the flask.[11]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purify the crude product by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

  • Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the pure 4-cyclobutyl-3,5-dicarbethoxy-1,4-dihydropyridine as a solid or viscous oil.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the cyclobutyl and dihydropyridine moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O of the ester).

  • Melting Point (if solid): To assess the purity of the compound.

Visualization of the Workflow

The following diagram illustrates the key stages of the Hantzsch pyridine synthesis protocol.

Hantzsch_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Ethyl acetoacetate (2 eq.) - Ammonium acetate solvent Add Ethanol reagents->solvent reflux Reflux (4-6 h) solvent->reflux tlc Monitor by TLC reflux->tlc evaporation Remove Solvent tlc->evaporation extraction EtOAc Extraction & Washes evaporation->extraction drying Dry & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization

Caption: Workflow for the Hantzsch Synthesis of 4-cyclobutyl-1,4-dihydropyridine.

Potential Applications and Future Directions

The synthesized 4-cyclobutyl-3,5-dicarbethoxy-1,4-dihydropyridine represents a novel molecular entity with potential for biological evaluation. Dihydropyridine derivatives are well-known for their activity as calcium channel blockers, and this novel compound could be screened for similar activity.[4] Furthermore, the dihydropyridine scaffold is a versatile platform for further chemical modifications, allowing for the exploration of a wider chemical space and the potential discovery of new therapeutic agents.[12] The pyridine ring system is a prevalent feature in many FDA-approved drugs, highlighting the significance of this structural class in drug design.[4][12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Hantzsch pyridine synthesis using the novel reactant, this compound. The described methodology is straightforward and utilizes common laboratory reagents and techniques.[3] The resulting 4-cyclobutyl-substituted 1,4-dihydropyridine is a promising candidate for further investigation in medicinal chemistry and drug discovery programs.

References

  • Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
  • YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. [Link]
  • Wikipedia. Hantzsch pyridine synthesis. [Link]
  • Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
  • RSC Publishing. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
  • Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]
  • National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
  • PubMed.
  • MDPI. A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. [Link]
  • PubMed. 1, 4-Dihydropyridines: a class of pharmacologically important molecules. [Link]
  • Google Patents. WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • National Center for Biotechnology Information. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
  • PubChem. 3-Cyclobutyl-3-oxopropanenitrile. [Link]
  • PubChem. 3-Cyclopropyl-3-oxopropanal. [Link]

Sources

Synthesis of pyrazole derivatives from 3-Cyclobutyl-3-oxopropanal.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Synthesis of Cyclobutyl-Functionalized Pyrazole Derivatives from 3-Cyclobutyl-3-oxopropanal

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide to the synthesis of cyclobutyl-substituted pyrazole derivatives, utilizing this compound as a key precursor. Pyrazoles represent a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[1][2][3] The incorporation of a cyclobutane moiety can confer unique and advantageous properties to drug candidates, including conformational restriction and improved metabolic stability.[4] This guide details the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines.[1][5][6][7] We present two detailed protocols for the synthesis of both N-unsubstituted and N-substituted cyclobutyl pyrazoles, discuss the critical aspect of regioselectivity, and provide guidelines for purification and characterization.

Introduction and Scientific Rationale

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms that is a cornerstone in modern drug discovery.[8][9] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] This has led to its integration into a multitude of successful therapeutic agents, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[2][10]

Concurrently, the strategic incorporation of small, strained carbocycles like cyclobutane has become an increasingly valuable tactic in medicinal chemistry.[4] The puckered, three-dimensional structure of the cyclobutane ring can enforce specific conformations on a molecule, reduce planarity, and serve as a metabolically robust isostere for other groups, ultimately enhancing pharmacological properties.[4]

The convergence of these two valuable motifs—the pyrazole core and the cyclobutane substituent—offers a promising avenue for developing novel chemical entities. The starting material, this compound, is an unsymmetrical 1,3-dicarbonyl compound (a β-ketoaldehyde), making it an ideal substrate for the Knorr pyrazole synthesis.[6][7] This classic condensation reaction provides a direct and efficient route to the desired pyrazole ring system.

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis, to yield a pyrazole.[6][7] The mechanism involves a sequence of condensation, cyclization, and dehydration steps.

Causality of Mechanistic Steps:

  • Initial Nucleophilic Attack: The reaction initiates with the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. In the case of this compound, the aldehyde carbonyl is significantly more electrophilic (less sterically hindered and more electron-deficient) than the ketone carbonyl. Therefore, the initial attack preferentially occurs at the aldehyde carbon.

  • Hydrazone Formation: This attack is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group (the ketone).

  • Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[11][12] This final dehydration step is the thermodynamic driving force for the reaction.

Mechanism Diagram

Knorr_Mechanism Figure 1: Knorr Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start This compound + Phenylhydrazine Intermediate1 Initial Adduct (Attack at Aldehyde) Start->Intermediate1 Nucleophilic Attack Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 - H₂O Intermediate3 Cyclic Hemiaminal Intermediate2->Intermediate3 Intramolecular Cyclization Product 4-Cyclobutyl-1-phenyl-1H-pyrazole + 2 H₂O Intermediate3->Product - H₂O (Aromatization) Workflow1 Figure 2: Workflow for 4-Cyclobutyl-1H-pyrazole node_reagents node_reagents node_process node_process node_analysis node_analysis A Combine Reactants in Ethanol B Add Acetic Acid Catalyst A->B C Reflux Reaction Mixture (2h) B->C D Cool and Concentrate C->D E Aqueous Work-up (Ether/NaHCO₃) D->E F Dry, Filter, and Evaporate E->F G Purify (Crystallization/Chromatography) F->G H Characterize Product (NMR, MS, IR) G->H

Caption: Figure 2: Workflow for 4-Cyclobutyl-1H-pyrazole.

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.26 g, 10.0 mmol) and ethanol (20 mL).

  • Stir the solution until the starting material is fully dissolved.

  • Carefully add hydrazine hydrate (0.5 mL, ~10.0 mmol) to the solution, followed by glacial acetic acid (0.2 mL). [11]4. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by either recrystallization or flash column chromatography on silica gel.

Protocol 2: Synthesis of 4-Cyclobutyl-1-phenyl-1H-pyrazole

Objective: To synthesize an N-substituted pyrazole to demonstrate regioselectivity.

Materials & Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
This compound C₇H₁₀O₂ 126.15 1.26 g 10.0
Phenylhydrazine C₆H₅NHNH₂ 108.14 1.0 mL ~10.0
Ethanol (Solvent) C₂H₅OH - 20 mL -
Glacial Acetic Acid (Catalyst) CH₃COOH - 0.2 mL -
Ethyl Acetate CH₃COOC₂H₅ - As needed -
1M Hydrochloric Acid HCl - As needed -
Brine NaCl(aq) - As needed -

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure:

  • Combine this compound (1.26 g, 10.0 mmol), ethanol (20 mL), and phenylhydrazine (1.0 mL, ~10.0 mmol) in a 50 mL round-bottom flask with a stir bar and reflux condenser.

  • Add glacial acetic acid (0.2 mL) as a catalyst.

  • Heat the mixture to reflux for 3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Dissolve the residue in ethyl acetate (30 mL).

  • Wash the organic solution with 1M HCl (1 x 15 mL) to remove any unreacted phenylhydrazine, followed by saturated sodium bicarbonate (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude oil or solid should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-cyclobutyl-1-phenyl-1H-pyrazole.

Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. [11]Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Purification and Characterization

Purification:

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is an effective purification method.

  • Column Chromatography: For oils or impure solids, flash column chromatography on silica gel is the standard method. [13]The choice of eluent will depend on the polarity of the product.

  • Acid/Base Extraction: Unreacted acidic or basic starting materials and byproducts can often be removed with a simple liquid-liquid extraction work-up, as detailed in the protocols. [14] Characterization: The structure of the synthesized pyrazole derivatives should be confirmed using a suite of spectroscopic techniques. [15][16]

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the pyrazole ring protons, the cyclobutyl ring protons, and any N-substituent protons. The aromatic protons of the pyrazole ring typically appear in the δ 6.0-8.0 ppm range.

  • ¹³C NMR Spectroscopy: Will show distinct signals for the carbons of the pyrazole and cyclobutyl rings.

  • Infrared (IR) Spectroscopy: Useful for confirming the disappearance of the carbonyl (C=O) stretches from the starting material (typically ~1680-1720 cm⁻¹) and the appearance of C=N and C=C stretches characteristic of the pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the final product. [16]

Conclusion

The Knorr pyrazole synthesis offers a reliable, high-yielding, and regioselective pathway for the preparation of cyclobutyl-substituted pyrazoles from this compound. The protocols provided herein serve as a robust starting point for researchers in medicinal chemistry and organic synthesis. The resulting compounds are valuable scaffolds for the development of new therapeutic agents, combining the proven pharmacological relevance of the pyrazole core with the unique structural benefits of the cyclobutane moiety.

References

  • F. Z. B. Chebab, et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • A. A. Aly, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm).
  • Google Patents. (1980). Process for the preparation of pyrazoles. EP0020964A1.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • L. Schrecker, et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ResearchGate. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • A. D. G. de Vreese, et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
  • ResearchGate. (2021). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • M. K. Kathiravan, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • S. Ansari, et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
  • PubChem. This compound.
  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • H. Liu, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

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Strategic Alkylation of 3-Cyclobutyl-3-oxopropanal: A Protocol for Precise C-2 Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The alkylation of β-dicarbonyl compounds is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. 3-Cyclobutyl-3-oxopropanal is a valuable building block whose synthetic utility can be significantly expanded through selective alkylation at the C-2 position. This application note provides a comprehensive guide to the experimental conditions for this transformation. We delve into the mechanistic principles governing enolate formation and reactivity, offer a detailed protocol for achieving high-yield C-alkylation, and discuss critical parameters such as base selection, solvent effects, and temperature control. This guide is intended for researchers in medicinal chemistry and drug development seeking to leverage this versatile scaffold for the synthesis of novel molecular entities.

Introduction: The Synthetic Potential of a Versatile Ketoaldehyde

This compound belongs to the class of β-ketoaldehydes, which are characterized by an active methylene group flanked by two carbonyl functionalities. The protons on this central carbon (the α-carbon) exhibit significant acidity (pKa ≈ 10-13), far greater than that of simple ketones or aldehydes (pKa ≈ 19-20).[1][2] This enhanced acidity facilitates deprotonation to form a resonance-stabilized enolate, a potent carbon nucleophile.

The strategic alkylation of this enolate allows for the introduction of a wide array of substituents at the C-2 position, generating complex molecular architectures from a simple starting material. These substituted β-dicarbonyl motifs are prevalent in pharmaceuticals, natural products, and advanced materials. However, controlling the regioselectivity of the alkylation—favoring C-alkylation over the competing O-alkylation pathway—is a critical challenge that demands precise control over reaction conditions.[3][4] This document outlines the theoretical basis and provides a field-proven protocol for achieving selective C-alkylation.

Mechanistic Underpinnings: Controlling the Enolate's Ambident Reactivity

The alkylation reaction proceeds via a two-step mechanism: enolate formation followed by nucleophilic attack on an alkylating agent. The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen. This duality can lead to a mixture of C-alkylated and O-alkylated products.

G start This compound invis1 start->invis1 base Base (B:) base->invis1 enolate_C Enolate (Resonance Form 1) (Carbon Nucleophile) enolate_O Enolate (Resonance Form 2) (Oxygen Nucleophile) enolate_C->enolate_O Resonance invis2 enolate_C->invis2 O_product O-Alkylated Product (Side Product) enolate_O->O_product O-Alkylation (SN2) RX Alkyl Halide (R-X) RX->invis2 C_product C-Alkylated Product (Desired) invis1->enolate_C Deprotonation invis2->C_product C-Alkylation (SN2)

Figure 1: General mechanism for the alkylation of a β-ketoaldehyde.

Controlling the reaction outcome hinges on influencing the site of attack. Generally, C-alkylation is favored under conditions of kinetic control, while O-alkylation can become more prominent under thermodynamic control or with "harder" electrophiles. Key factors include:

  • Base Selection : The choice of base is paramount. Strong, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are ideal for rapid and irreversible deprotonation at low temperatures.[5][6][7] This "freezes" the equilibrium to favor the kinetically preferred enolate, which tends to react at the carbon. Weaker bases like sodium ethoxide (NaOEt) can lead to an equilibrium mixture of reactants and enolates, potentially increasing side reactions.[8]

  • Solvent : Aprotic solvents such as Tetrahydrofuran (THF) are preferred.[7] They effectively solvate the metal counter-ion without interfering with the enolate's nucleophilicity. Protic solvents (e.g., ethanol) can protonate the enolate, leading to equilibrium conditions that may favor the more stable, but less desired, thermodynamic product.[7][9]

  • Temperature : Low temperatures (-78 °C) are crucial for kinetic control.[9][10] This minimizes side reactions and prevents the enolate from equilibrating to the thermodynamic form, which can have a higher propensity for O-alkylation.

  • Alkylating Agent : Primary alkyl halides (iodides and bromides) are the best electrophiles for this SN2 reaction. Secondary and tertiary halides are generally unsuitable as they promote elimination reactions.[10]

Experimental Design and Protocols

This section provides a detailed protocol for the C-alkylation of this compound using methyl iodide as a representative alkylating agent.

Materials and Equipment
Reagents & MaterialsEquipment
This compoundSchlenk line or Argon/Nitrogen manifold
Diisopropylamine (freshly distilled)Magnetic stirrer with hotplate
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)Set of round-bottom flasks (dried)
Anhydrous Tetrahydrofuran (THF)Syringes and needles
Methyl Iodide (CH₃I)Low-temperature thermometer
Saturated aqueous Ammonium Chloride (NH₄Cl)Dry ice/acetone or cryocooler bath
Diethyl ether or Ethyl acetateSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRNMR Spectrometer, IR Spectrometer

Safety Precaution: n-Butyllithium is highly pyrophoric. Sodium hydride reacts violently with water to produce flammable hydrogen gas. All manipulations should be performed by trained personnel under an inert atmosphere (Argon or Nitrogen) using proper personal protective equipment (PPE).

Detailed Step-by-Step Protocol: Methylation

This protocol aims to synthesize 3-cyclobutyl-2-methyl-3-oxopropanal[11].

A. Preparation of the LDA Solution (in situ)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) via syringe.

  • Add n-butyllithium (1.05 equivalents) dropwise via syringe over 5-10 minutes. The solution may turn slightly yellow.

  • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for another 15 minutes to ensure complete formation of LDA.

B. Enolate Formation and Alkylation

  • In a separate, flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool this substrate solution to -78 °C.

  • Slowly transfer the freshly prepared LDA solution from step A into the substrate solution via a cannula or syringe.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should be a pale yellow/orange color.

  • While maintaining the temperature at -78 °C, add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

C. Reaction Quench and Work-up

  • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

D. Purification

  • The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Figure 2: Experimental workflow for the alkylation protocol.

Data Summary and Troubleshooting

Table of Experimental Parameters
ParameterCondition / ReagentRationale
Substrate This compoundActive methylene compound
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, sterically hindered base for kinetic control.[5][6]
Stoichiometry ~1.05-1.1 eq. of Base and Alkylating AgentEnsures complete consumption of starting material.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, stabilizes the lithium enolate.[7]
Temperature -78 °CFavors kinetic product formation and minimizes side reactions.[9][10]
Alkylating Agent Methyl IodideReactive primary halide, minimizes E2 elimination.
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to neutralize any remaining base/enolate.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete LDA formation; Wet reagents/glassware; Inactive alkylating agent.Use freshly distilled/opened reagents; Ensure all glassware is rigorously dried; Check the purity of the alkylating agent.
Recovery of Starting Material Incomplete deprotonation; Insufficient reaction time.Use a slight excess of LDA; Increase reaction time and monitor by TLC.
Presence of O-Alkylated Product Reaction warmed up prematurely; Base not strong enough.Maintain strict temperature control at -78 °C; Ensure complete LDA formation before adding substrate.
Multiple Alkylation Products More than 1.0 eq. of base used, or reaction quenched improperly.Use precise stoichiometry; Quench reaction at low temperature before warming.

Conclusion

The selective C-alkylation of this compound is a robust and reliable transformation when key experimental parameters are carefully controlled. The use of a strong, hindered base like LDA in an aprotic solvent at low temperatures is critical for achieving high yields of the desired C-2 substituted product while minimizing the formation of the O-alkylated isomer. This protocol provides a solid foundation for researchers to synthesize a diverse library of derivatives from this valuable cyclobutyl building block, paving the way for new discoveries in drug development and materials science.

References

  • β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS - PMC. Vertex AI Search.
  • Choosing a base for enolate form
  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. J-STAGE.
  • Alkylation of active methylene compounds | Download Table.
  • 17.9: 1,3-Dicarbonyl Compounds. Chemistry LibreTexts.
  • Enol
  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks.
  • Bases for Enolate Form
  • Beta-Dicarbonyl Synthesis P
  • Enolate form
  • 23.
  • Regioselectivity and Stereoselectivity in the Alkylation of Enol
  • This compound. PubChem.
  • Quantum Chemical and Experimental Studies on the Mechanism of Alkyl
  • Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings.
  • 3-Cyclobutyl-2-methyl-3-oxopropanal. PubChem.

Sources

Application Note: 3-Cyclobutyl-3-oxopropanal as a Versatile Building Block in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] Concurrently, the incorporation of strained ring systems, such as cyclobutane, into drug candidates has become an increasingly valuable strategy to enhance pharmacological properties like metabolic stability and binding affinity by providing a rigid, three-dimensional scaffold.[3][4] This application note details the utility of 3-cyclobutyl-3-oxopropanal, a bifunctional building block, in the synthesis of novel, cyclobutane-appended heterocyclic compounds via MCRs. We provide a comprehensive guide, including a detailed protocol and mechanistic insights, for a model Hantzsch dihydropyridine synthesis. The methodologies presented herein are designed for researchers and professionals in drug development seeking to leverage the unique structural and chemical attributes of this compound to access novel chemical matter.

Introduction: The Strategic Value of this compound

The efficiency of drug discovery is profoundly impacted by the ability to rapidly generate libraries of structurally diverse and complex molecules. Multicomponent reactions are paramount in this endeavor, offering significant advantages in pot, atom, and step economy (PASE).[2] The products of these reactions often serve as privileged scaffolds for further optimization.

The cyclobutane moiety is of particular interest as it can act as a conformationally restricted alternative to linear alkyl linkers or as a non-planar bioisostere for aromatic rings, improving key drug-like properties.[3][5] this compound merges the synthetic versatility of a β-ketoaldehyde with the desirable physicochemical properties of the cyclobutane ring. Its dual electrophilic sites (aldehyde and ketone) and acidic α-protons make it an ideal candidate for a variety of condensation and cyclization reactions.

This document serves as a practical guide to employing this compound in MCRs, with a specific focus on the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds renowned for their biological activities.

Synthesis and Properties of this compound

This compound is a specialty chemical that can be synthesized via a Claisen condensation reaction between cyclobutyl methyl ketone and a suitable formate ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide. This method is analogous to established procedures for similar β-ketoaldehydes.[6]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₀O₂[7]
Molecular Weight126.15 g/mol [7]
AppearanceExpected to be a liquid or low-melting solidN/A
Key ReactivityContains an aldehyde, a ketone, and an enolizable methylene groupN/A

Application in Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic pseudo four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridines.[1] By substituting one equivalent of the β-ketoester with this compound, we can introduce the cyclobutyl motif at a key position on the DHP core.

Proposed Reaction Mechanism

The reaction proceeds through a network of interconnected equilibria, initiated by the formation of key intermediates. The generally accepted mechanism involves:

  • Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene of one equivalent of the β-dicarbonyl compound (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: The second equivalent of the β-dicarbonyl compound (this compound) reacts with the ammonia source (ammonium acetate) to form a vinylogous amide (enamine).

  • Michael Addition: The enamine intermediate acts as a nucleophile, attacking the α,β-unsaturated carbonyl intermediate in a conjugate addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.

Hantzsch_Mechanism Figure 1: Proposed Hantzsch Reaction Mechanism RCHO Ar-CHO Knoevenagel Knoevenagel Adduct RCHO->Knoevenagel + Ketoester Ketoaldehyde Cyclobutyl Ketoaldehyde Enamine Enamine Intermediate Ketoaldehyde->Enamine + NH₃ Ketoester Ethyl Acetoacetate NH3 NH₄OAc (NH₃) MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct + Enamine Enamine->MichaelAdduct DHP Cyclobutyl-DHP Product MichaelAdduct->DHP Cyclization - H₂O

Caption: Figure 1: Proposed Hantzsch Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative cyclobutyl-substituted dihydropyridine using 4-chlorobenzaldehyde.

Objective: To synthesize Ethyl 4-(4-chlorophenyl)-2-(cyclobutanecarbonyl)-6-methyl-1,4-dihydropyridine-3-carboxylate.

Materials and Equipment:

  • This compound (1.0 eq, 126.15 mg, 1.0 mmol)

  • Ethyl acetoacetate (1.0 eq, 130.14 mg, 126 µL, 1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 eq, 140.57 mg, 1.0 mmol)

  • Ammonium acetate (1.2 eq, 92.5 mg, 1.2 mmol)

  • Ethanol (anhydrous, 5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

    • Expert Insight: A slight excess of ammonium acetate is used to ensure the complete formation of the enamine intermediate and drive the reaction to completion.

  • Solvent Addition: Add 5 mL of anhydrous ethanol to the flask.

    • Expert Insight: Ethanol is an excellent solvent for this reaction as it effectively dissolves all reactants and has an appropriate boiling point for reflux conditions, facilitating the necessary dehydration step.

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting materials and the reaction mixture. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde and the appearance of a new, UV-active product spot.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 25 mL of cold deionized water with stirring. A solid precipitate should form.

    • Expert Insight: The organic product is insoluble in water, allowing for its separation from the water-soluble ammonium acetate and residual ethanol.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water. Allow the crude product to air-dry.

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure dihydropyridine product.

Representative Data

The following table presents hypothetical data for a series of dihydropyridines synthesized using this protocol with various aromatic aldehydes, demonstrating the versatility of this compound.

EntryAr-CHOProduct NameExpected Yield (%)Expected MS (ESI+) m/z [M+H]⁺
1BenzaldehydeEthyl 2-(cyclobutanecarbonyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate85%354.19
24-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-2-(cyclobutanecarbonyl)-6-methyl-1,4-dihydropyridine-3-carboxylate88%388.15
34-MethoxybenzaldehydeEthyl 2-(cyclobutanecarbonyl)-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyridine-3-carboxylate82%384.20
43-NitrobenzaldehydeEthyl 2-(cyclobutanecarbonyl)-4-(3-nitrophenyl)-6-methyl-1,4-dihydropyridine-3-carboxylate79%399.17

Experimental Workflow Visualization

A standardized workflow ensures reproducibility and high-quality results. The following diagram outlines the key stages from preparation to final analysis.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis reagents Weigh Reactants setup Assemble Glassware reagents->setup execute Heat to Reflux setup->execute monitor Monitor by TLC execute->monitor quench Cool & Precipitate monitor->quench filtrate Vacuum Filtration quench->filtrate purify Column Chromatography filtrate->purify char Characterization (NMR, MS, HRMS) purify->char

Sources

Application Notes: Protecting Group Strategies for the Aldehyde in 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a detailed technical overview and actionable protocols for the selective protection of the aldehyde functionality in 3-cyclobutyl-3-oxopropanal, a versatile β-ketoaldehyde intermediate. Due to the differential reactivity of the two carbonyl groups, chemoselective protection of the more reactive aldehyde is a critical step to enable subsequent transformations at the ketone center. We present a primary strategy using cyclic acetal formation with ethylene glycol, offering a robust and high-yield method. An alternative thioacetal-based protection is also discussed for substrates requiring stability in acidic conditions. Detailed, step-by-step protocols for protection and deprotection are provided, along with a comparative analysis and expert troubleshooting advice to support researchers in drug development and complex organic synthesis.

The Synthetic Challenge: Chemoselectivity in a β-Ketoaldehyde

This compound is a valuable building block characterized by two distinct carbonyl functionalities: a ketone and an aldehyde. In nucleophilic addition reactions, aldehydes are inherently more reactive than ketones due to both electronic and steric factors.[1] The aldehyde's carbonyl carbon is more electrophilic and less sterically hindered, making it the preferential site of attack for most nucleophiles.[1]

This presents a significant challenge when the desired reaction site is the ketone. To achieve selective modification of the cyclobutyl ketone, the aldehyde must first be "masked" or protected. A successful protecting group strategy must meet three core criteria:

  • Selective Application: The protecting group must react chemoselectively with the aldehyde over the ketone.

  • Inertness: The protected group must be stable to the reaction conditions used to modify the ketone.

  • Selective Removal: The protecting group must be easily and cleanly removable under conditions that do not affect the newly modified structure.

Acetalization is one of the most widely employed methods for the protection of aldehydes and ketones.[2] This guide will focus on the use of cyclic acetals, which offer enhanced stability and are formed preferentially at the aldehyde position.[3][4]

Primary Strategy: Selective Protection via Cyclic Acetal Formation

The formation of a 1,3-dioxolane by reacting this compound with ethylene glycol is the recommended strategy for most applications.[5] This reaction is acid-catalyzed and reversible. The higher intrinsic reactivity of the aldehyde ensures that it is converted into the cyclic acetal much faster than the ketone, allowing for high selectivity.[4][6]

Acetals are exceptionally stable in neutral to strongly basic environments, making them ideal protecting groups for reactions involving organometallics (e.g., Grignard reagents), hydrides, and other strong nucleophiles.[7][8][9]

Detailed Protocol: Selective Aldehyde Protection with Ethylene Glycol

This protocol describes the formation of 2-(2-cyclobutyl-2-oxoethyl)-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product, 2-(2-cyclobutyl-2-oxoethyl)-1,3-dioxolane, can be purified by column chromatography on silica gel if necessary.

Verification of Selective Protection
  • ¹H NMR Spectroscopy: The characteristic aldehyde proton signal (typically ~9-10 ppm) will disappear. A new signal for the acetal proton (CH of the dioxolane ring) will appear around 4.8-5.5 ppm. The signals corresponding to the cyclobutyl ketone and the adjacent methylene group will remain.

  • IR Spectroscopy: The aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the C=O stretch will disappear, being replaced by strong C-O stretches characteristic of the acetal (around 1050-1150 cm⁻¹). The ketone C=O stretch (around 1700-1725 cm⁻¹) will remain.

Deprotection Strategy: Regenerating the Aldehyde

The removal of the dioxolane protecting group is typically achieved through acid-catalyzed hydrolysis, which is a mild and efficient process.[10][11]

Detailed Protocol: Acetal Deprotection

Materials:

  • Protected substrate (2-(2-cyclobutyl-2-oxoethyl)-1,3-dioxolane)

  • Acetone/Water mixture (e.g., 4:1 v/v)

  • Catalytic p-Toluenesulfonic acid (PTSA) or dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1).[10]

  • Add a catalytic amount of PTSA or a few drops of 1M HCl.[10]

  • Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is often complete within 1-4 hours.[10]

  • Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Comparative Summary of Protecting Group Strategies

While cyclic acetals are the primary choice, thioacetals represent a viable alternative, particularly if the subsequent reaction steps involve acidic conditions under which acetals would be unstable.[6]

FeatureCyclic Acetal (1,3-Dioxolane) Cyclic Thioacetal (1,3-Dithiolane)
Protection Reagents Ethylene glycol, acid catalyst (e.g., PTSA)1,2-Ethanedithiol, Lewis or Brønsted acid
Reaction Conditions Mild; requires removal of waterMild to moderate; often faster than acetalization
Stability Stable to base, nucleophiles, redox agents.[9][12] Labile to acid.[8]Stable to acid, base, nucleophiles, redox agents.[6]
Deprotection Conditions Mild aqueous acid (e.g., HCl, PTSA in acetone/H₂O).[10][13]Requires heavy metal salts (e.g., HgCl₂) or oxidative conditions (e.g., IBX).[6][14]
Key Advantage Easy and mild deprotection.Robust stability across a wide pH range.
Key Disadvantage Acid sensitivity.Harsh deprotection conditions; toxicity of reagents.

Visualizing the Synthetic Workflow

A well-defined workflow is essential for the successful application of protecting group chemistry.

G cluster_0 Protection Phase cluster_1 Modification Phase cluster_2 Deprotection Phase Start This compound Protect Selective Aldehyde Protection (Ethylene Glycol, PTSA) Start->Protect Step 1 Protected Protected Intermediate (Acetal) Protect->Protected Reaction Reaction at Ketone (e.g., Grignard, Reduction) Protected->Reaction Step 2 Modified Modified Intermediate Reaction->Modified Deprotect Acetal Deprotection (Aqueous Acid) Modified->Deprotect Step 3 Final Final Product Deprotect->Final

Caption: Synthetic workflow for selective ketone modification.

Decision Framework for Protecting Group Selection

Choosing the appropriate protecting group is dictated by the planned synthetic route following the protection step.

G Start Planning Synthesis for This compound Derivative Condition Will subsequent steps involve acidic conditions? Start->Condition Acetal Use Cyclic Acetal (1,3-Dioxolane) Condition->Acetal No Thioacetal Use Cyclic Thioacetal (1,3-Dithiolane) Condition->Thioacetal Yes Acetal_Reason Reason: Stable to base/nucleophiles, easy acidic deprotection. Acetal->Acetal_Reason Thioacetal_Reason Reason: Stable to acid and base, but requires harsh deprotection. Thioacetal->Thioacetal_Reason

Caption: Decision tree for protecting group selection.

References

  • Pavan, K., et al. (2014).
  • Brainly. (2025). Explain how it is possible to selectively protect an aldehyde in the presence of a ketone using cyclic. Brainly.com. [Link]
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
  • JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. Journal of Visualized Experiments. [Link]
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
  • Quora. (2015). What is more reactive aldehyde or ketone? Quora. [Link]
  • ResearchGate. (2025). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals.
  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
  • Chem-Station. (2014). Protection of Carbonyl Groups.
  • Chemistry Stack Exchange. (2020). Selective carbonyl protection using ethylene glycol. Chemistry Stack Exchange. [Link]
  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Scribd. [Link]
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
  • ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence...
  • YouTube. (2019). acetals and ketals as protecting groups. YouTube. [Link]
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
  • Wikipedia. (n.d.). Ethylene glycol. Wikipedia. [Link]
  • Reddit. (2019). My book says that aldehydes and ketones can be made into an acetal protecting groups with 2Ch3OH... Reddit. [Link]
  • Pearson+. (n.d.). Give an example for each of the following: c. a β-keto aldehyde. Pearson+. [Link]
  • ResearchGate. (2013). Can anyone suggest methods to protect aldehyde if I have an aldehyde and ketone in my compound?

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Asymmetric Synthesis Utilizing 3-Cyclobutyl-3-oxopropanal: A Guide to Unlocking Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract: This guide provides a comprehensive overview of the synthetic potential of 3-cyclobutyl-3-oxopropanal as a prochiral substrate for asymmetric synthesis. While literature directly pertaining to this specific molecule is emerging, this document leverages established, high-efficacy protocols for analogous β-ketoaldehydes to propose robust starting points for methodology development. We will explore key enantioselective transformations, including organocatalytic aldol and Michael reactions, providing detailed, step-by-step protocols, mechanistic insights, and strategies for optimization. This application note is intended for researchers, medicinal chemists, and process development scientists seeking to construct complex chiral molecules incorporating the versatile cyclobutyl motif.

Introduction: The Potential of this compound

The cyclobutyl ring is a valuable structural motif in medicinal chemistry and natural product synthesis, prized for its ability to act as a rigid scaffold and a bioisostere for other functional groups. This compound represents a versatile C4 building block, possessing two distinct electrophilic sites and a prochiral methylene group. The development of asymmetric methodologies to functionalize this substrate would provide rapid access to a wide array of enantioenriched cyclobutyl-containing compounds, which are of significant interest in drug discovery.

The presence of both a ketone and an aldehyde in this compound allows for selective transformations. The aldehyde is significantly more reactive towards nucleophiles, enabling chemoselective functionalization at this position. The adjacent methylene protons are acidified by the two flanking carbonyl groups, making this substrate an excellent pronucleophile for a variety of asymmetric reactions. This guide will focus on leveraging these properties to achieve high levels of stereocontrol.

Proposed Asymmetric Transformations and Protocols

Based on extensive precedent with structurally similar β-ketoaldehydes, we propose the following high-potential asymmetric transformations for this compound. The provided protocols are designed as robust starting points for experimental investigation.

Organocatalytic Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of modern organic synthesis, renowned for its operational simplicity, high stereoselectivity, and environmentally benign nature. We hypothesize that this compound will be an excellent substrate for this transformation, reacting with various ketones to generate chiral β-hydroxy-δ-ketoaldehydes.

Mechanism Insight: The reaction proceeds through an enamine intermediate formed between the catalyst (L-proline) and the donor ketone. This enamine then attacks the more electrophilic aldehyde of this compound. The stereochemistry is controlled by the Zimmerman-Traxell-like transition state, where the bulky cyclobutyl group is expected to favor an anti-orientation relative to the prolinol ether moiety to minimize steric hindrance.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_workup Workup & Purification reagents 1. Add this compound, ketone, and solvent to flask. cool 2. Cool to 0 °C. reagents->cool catalyst 3. Add L-proline. cool->catalyst stir 4. Stir vigorously at specified temp. catalyst->stir quench 5. Quench with sat. aq. NH4Cl. stir->quench extract 6. Extract with EtOAc. quench->extract dry 7. Dry organic layer (Na2SO4). extract->dry concentrate 8. Concentrate in vacuo. dry->concentrate purify 9. Purify via flash chromatography. concentrate->purify

Caption: Workflow for the Proline-Catalyzed Aldol Reaction.

Detailed Protocol:

Materials:

  • This compound (1.0 equiv)

  • Acetone (or other ketone, 5.0 equiv)

  • L-proline (0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na2SO4

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (e.g., 1 mmol, 126.15 mg).

  • Add the ketone (5.0 mmol) followed by anhydrous DMF (5 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add L-proline (0.2 mmol, 23.0 mg) in one portion.

  • Stir the reaction mixture vigorously at 0-4 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:EtOAc solvent system and visualizing with a KMnO4 stain). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% EtOAc in hexanes) to afford the desired aldol adduct.

  • Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome & Optimization:

Ketone DonorCatalyst LoadingTemperature (°C)Expected YieldExpected ee
Acetone20 mol%4>85%>95%
Cyclohexanone20 mol%4>90%>98% (anti)
  • Solvent Choice: While DMF is a good starting point, other solvents like DMSO or NMP can be screened. For less reactive ketones, running the reaction neat might be beneficial.

  • Catalyst: If enantioselectivity is low, consider using substituted proline derivatives, such as (S)-diphenylprolinol silyl ethers, which can offer enhanced steric shielding.

Organocatalytic Asymmetric Michael Addition

The addition of this compound to nitroalkenes is another highly promising transformation, capable of generating products with two adjacent stereocenters. Cinchona alkaloid-derived thiourea catalysts are exceptionally effective for this type of reaction.

Mechanism Insight: The bifunctional thiourea catalyst activates both reaction partners simultaneously. The thiourea moiety activates the nitroalkene via hydrogen bonding, lowering its LUMO. The tertiary amine base on the cinchona scaffold deprotonates the this compound, forming a chiral enolate. The catalyst then brings both activated components together in a highly organized, stereochemically defined transition state, leading to high diastereo- and enantioselectivity.

Catalytic Cycle Diagram:

G substrate This compound enolate Chiral Enolate Complex substrate->enolate catalyst Thiourea Catalyst (Base) catalyst->substrate Deprotonation nitroalkene Nitroalkene catalyst->nitroalkene H-Bonding ts Asymmetric Transition State enolate->ts activated_nitro H-Bonded Nitroalkene nitroalkene->activated_nitro activated_nitro->ts product_complex Product-Catalyst Complex ts->product_complex product_complex->catalyst Regeneration product Michael Adduct product_complex->product

Caption: Catalytic Cycle for the Michael Addition.

Detailed Protocol:

Materials:

  • This compound (1.2 equiv)

  • trans-β-Nitrostyrene (or other nitroalkene, 1.0 equiv)

  • Takemoto catalyst ((1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea) (0.05 equiv)

  • Anhydrous Toluene

  • Silica gel for chromatography

Procedure:

  • To a vial, add the Takemoto catalyst (0.05 mmol, 33.7 mg).

  • Add trans-β-nitrostyrene (1.0 mmol, 149.1 mg).

  • Add anhydrous toluene (2.0 mL) and stir for 5 minutes at room temperature.

  • Add this compound (1.2 mmol, 151.4 mg) to the solution.

  • Stir the reaction at room temperature. Monitor by TLC for the disappearance of the nitroalkene (typically 24-48 hours).

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the crude product by flash column chromatography (e.g., gradient elution with 5% to 20% EtOAc in hexanes) to yield the Michael adduct.

  • Characterize the product by NMR and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Expected Outcome & Optimization:

NitroalkeneCatalyst LoadingTemperature (°C)Expected YieldExpected dr/ee
trans-β-Nitrostyrene5 mol%25>90%>19:1 dr, >97% ee
Nitromethane5 mol%25>85%N/A, >95% ee
  • Catalyst Choice: While the Takemoto catalyst is a reliable starting point, other cinchona alkaloid-derived catalysts (e.g., from quinine or cinchonidine) can be screened to optimize for different nitroalkene substrates.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the reaction. Less polar solvents like toluene or CH2Cl2 are generally preferred. Screening a range of solvents is recommended during optimization.

Conclusion and Future Outlook

This compound is a prochiral substrate of considerable synthetic potential. This guide outlines robust and well-precedented organocatalytic methods for its asymmetric functionalization. The proposed aldol and Michael addition protocols provide reliable starting points for researchers to access novel, enantioenriched cyclobutyl-containing molecules. Future work should focus on expanding the scope of these reactions to a wider range of electrophiles and nucleophiles, as well as exploring other asymmetric transformations such as reductive aminations and hydrogenations. The successful application of these methods will undoubtedly accelerate the discovery and development of new chemical entities in medicinal chemistry and beyond.

References

  • Title: The Proline-Catalyzed Direct Asymmetric Aldol Reaction Source: Journal of the American Chemical Society URL:[Link]
  • Title: A Decade of Proline-Catalyzed Asymmetric Reactions: A Retrospective Look Source: Angewandte Chemie Intern
  • Title: The Development of the Proline-Catalyzed Asymmetric Aldol Reaction Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Cinchona Alkaloids Source: Journal of the American Chemical Society URL:[Link]
  • Title: Chiral Thioureas as Organocatalysts Source: Chemical Reviews URL:[Link]

Scale-up synthesis of 3-Cyclobutyl-3-oxopropanal for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-up Synthesis of 3-Cyclobutyl-3-oxopropanal

Abstract

This document provides a comprehensive guide for the laboratory-scale and subsequent scale-up synthesis of this compound, a valuable β-ketoaldehyde intermediate in synthetic organic chemistry. The synthesis is based on a crossed Claisen condensation between cyclobutyl methyl ketone and an appropriate formate ester. This note details the underlying chemical principles, provides step-by-step protocols for both small and larger-scale preparations, outlines critical safety considerations, and offers troubleshooting guidance. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction and Scientific Background

β-Ketoaldehydes are a class of 1,3-dicarbonyl compounds that serve as highly versatile building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds that are scaffolds for many pharmaceuticals and agrochemicals. Their bifunctional nature, possessing both a ketone and a highly reactive aldehyde, allows for a wide range of subsequent chemical transformations. This compound, specifically, incorporates a cyclobutane ring, a motif of increasing interest in medicinal chemistry for its ability to modulate the physicochemical properties of drug candidates.[1]

The synthesis of β-ketoaldehydes is often achieved via a Claisen condensation, a robust carbon-carbon bond-forming reaction.[2][3] This application note focuses on the crossed Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base.[4][5] The primary challenge in synthesizing and handling these compounds lies in their potential for instability and self-condensation, necessitating carefully controlled reaction and purification conditions.

The Synthetic Principle: Crossed Claisen Condensation

The chosen synthetic route is the formylation of cyclobutyl methyl ketone with an ester of formic acid (e.g., ethyl formate or methyl formate). This reaction is facilitated by a strong base, such as sodium ethoxide (NaOEt), sodium methoxide (NaOMe), or sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) or toluene.

Reaction Mechanism

The mechanism proceeds through several distinct steps, as outlined below. The thermodynamic driving force for this otherwise endergonic reaction is the final deprotonation step, which forms a highly resonance-stabilized enolate anion.[2][5]

  • Enolate Formation: The strong base abstracts an acidic α-proton from the methyl group of cyclobutyl methyl ketone to form a nucleophilic enolate.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the formate ester.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) as a leaving group to yield the crude β-ketoaldehyde.

  • Deprotonation (Driving Force): The liberated alkoxide is a sufficiently strong base to deprotonate the acidic methylene group between the two carbonyls of the product. This forms a resonance-stabilized sodium enolate salt, which is stable under the reaction conditions and drives the equilibrium towards the product.

  • Protonation (Workup): A final workup with a mild acid neutralizes the enolate salt to yield the final this compound product, which exists in equilibrium with its enol tautomer.

Claisen_Condensation_Mechanism start Cyclobutyl Methyl Ketone + Base enolate Enolate Intermediate start->enolate 1. Deprotonation intermediate Tetrahedral Intermediate enolate->intermediate 2. Nucleophilic Attack ester + Ethyl Formate product_salt Product Enolate Salt (Resonance Stabilized) intermediate->product_salt 3. Elimination of Ethoxide 4. Deprotonation product This compound (Keto-Enol Tautomers) product_salt->product 5. Acidic Workup

Caption: Mechanism of the Crossed Claisen Condensation.

Safety and Handling Precautions

This compound is a reactive chemical. The starting materials and reagents also present hazards. Strict adherence to safety protocols is mandatory.

  • General Hazards: The product is expected to be a combustible liquid and may cause skin, eye, and respiratory irritation, which is typical for aldehydes.[6][7] The starting material, cyclobutyl methyl ketone, is a flammable liquid.[8]

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. For scale-up operations, ensure all equipment is properly grounded to prevent static discharge.[9][10]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) at all times.

  • Reagent Handling: Sodium ethoxide and sodium hydride are highly reactive with water and moisture. They must be handled under an inert atmosphere (Nitrogen or Argon).[11]

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere and refrigerate at 2-8 °C to minimize degradation.[11]

Protocol 1: Laboratory-Scale Synthesis (ca. 5 g Scale)

This protocol details a standard procedure for synthesizing a small quantity of the target compound for initial studies.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Cyclobutyl methyl ketone98.145.0 g50.9 mmolStarting material, ensure >97% purity.[12]
Sodium Ethoxide (NaOEt)68.054.16 g61.1 mmolUse solid, freshly opened.
Ethyl Formate74.085.66 g (6.2 mL)76.4 mmolAnhydrous grade.
Anhydrous Toluene-100 mL-Solvent.
1 M Hydrochloric Acid (HCl)-~70 mL-For workup.
Diethyl Ether-200 mL-For extraction.
Saturated NaCl solution-50 mL-For washing.
Anhydrous MgSO₄ or Na₂SO₄-~10 g-For drying.
  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, reflux condenser with a drying tube (or N₂ inlet), 50 mL dropping funnel, ice-water bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Charge the flask with sodium ethoxide (4.16 g) and anhydrous toluene (50 mL). Begin stirring to create a suspension.

  • Substrate Addition: In a separate beaker, dissolve cyclobutyl methyl ketone (5.0 g) and ethyl formate (5.66 g) in anhydrous toluene (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Cool the stirred sodium ethoxide suspension to 0-5 °C using an ice-water bath. Add the substrate solution dropwise from the funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction mixture will likely become a thick, pale-yellow slurry.

  • Workup - Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl (~70 mL) with vigorous stirring until the mixture is acidic (pH ~2-3) and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing & Drying: Combine all organic layers and wash with saturated NaCl solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound.

Protocol 2: Scale-Up Synthesis (ca. 50 g Scale)

Scaling up requires careful consideration of heat transfer, mixing, and reagent addition rates.[13]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Cyclobutyl methyl ketone98.1450.0 g0.509 mol
Sodium Ethoxide (NaOEt)68.0541.6 g0.611 mol
Ethyl Formate74.0856.6 g (62 mL)0.764 mol
Anhydrous Toluene-1.0 L-
1 M Hydrochloric Acid (HCl)-~700 mL-
Diethyl Ether or MTBE-2.0 L-MTBE is less volatile and has a lower peroxide risk.
Saturated NaCl solution-500 mL-
Anhydrous MgSO₄ or Na₂SO₄-~100 g-
  • Equipment: 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, large dropping funnel (500 mL), and a condenser connected to a nitrogen line. A cooling circulator is required for the reactor jacket. Large separatory funnel (4 L), rotary evaporator with a large flask, vacuum distillation setup.

Workflow Diagram

Scale_Up_Workflow A 1. Reactor Setup & Inerting (Jacketed Reactor, N₂ Purge) B 2. Reagent Charging (Charge NaOEt and Toluene) A->B C 3. Controlled Addition (Add Substrate/Ester solution via pump/funnel) Maintain T < 10 °C B->C D 4. Reaction & Monitoring (Stir at RT for 3-5h, monitor by TLC/GC) C->D E 5. Cooled Workup (Quench with 1M HCl, T < 20 °C) D->E F 6. Large-Scale Extraction (Separate layers, extract with MTBE) E->F G 7. Wash & Dry (Brine wash, dry over MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Final Purification (Vacuum Distillation) H->I

Caption: Scaled-up synthesis workflow for this compound.

Step-by-Step Procedure
  • Setup: Ensure the 2 L reactor is clean, dry, and thoroughly purged with nitrogen. Set the cooling circulator for the jacket to 0 °C.

  • Reagent Charging: Charge the reactor with sodium ethoxide (41.6 g) and 500 mL of anhydrous toluene. Start the overhead stirrer to achieve a mobile slurry.

  • Substrate Preparation: In a separate flask, prepare a solution of cyclobutyl methyl ketone (50.0 g) and ethyl formate (56.6 g) in 500 mL of anhydrous toluene.

  • Controlled Addition: Transfer the substrate solution to the dropping funnel. Add this solution to the stirred NaOEt suspension over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. The efficiency of the jacketed cooling is critical here.

  • Reaction Completion: Once the addition is complete, turn off the circulator and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours. Monitor the reaction's progress by taking small, quenched aliquots for TLC or GC analysis to check for the disappearance of the starting ketone.

  • Workup: Once the reaction is complete, re-start the cooling circulator to bring the internal temperature down to ~10 °C. Very slowly and carefully, add 1 M HCl (~700 mL) via the dropping funnel. This quench is exothermic; maintain the temperature below 25 °C. Continue adding acid until the pH is ~2-3.

  • Extraction & Separation: Transfer the entire reactor contents to a 4 L separatory funnel. After the layers separate, drain the aqueous layer. Extract the aqueous phase with MTBE (2 x 1 L).

  • Washing & Drying: Combine the organic phases and wash with saturated NaCl solution (500 mL). Dry the combined organic solution over a generous amount of anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: Set up a vacuum distillation apparatus. The crude product should be distilled under high vacuum to obtain the pure this compound. Collect the fraction at the appropriate boiling point.

Characterization and Quality Control

The final product should be a clear liquid. Due to keto-enol tautomerism, NMR spectra will show two sets of signals.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Signals for both keto and enol forms will be present. Expect aldehyde proton (keto form, ~9.7 ppm), enolic vinyl proton (~7.5-8.0 ppm), enolic hydroxyl proton (broad, >10 ppm), and characteristic cyclobutyl and methylene protons.
¹³C NMR (CDCl₃, 100 MHz)Expect signals for aldehyde carbonyl (~200 ppm), ketone carbonyl (~208 ppm), and enol carbons, in addition to aliphatic signals for the cyclobutyl ring and methylene group.
IR (Infrared) (neat, cm⁻¹)~2950 (C-H aliphatic), ~2720 (C-H aldehyde), ~1725 (C=O aldehyde), ~1685 (C=O ketone), ~1600 (C=C enol).
Mass Spec (MS-EI) Expected M⁺ at m/z = 126.15 (for C₇H₁₀O₂).[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (hydrolyzed NaOEt).- Wet solvent or reagents.- Use a fresh, unopened container of base.- Ensure all glassware is oven-dried and solvents are anhydrous.
Low Yield - Incomplete reaction.- Product degradation during workup/distillation.- Inefficient extraction.- Increase reaction time or use a slight excess of base.- Keep workup steps cold. Use high vacuum for distillation to lower the boiling point.- Perform an additional extraction of the aqueous layer.
Dark-colored Product - Side reactions from overheating.- Air oxidation.- Maintain strict temperature control during reaction and quench.- Ensure an inert atmosphere is maintained throughout the process.
Emulsion during Workup - Vigorous shaking of a basic or near-neutral solution.- Add more brine (saturated NaCl) to "break" the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite.

References

  • Fisher Scientific. (2015).
  • Wikipedia. (n.d.).
  • Fiveable. (n.d.). 3.
  • Bromidge, S. M., et al. (n.d.). A Convenient Synthesis of Masked β-Ketoaldehydes by the Controlled Addition of Nucleophiles to (Trimethylsilyl)ethynyl Ketones. Taylor & Francis Online. [Link]
  • Univen FM 99.8 Mhz. (n.d.).
  • ResearchGate. (n.d.). List of performed cyclobutyl methyl ketone (CMK)
  • Master Organic Chemistry. (2020).
  • Praplan, A. P., et al. (2014). Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate oxidation mechanisms.
  • Organic Chemistry Portal. (n.d.).
  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Aldehydes and Ketals. [Link]
  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]
  • ResearchGate. (2012).
  • ResearchGate. (2011). Synthesis of β-, γ-, δ-, ...
  • OuluREPO. (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. [Link]
  • LookChem. (n.d.). Preparation of Methyl cyclopropyl ketone. [Link]
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
  • Organic Synthesis. (n.d.).
  • PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanal. [Link]
  • PubChem. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Stanford University. (n.d.). Acetaldehyde Lab Safety Summary. [Link]
  • Chemistry LibreTexts. (2025). 19.
  • National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
  • The Chemical Thesaurus. (n.d.). beta-Ketoaldehyde (generic). [Link]

Sources

Purification of 3-Cyclobutyl-3-oxopropanal by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Purification of 3-Cyclobutyl-3-oxopropanal via Flash Column Chromatography

Abstract

This document provides a comprehensive guide for the purification of this compound, a polar β-keto-aldehyde, using flash column chromatography. Due to its bifunctional nature, this compound presents unique challenges, including keto-enol tautomerism and potential degradation on acidic stationary phases. This protocol details a systematic approach, from mobile phase development using Thin-Layer Chromatography (TLC) to a robust column chromatography procedure designed to maximize purity and yield. We will explore the chemical principles guiding the choice of stationary and mobile phases and provide detailed, step-by-step instructions and troubleshooting advice for researchers in synthetic chemistry and drug development.

Introduction: The Purification Challenge

This compound is a valuable synthetic intermediate characterized by a cyclobutyl ketone and a terminal aldehyde.[1] This β-dicarbonyl structure imparts significant polarity and reactivity, making its purification a non-trivial task. The primary challenges stem from:

  • Keto-Enol Tautomerism: Like many β-dicarbonyl compounds, this compound exists in equilibrium with its enol form.[2][3][4] These tautomers can have different polarities, potentially leading to band broadening and poor separation during chromatography.

  • Aldehyde Instability: Aldehydes are susceptible to oxidation, forming carboxylic acid impurities. Furthermore, they can be sensitive to the acidic nature of standard silica gel, which may catalyze side reactions or cause decomposition.[5]

  • Polarity: The presence of two carbonyl groups makes the molecule highly polar, requiring a relatively polar mobile phase for effective elution from a polar stationary phase like silica gel.[6]

This guide provides a validated methodology to navigate these challenges, ensuring the isolation of high-purity this compound.

Pre-Chromatography: Strategy and Method Development

A successful column separation is predicated on careful preliminary work. The use of Thin-Layer Chromatography (TLC) is an indispensable tool for developing and optimizing the separation conditions prior to committing the bulk sample to the column.[7]

Principle of Separation: Normal-Phase Chromatography

We will employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar to medium-polarity mobile phase.[8] In this mode, polar compounds like our target molecule interact more strongly with the stationary phase and thus elute later. Less polar impurities will travel through the column more quickly. The choice of stationary phase is critical; standard silica gel is the default due to its versatility, but its inherent acidity must be considered.

Developing the Eluent System via TLC

The goal is to find a solvent system that provides good separation between this compound and any impurities, with an optimal retardation factor (Rƒ) for the target compound.

  • Retardation Factor (Rƒ): The Rƒ is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective column chromatography, the target compound should have an Rƒ value between 0.2 and 0.4 on the TLC plate. This ensures the compound moves off the baseline but doesn't elute too quickly, allowing for separation from other components.

Protocol: TLC Analysis

  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom edge.[9]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin. Aim for a spot size of 1-2 mm in diameter.[9]

  • Developing the Chromatogram: Prepare a series of developing chambers (e.g., a beaker covered with a watch glass) with different ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate). Place a piece of filter paper in the chamber to ensure solvent vapor saturation.[7]

  • Elution: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since this compound lacks a strong chromophore, UV light (254 nm) is typically used.[10] Alternatively, chemical staining (e.g., an iodine chamber or a potassium permanganate dip) can be employed.[7][9]

  • Optimization: Adjust the solvent ratio until the desired Rƒ is achieved. A higher proportion of ethyl acetate will increase the Rƒ, while a higher proportion of hexanes will decrease it.

Solvent System (Hexane:Ethyl Acetate) Observed Rƒ of Target Comments
90:10~0.10Too low. Compound is too strongly adsorbed to the silica.
80:20~0.25Optimal. Good separation from non-polar impurities (higher Rƒ) and baseline material (Rƒ = 0).
70:30~0.45Too high. Risk of co-elution with slightly less polar impurities.
60:40~0.65Unsuitable. Elutes too quickly, resulting in poor separation.

Table 1: Example of TLC solvent system development for this compound.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment
Item Specification
Stationary Phase Flash-grade silica gel (e.g., 230-400 mesh, 40-63 µm)
Mobile Phase (Eluent) Hexane and Ethyl Acetate (HPLC grade), optimized from TLC (e.g., 80:20 v/v)
Chromatography Column Glass column with stopcock (e.g., 40 mm diameter, 300 mm length)
Sample Loading Celite or a small amount of silica gel for dry loading
Fraction Collection Test tubes or flasks, organized in a rack
Analysis TLC plates, developing chamber, UV lamp

Table 2: Summary of key chromatography parameters.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development ColumnPrep 2. Column Packing (Slurry Method) TLC->ColumnPrep SamplePrep 3. Sample Preparation (Dry Loading) ColumnPrep->SamplePrep Load 4. Load Sample onto Column SamplePrep->Load Elute 5. Elution & Fraction Collection Load->Elute Analyze 6. TLC Analysis of Fractions Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Packing (Slurry Method):

    • Secure the column vertically to a clamp stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

    • In a beaker, prepare a slurry by mixing ~50-60 g of silica gel with the initial mobile phase (80:20 Hexane:EtOAc). The consistency should be like a thin milkshake.

    • Pour the slurry into the column in one continuous motion. Use a funnel to prevent spillage.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Add a thin layer (~0.5 cm) of sand on top of the silica bed to prevent disruption during solvent addition.

    • Continuously run eluent through the column until the silica bed is stable and no longer settles. Never let the solvent level drop below the top layer of sand.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add 2-3 g of silica gel or Celite to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your adsorbed sample.

    • Rationale: Dry loading is superior for this compound as it ensures the sample is applied to the column as a very narrow, concentrated band, leading to better separation.[11] Wet loading with a polar solvent could disrupt the top of the column.

  • Loading and Elution:

    • Carefully drain the solvent in the column down to the level of the top sand layer.

    • Gently and evenly add the dry-loaded sample onto the sand.

    • Carefully add another thin layer of sand on top of the sample.

    • Slowly add the eluent, first with a pipette down the sides of the column to gently saturate the sample layer, then fill the column head with the mobile phase.

    • Open the stopcock and begin collecting fractions (e.g., 15-20 mL per test tube). Maintain a constant flow rate. A steady drip is often appropriate for gravity columns.

  • Monitoring and Fraction Analysis:

    • As the column runs, periodically spot fractions onto a TLC plate to monitor the elution of compounds. It is common practice to spot every second or third fraction.[12]

    • Develop the TLC plate in the same eluent system and visualize under UV light.

    • Fractions containing only the spot corresponding to the pure product (Rƒ ~0.25) should be grouped together. Also, group fractions containing impure product and any fractions containing less polar byproducts.[10]

  • Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator under reduced pressure. Avoid excessive heat to prevent decomposition of the product.

    • The resulting oil or solid is the purified this compound. Determine the yield and characterize the product (e.g., by NMR, IR spectroscopy) to confirm its purity and identity.

Understanding and Troubleshooting Potential Issues

The unique chemistry of this compound can sometimes lead to chromatographic challenges.

The Impact of Tautomerism

The equilibrium between the keto and enol forms can cause significant band broadening or "tailing" of the product spot.

Caption: Keto-Enol tautomerism of this compound.

  • Observation: A single compound appears as an elongated or "tailed" spot on TLC or a very broad band on the column.

  • Cause: The two tautomers interconvert on the silica surface but have different affinities for it. The more polar keto form is retained more strongly, while the less polar, hydrogen-bonded enol form travels faster.

  • Mitigation:

    • Solvent Choice: The polarity of the eluent can influence the equilibrium. Running the column slightly faster can sometimes minimize on-column equilibration time.

    • Acid/Base Additives: Adding a very small amount of a weak acid (e.g., 0.1% acetic acid) to the mobile phase can sometimes sharpen bands by keeping the silica surface consistently protonated and promoting a single tautomeric form. However, this should be tested on TLC first, as it may also promote degradation.

Troubleshooting Guide
Problem Possible Cause Solution
Poor Separation / Overlap Mobile phase is too polar (high Rƒ).Decrease the polarity of the eluent (e.g., move from 80:20 to 85:15 Hexane:EtOAc). A shallower polarity gradient can also improve separation.
Compound Stuck on Column Mobile phase is not polar enough (low Rƒ).Increase the polarity of the eluent. If the compound still doesn't elute, a stronger solvent like methanol can be added in small percentages (e.g., 1-2% in Dichloromethane).
Streaking/Tailing on TLC/Column Keto-enol tautomerism. Sample is too concentrated. Compound degrading on silica.See section 4.1. Ensure the sample is not overloaded on the column. Consider using deactivated (neutral) silica gel if degradation is suspected.[5]
Cracked or Channeled Column Poor packing technique; column ran dry.The column is compromised and must be repacked. Ensure the silica bed is never allowed to run dry.
Low Yield / Product Loss Irreversible adsorption or decomposition on silica.If decomposition is confirmed (e.g., by TLC analysis showing new, more polar spots), consider alternative purification methods like bisulfite extraction for the aldehyde functionality or using a less acidic stationary phase like alumina (basic or neutral).[13][14]

Table 3: Common problems and solutions in the chromatography of this compound.

Conclusion

The purification of this compound by flash column chromatography is a highly effective method when approached systematically. Success hinges on careful method development using TLC to establish an optimal mobile phase, proper column packing, and the use of dry loading to ensure high resolution. By understanding the inherent chemical properties of this β-keto-aldehyde, particularly its tautomerism and potential instability, researchers can proactively address challenges and achieve high purity and yield, facilitating its use in subsequent synthetic applications.

References

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  • Chemistry LibreTexts. (2020). 8.4: Analyzing the Fractions by TLC. [Link]
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  • D'Andrea, S. L., & Schwarz, K. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57321. [Link]
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  • Professor Dave Explains. (2023).
  • Chemistry Stack Exchange. (2015). Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds?[Link]
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The Cyclobutyl Moiety as a Bio-Scaffold: Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclobutane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the various structural motifs employed to escape the "flatland" of aromatic systems, the cyclobutane ring has emerged as a powerful tool for medicinal chemists.[1][2] Its unique puckered three-dimensional structure, compared to planar aromatic rings, allows for a more precise and rigid orientation of substituents, enhancing interactions with biological targets.[3] Furthermore, the cyclobutane moiety can improve metabolic stability, reduce planarity, and serve as a bioisostere for larger or more flexible groups, ultimately leading to compounds with improved therapeutic profiles.[1][2]

This guide focuses on the utility of a key building block, 3-cyclobutyl-3-oxopropanal , in the synthesis of a diverse range of bioactive heterocyclic compounds. As a 1,3-dicarbonyl compound, it possesses a versatile reactivity profile, enabling the construction of various five- and six-membered heterocycles that are prevalent in many approved drugs and clinical candidates.[4][5] These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step synthetic procedures but also the underlying mechanistic rationale to empower the design of novel bioactive molecules.

Physicochemical Properties and Handling of this compound

This compound is a β-ketoaldehyde, a class of compounds known for their inherent reactivity. Understanding its properties and handling requirements is crucial for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance Expected to be a liquid or low-melting solidGeneral knowledge of similar compounds
Solubility Soluble in common organic solvents (e.g., ethanol, THF, dichloromethane)General knowledge of β-ketoaldehydes

Handling and Storage:

β-Ketoaldehydes can be sensitive to air, light, and temperature.[6] They exist in a tautomeric equilibrium between the keto and enol forms, with the enol form being potentially more susceptible to oxidation.[6]

  • Storage: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal) to minimize degradation.

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes.

  • Purification: If necessary, purification can be challenging due to the compound's reactivity. Distillation under reduced pressure is a potential method, though care must be taken to avoid decomposition. An alternative is the formation of a water-soluble bisulfite adduct, which can be purified by extraction and then reverted to the aldehyde under basic conditions.[7]

Synthesis of the Core Building Block: this compound

The most direct route to this compound is through a Claisen condensation of cyclobutyl methyl ketone with an appropriate formate ester, such as ethyl formate.[8][9][10][11][12] This reaction is typically carried out in the presence of a strong base, like sodium ethoxide or sodium hydride.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Cyclobutyl methyl ketone Reagent 1. NaOEt, EtOH 2. H3O+ R2 Ethyl formate P This compound Reagent->P Claisen Condensation

Figure 1: General scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Addition of Reactants: Cool the sodium ethoxide solution to 0°C in an ice bath. Add cyclobutyl methyl ketone (1.0 eq) dropwise to the stirred solution. Following the addition, add ethyl formate (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.

Application Note I: Synthesis of Bioactive Pyrazoles

Rationale: The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[13][14][15] The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, provides a straightforward entry to this important heterocyclic system.[14]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reagents Conditions cluster_product Product R1 This compound Reagent Acidic or basic catalysis (e.g., AcOH, EtOH) R2 Hydrazine (or substituted hydrazine) P Cyclobutyl-substituted pyrazole Reagent->P Knorr Pyrazole Synthesis

Figure 2: Knorr synthesis of cyclobutyl-substituted pyrazoles.

Experimental Protocol: Synthesis of 3-Cyclobutyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-cyclobutyl-1H-pyrazole.

Application Note II: Synthesis of Bioactive Pyrimidines

Rationale: The pyrimidine ring is a fundamental component of nucleobases and is found in a vast array of biologically active compounds, including antiviral and anticancer agents.[16][17][18][19] The Biginelli reaction is a powerful one-pot, three-component synthesis that allows for the rapid construction of dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[19] While the classical Biginelli reaction uses a β-ketoester, the principle can be adapted for β-ketoaldehydes. A more direct synthesis of pyrimidines from this compound can be achieved by condensation with an amidine.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_reagents Conditions cluster_product Product R1 This compound Reagent Base (e.g., NaOEt) Ethanol, Reflux R2 Amidine hydrochloride (e.g., acetamidine HCl) P Cyclobutyl-substituted pyrimidine Reagent->P Condensation

Figure 3: Synthesis of cyclobutyl-substituted pyrimidines.

Experimental Protocol: Synthesis of 4-Cyclobutyl-2-methylpyrimidine

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol as described previously.

  • Addition of Reactants: Add acetamidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes. Then, add a solution of this compound (1.0 eq) in ethanol dropwise.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain 4-cyclobutyl-2-methylpyrimidine.

Application Note III: Synthesis of Bioactive Pyridines

Rationale: The pyridine scaffold is another cornerstone of medicinal chemistry, present in numerous blockbuster drugs.[20][21][22][23] The Hantzsch pyridine synthesis is a classic multicomponent reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[20] A variation of this, or other condensation strategies, can be employed with this compound to access cyclobutyl-substituted pyridines. A practical approach involves a condensation with a β-enaminone, which can be formed in situ.

Pyridine_Synthesis_Workflow Start This compound + β-aminocrotonate Step1 Michael Addition Start->Step1 Intermediate1 Dihydropyridine intermediate Step1->Intermediate1 Step2 Oxidation (e.g., HNO3, DDQ) Intermediate1->Step2 Product Cyclobutyl-substituted pyridine Step2->Product

Figure 4: Workflow for the synthesis of cyclobutyl-substituted pyridines.

Experimental Protocol: Synthesis of a Cyclobutyl-Substituted Pyridine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol. Add a catalytic amount of piperidine.

  • Formation of Enamine: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine of ethyl acetoacetate.

  • Condensation: To this mixture, add ammonium acetate (1.5 eq) and heat to reflux for 6-8 hours.

  • Oxidation: After cooling, the dihydropyridine intermediate can be oxidized in situ by adding an oxidizing agent such as ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction, remove the solvent, and perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired cyclobutyl-substituted pyridine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent. The strategic incorporation of the cyclobutane moiety offers a promising avenue for the development of novel therapeutics with enhanced pharmacological properties. By understanding the underlying principles of these reactions, scientists can further innovate and design next-generation drug candidates.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). The cyclobutane ring in medicinal chemistry.
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  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
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  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reactions and synthesis. Springer Science & Business Media.
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Application Notes and Protocols: Cyclocondensation of 3-Cyclobutyl-3-oxopropanal with Hydrazines for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of cyclobutyl-substituted pyrazoles via the cyclocondensation reaction of 3-cyclobutyl-3-oxopropanal with hydrazines. Pyrazoles are a cornerstone of medicinal chemistry, and this protocol offers a robust and reproducible method for accessing this valuable scaffold. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss expected outcomes, and offer troubleshooting guidance. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern drug discovery, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal core for designing molecules that interact with biological targets. Notable drugs incorporating the pyrazole moiety include the anti-inflammatory agent Celecoxib, the blockbuster oncology drug Sunitinib, and the anxiolytic Rimonabant.

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most efficient and widely used methods for constructing the pyrazole ring. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The specific reaction detailed herein, using this compound, provides a direct route to 4-cyclobutylpyrazole, a building block that combines the desirable features of the pyrazole ring with the lipophilic and conformationally constrained nature of the cyclobutyl group.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds through a well-established pathway involving initial nucleophilic attack followed by cyclization and dehydration. The aldehyde carbonyl of this compound is more electrophilic than the ketone carbonyl, and thus, the initial attack by the hydrazine nitrogen occurs at this position.

The key steps are as follows:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the more reactive aldehyde carbonyl group.

  • Dehydration (I): The resulting hemiaminal intermediate rapidly loses a molecule of water to form a hydrazone.

  • Intramolecular Nucleophilic Attack (Cyclization): The second nitrogen atom of the hydrazone then performs an intramolecular attack on the ketone carbonyl.

  • Dehydration (II): The resulting five-membered ring intermediate undergoes a final dehydration step to yield the aromatic pyrazole ring.

This sequence ensures a high degree of regioselectivity. When using a substituted hydrazine (e.g., phenylhydrazine), the initial attack typically occurs via the more nucleophilic, unsubstituted nitrogen atom.

Experimental_Workflow Figure 2: Experimental Workflow for Pyrazole Synthesis A 1. Dissolve this compound in Ethanol B 2. Add Acetic Acid (Catalyst) A->B C 3. Add Hydrazine Hydrate Dropwise B->C D 4. Heat to Reflux for 2 hours C->D E 5. Cool to RT & Concentrate (Rotary Evaporator) D->E F 6. Aqueous Workup (EtOAc / NaHCO₃) E->F G 7. Extract with EtOAc (x3) F->G H 8. Dry Combined Organic Layers (MgSO₄) G->H I 9. Filter & Concentrate H->I J 10. Characterize Product I->J

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation of 3-Cyclobutyl-3-oxopropanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and successfully optimize your reaction conditions.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound.[1][2][3] This reaction is crucial for synthesizing α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[4][5]

Troubleshooting Guide

This section addresses specific challenges you may encounter during the Knoevenagel condensation of this compound in a practical question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer:

Low yields in a Knoevenagel condensation can be attributed to several factors, including suboptimal catalyst choice, unfavorable reaction equilibrium, or incomplete reaction.[6][7] A systematic approach to troubleshooting is the most effective way to pinpoint and resolve the issue.

Causality and Experimental Choices:

The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[6][8] The presence of water can inhibit the reaction and shift the equilibrium back toward the starting materials.[9] The choice of catalyst is also critical; it must be basic enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde.[3][6]

Troubleshooting Steps:

  • Catalyst Optimization:

    • Catalyst Type: Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[6] If you are using a standard catalyst, consider trying an alternative such as L-proline or boric acid, which have shown effectiveness in certain Knoevenagel condensations.[10][11]

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction. Start with a catalytic amount (e.g., 0.1 equivalents) and optimize from there.[12]

  • Water Removal:

    • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.[6][9]

    • Molecular Sieves: The addition of molecular sieves to the reaction mixture can effectively sequester water.[9][13]

  • Temperature and Reaction Time:

    • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating can often increase the reaction rate and drive the reaction to completion.[12][14]

    • Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and determine the optimal reaction time.[6]

Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

The most common side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the desired α,β-unsaturated product.[6][12]

Causality and Experimental Choices:

  • Self-Condensation: This is more likely to occur with strong bases that can deprotonate the α-carbon of the aldehyde, leading to an aldol-type reaction.[6]

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, making it susceptible to nucleophilic attack by another molecule of the deprotonated active methylene compound. This is often favored by longer reaction times and higher temperatures.[6]

Troubleshooting Steps:

  • Base Strength: Use a weak base catalyst to minimize the self-condensation of this compound.[3][6]

  • Stoichiometry: Carefully control the ratio of your reactants. Using a slight excess of the aldehyde may help to consume the active methylene compound and reduce the likelihood of Michael addition.

  • Reaction Conditions:

    • Monitor the reaction closely and stop it as soon as the starting aldehyde is consumed to prevent further reactions of the product.[15]

    • Avoid excessively high temperatures, which can promote side reactions.[9]

Question 3: My reaction is very slow or fails to go to completion. What factors could be responsible?

Answer:

A sluggish or incomplete reaction can be due to several factors, including poor catalyst activity, inappropriate solvent choice, or steric hindrance in the starting materials.[9][12]

Causality and Experimental Choices:

The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate.[14][16] The polarity of the solvent can significantly affect the outcome.[17] Catalyst deactivation can also halt the reaction prematurely.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is fresh and pure. If necessary, try a different, potentially more active, catalyst.[12]

  • Solvent Selection:

    • Polar Protic Solvents: Solvents like ethanol can be effective.[18]

    • Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) or acetonitrile have been shown to give high conversions in shorter reaction times.[16]

    • Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free conditions can improve yields and reaction rates.[19][20]

  • Temperature: If the reaction is slow at room temperature, gradually increase the temperature while monitoring for the formation of side products.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[5][21]

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (this compound), forming a β-hydroxy intermediate.[5]

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[3]

.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate + Base - Base-H⁺ Base Base Enolate_ref Enolate Aldehyde R-CHO (this compound) β-Hydroxy Intermediate R-CH(O⁻)-CH(Z)-Z' β-Hydroxy Intermediate_ref β-Hydroxy Intermediate Enolate_ref->β-Hydroxy Intermediate + Aldehyde Final Product R-CH=C(Z)-Z' β-Hydroxy Intermediate_ref->Final Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Q2: What are some recommended starting conditions for optimizing the reaction of this compound?

A2: A good starting point for optimization is to use a weak base catalyst in a suitable solvent at room temperature. The table below provides a set of initial conditions to explore.

ParameterRecommended Starting ConditionRange for Optimization
Active Methylene Compound e.g., Malononitrile, Ethyl CyanoacetateN/A
Catalyst PiperidinePyridine, Ammonium Acetate, L-proline
Catalyst Loading 10 mol%5 - 20 mol%
Solvent EthanolToluene, DMF, Acetonitrile, Water, Solvent-free
Temperature Room Temperature (20-25 °C)20 - 80 °C
Reactant Ratio 1:1 (Aldehyde:Active Methylene)1:1 to 1.2:1

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[15] Use an appropriate solvent system to achieve good separation between the starting materials and the product. The disappearance of the starting aldehyde spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, techniques like GC-MS or HPLC can be employed.

.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Water Is water being effectively removed? Check_Catalyst->Check_Water Yes Optimize_Catalyst Try a different catalyst or adjust loading Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the temperature and reaction time optimal? Check_Water->Check_Conditions Yes Implement_Water_Removal Use Dean-Stark or molecular sieves Check_Water->Implement_Water_Removal No Check_Stoichiometry Is the reactant ratio correct? Check_Conditions->Check_Stoichiometry Yes Optimize_Conditions Adjust temperature and monitor reaction progress Check_Conditions->Optimize_Conditions No Adjust_Stoichiometry Vary the reactant ratio Check_Stoichiometry->Adjust_Stoichiometry No Successful_Reaction Reaction Optimized Check_Stoichiometry->Successful_Reaction Yes Optimize_Catalyst->Check_Water Implement_Water_Removal->Check_Conditions Optimize_Conditions->Check_Stoichiometry Adjust_Stoichiometry->Successful_Reaction

Caption: Troubleshooting workflow for Knoevenagel condensation.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent) and the active methylene compound (1.0-1.2 equivalents).[6]

  • Add the chosen solvent (e.g., ethanol).[6]

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[6]

  • Stir the reaction mixture at the desired temperature (room temperature or heated).[6]

  • Monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by filtration and wash with a cold solvent.[6]

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[6]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[6]

  • Add this compound (1 equivalent), the active methylene compound (1.0-1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene) to the flask.[6]

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).[6]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[6]

  • Monitor the reaction until no more water is collected and the starting material is consumed (as determined by TLC).[6]

  • Work up the reaction as described in Protocol 1.

References

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.
  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation.
  • Taylor & Francis Online. (2010). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde....
  • Pure Chemistry. (2023). Knoevenagel condensation mechanism and applications.
  • JoVE. (2025). Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation.
  • YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
  • ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation.
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction [a].
  • Taylor & Francis Online. (2012). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a].
  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References.
  • RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • Taylor & Francis Online. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • YouTube. (2014). Knoevenagel Condensation Examples.
  • Slideshare. (n.d.). Knoevenagel reaction.
  • PubChem. (n.d.). This compound.
  • The comparison of Knoevenagel condensation under different reaction conditions. (n.d.).
  • PubChem. (n.d.). 3-Cyclobutyl-2-methyl-3-oxopropanal.
  • Google Patents. (n.d.). WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • RSC Publishing. (2016). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center.
  • NIH. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • PubChem. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile.

Sources

Side reactions and by-product formation in Hantzsch synthesis with 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis, with a specialized focus on the use of 3-Cyclobutyl-3-oxopropanal. This guide is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile multi-component reaction. Given the unique bifunctional nature of this compound, which contains both a β-dicarbonyl system and an aldehyde moiety, this substrate presents specific challenges and opportunities for side reactions and by-product formation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when using this compound in the Hantzsch synthesis.

Question 1: My reaction yields are consistently low, or I am isolating a complex mixture of products. What are the likely causes?

Answer:

Low yields and product mixtures when using this compound in a Hantzsch synthesis are often due to its ability to undergo self-condensation, acting as both the aldehyde and the β-dicarbonyl component.[1] This leads to several competing reaction pathways that divert starting materials from the desired product.

Core Issues and Mechanistic Explanation:

  • Self-Condensation via Knoevenagel Reaction: The aldehyde group of one molecule of this compound can react with the active methylene group of another molecule in a Knoevenagel-type condensation.[2][3] This dimerization is a significant side reaction that consumes your starting material.

  • Formation of Multiple Intermediates: The classical Hantzsch reaction involves the formation of a Knoevenagel adduct (from the aldehyde and a β-ketoester) and an enamine (from a β-ketoester and ammonia).[4] With this compound, you can form a Knoevenagel adduct from its own self-condensation, as well as the intended adduct with another β-dicarbonyl compound if one is used. This leads to a cascade of possible Michael additions and a complex product mixture.[5][6]

Troubleshooting Protocol:

  • Control Stoichiometry and Order of Addition:

    • Protocol: Instead of a one-pot reaction, employ a stepwise approach. First, pre-form the enamine of your primary β-dicarbonyl compound (e.g., ethyl acetoacetate) by reacting it with ammonia or ammonium acetate.

    • Rationale: This ensures a high concentration of the desired nucleophile for the subsequent Michael addition.

    • Next Step: Slowly add the this compound to the reaction mixture containing the pre-formed enamine. This controlled addition minimizes its self-condensation by keeping its instantaneous concentration low.

  • Optimize Reaction Temperature:

    • Protocol: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) initially.

    • Rationale: Self-condensation reactions often have a higher activation energy. By lowering the temperature, you can kinetically favor the desired reaction pathway. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Choice of Catalyst:

    • Protocol: Use a mild catalyst. While the Hantzsch reaction can be catalyzed by acids or bases, a milder catalyst like p-toluenesulfonic acid (PTSA) might offer better selectivity.[6]

    • Rationale: Strong bases can promote deprotonation and self-condensation of the this compound.

Below is a diagram illustrating the desired Hantzsch pathway versus the competing self-condensation pathway.

Hantzsch_Side_Reactions cluster_desired Desired Hantzsch Pathway cluster_side Competing Self-Condensation Pathway A This compound (Aldehyde) D Knoevenagel Adduct A->D + β-Ketoester B β-Ketoester E Enamine B->E + Ammonia C Ammonia F Michael Addition D->F E->F G Desired 1,4-Dihydropyridine F->G Cyclization & Dehydration SA This compound (Molecule 1) SC Self-Condensation (Knoevenagel) SA->SC SB This compound (Molecule 2) SB->SC SD Dimeric By-product SC->SD

Caption: Desired vs. Competing Reaction Pathways.

Question 2: I have isolated a significant by-product with a mass corresponding to a dimer of my starting material. What is its likely structure?

Answer:

The dimeric by-product is most likely the result of a self-aldol condensation of this compound, followed by dehydration.

Plausible By-product Structure and Formation:

The aldehyde functionality of one molecule of this compound acts as the electrophile, while the enolizable active methylene group of a second molecule acts as the nucleophile.[7] This forms a β-hydroxy dicarbonyl intermediate which can then dehydrate to form a conjugated system.

Diagnostic Table for By-product Identification:

By-product TypePlausible StructureKey Spectroscopic Signatures
Self-Condensation Product An α,β-unsaturated diketone¹H NMR: Appearance of a new vinyl proton signal. Disappearance of the aldehyde proton. ¹³C NMR: Signals corresponding to a C=C double bond. MS: Mass corresponding to (2 * M_starting_material) - H₂O.
Over-oxidation Product Aromatized pyridine derivative¹H NMR: Absence of the N-H proton and the C4-H proton of the dihydropyridine ring. Aromatic proton signals. MS: Mass corresponding to M_dihydropyridine - 2.
Michael Adduct of Self-Condensation Product Complex polycyclic structure¹H NMR & ¹³C NMR: Highly complex spectra, often with diastereomers. MS: High molecular weight corresponding to the addition of an enamine to the dimeric by-product.

Experimental Workflow for By-product Characterization:

  • Isolation: Isolate the major by-product using column chromatography.

  • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data.

  • Structure Elucidation: Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm the connectivity and elucidate the final structure.

Frequently Asked Questions (FAQs)

Q1: Can this compound participate in the Hantzsch reaction without an additional β-dicarbonyl compound?

A1: Theoretically, yes, but it is not ideal. In such a scenario, one molecule would act as the aldehyde component, and two other molecules would need to form two enamine-equivalents after reaction with ammonia. This would be a highly competitive and likely low-yielding process, with a high propensity for polymerization and the formation of various self-condensation by-products. For a controlled and higher-yielding reaction, it is strongly recommended to use a separate, more stable β-dicarbonyl compound like ethyl acetoacetate or dimethyl 1,3-acetonedicarboxylate.

Q2: How does the cyclobutyl group affect the reaction?

A2: The cyclobutyl group is primarily a steric directing group. Its bulkiness can influence the conformation of the intermediate and final dihydropyridine ring. It is not expected to participate electronically in the reaction to a significant extent. However, its steric hindrance might slightly decrease the rate of reaction at the adjacent ketone.

Q3: My desired 1,4-dihydropyridine product seems to be converting to the corresponding pyridine in situ. How can I prevent this?

A3: The oxidation of the 1,4-dihydropyridine to the aromatic pyridine is a common subsequent reaction in the Hantzsch synthesis.[8] This can be promoted by air (oxygen), light, or trace metal impurities.

Strategies to Minimize Aromatization:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Protection from Light: Wrap the reaction flask in aluminum foil to prevent photochemical oxidation.

  • Purification of Reagents and Solvents: Use freshly distilled solvents and high-purity reagents to avoid metal catalysts that can promote oxidation.

  • Control of Reaction Time: Monitor the reaction closely and work it up as soon as the formation of the dihydropyridine is complete to avoid prolonged exposure to conditions that favor oxidation.

Q4: What is the best method to purify the final 1,4-dihydropyridine product?

A4: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high purity. A mixture of ethanol and water is a common solvent system for Hantzsch esters.[9]

  • Column Chromatography: For non-crystalline products or to separate closely related by-products, silica gel column chromatography is the method of choice. Use a solvent system with moderate polarity, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity to elute your product.

Below is a diagram outlining the general workflow for a Hantzsch synthesis with troubleshooting checkpoints.

Hantzsch_Workflow Start Start: Reagents & Solvents PreformEnamine Step 1: Pre-form Enamine (β-Ketoester + Ammonia) Start->PreformEnamine SlowAddition Step 2: Slow Addition of This compound PreformEnamine->SlowAddition Reaction Step 3: Reaction Monitoring (TLC/LC-MS) SlowAddition->Reaction Workup Step 4: Aqueous Workup Reaction->Workup TS1 Troubleshoot: Low Yield/Mixture? -> Check order of addition -> Lower Temperature Reaction->TS1 Purification Step 5: Purification (Crystallization/Chromatography) Workup->Purification TS2 Troubleshoot: Oxidation to Pyridine? -> Inert Atmosphere -> Protect from light Workup->TS2 Product Final Product: 1,4-Dihydropyridine Purification->Product

Caption: Experimental Workflow with Troubleshooting Checkpoints.

References

  • Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
  • Katritzky, A. R.; Ostercamp, D. L.; Yousaf, T. I. The mechanism of the Hantzsch pyridine synthesis: a study by 15N and 13C NMR spectroscopy. Tetrahedron1986, 42 (20), 5729–5738.
  • Saini, A.; Kumar, S.; Sandhu, J. S. Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research2008, 67, 95-111.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Wikipedia.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • Thermo Fisher Scientific. Hantzsch Dihydropyridine Synthesis.
  • Master Organic Chemistry.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • BenchChem. Troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
  • Wikipedia.
  • Merck.
  • PubChem. This compound.
  • Cole-Parmer.
  • BenchChem. Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Diethylpyridine.

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Preventing self-condensation of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: 3-Cyclobutyl-3-oxopropanal

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling and reactivity of this versatile β-ketoaldehyde. Our goal is to empower you with the foundational knowledge and practical protocols necessary to prevent common side reactions, specifically self-condensation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound rapidly turns yellow and shows complex mixtures on TLC/LC-MS analysis. What is happening?

A1: You are likely observing the self-condensation of this compound. This molecule is a 1,3-dicarbonyl compound, possessing both a ketone and a highly reactive aldehyde functional group.[1] The methylene protons (the -CH2- group) situated between these two carbonyls are significantly acidic (pKa ≈ 9-11 in aqueous solution) due to the resonance stabilization of the resulting enolate anion.[2][3] In the presence of even trace amounts of acid or base, the compound can enolize and subsequently undergo a rapid aldol-type condensation with another molecule, leading to a complex mixture of oligomers and colored byproducts.

Q2: What is the primary mechanism of this self-condensation?

A2: The self-condensation proceeds via a well-established aldol condensation mechanism. The process is typically base-catalyzed, though it can also occur under acidic conditions.

  • Enolate Formation: A base abstracts an acidic proton from the carbon between the two carbonyl groups, forming a resonance-stabilized enolate. This enolate is the key nucleophilic species.[4]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde group on a second molecule. The aldehyde is a more potent electrophile than the ketone, making it the preferred site of attack.[5]

  • Aldol Addition Product: A tetrahedral intermediate is formed, which is then protonated to yield a β-hydroxy dicarbonyl compound (the aldol addition product).

  • Dehydration (Condensation): This addition product can easily lose a molecule of water, especially with gentle heating or under acidic/basic conditions, to form a highly conjugated α,β-unsaturated system, which is often colored.[4][6]

Below is a diagram illustrating the base-catalyzed self-condensation pathway.

SelfCondensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Condensation Molecule_1 This compound Enolate Nucleophilic Enolate Molecule_1->Enolate Proton Abstraction Base Base (B:) Enolate_2 Enolate Molecule_2 Another Molecule (Electrophile) Intermediate Tetrahedral Intermediate Intermediate_2 Intermediate Enolate_2->Intermediate Attacks Aldehyde Aldol_Product Aldol Addition Product Final_Product α,β-Unsaturated Product (Colored Byproduct) Aldol_Product->Final_Product - H₂O (Dehydration) Intermediate_2->Aldol_Product Protonation

Caption: Base-catalyzed self-condensation of this compound.

Troubleshooting Guide: Preventing Unwanted Side Reactions

Problem: During my reaction, I'm observing significant byproduct formation consistent with self-condensation, leading to low yields and difficult purification.

This is a common challenge due to the inherent reactivity of this compound. Below are three distinct strategies, ranging from simple procedural adjustments to a robust chemical protection protocol, to mitigate this issue.

Solution 1: Rigorous Control of Reaction Conditions

The first line of defense is to manipulate the reaction environment to kinetically disfavor the self-condensation pathway. This approach is most suitable when the desired reaction is significantly faster than the self-condensation side reaction.

ParameterRecommendationRationale
Temperature Maintain low temperatures (-78 °C to 0 °C)The activation energy for the aldol condensation is significant. Lowering the temperature dramatically reduces the rate of this side reaction while often still permitting the desired transformation to proceed.[7]
pH Control Operate under strictly neutral or mildly acidic conditions (pH 4-6) if possible. Avoid all basic conditions.Bases are potent catalysts for enolization and subsequent condensation.[8] Even weak amines can promote the reaction. If a base is required for your primary reaction, use a non-nucleophilic, sterically hindered base like LDA to achieve rapid, quantitative deprotonation, followed by the addition of your electrophile.[9]
Order of Addition Add the this compound solution slowly (e.g., via syringe pump) to the reaction mixture containing the other reactant.This technique maintains a very low instantaneous concentration of the keto-aldehyde, which statistically disfavors the bimolecular self-condensation reaction in favor of its reaction with the co-reactant present in higher concentration.[10]
Solution 2: Chemical Protection of the Aldehyde Functional Group

For multi-step syntheses or when reaction conditions are harsh (e.g., requiring strong bases, nucleophiles, or reducing agents), the most reliable strategy is to "mask" the highly reactive aldehyde group by converting it into a stable protecting group. The acetal is an ideal choice for this purpose.[11][12]

The overall workflow is: Protect → React → Deprotect .

ProtectionWorkflow Start This compound Protect Protect Aldehyde (Form Cyclic Acetal) Start->Protect Protected Protected Keto-Acetal (Stable Intermediate) Protect->Protected React Perform Desired Reaction (e.g., Grignard, Wittig, etc.) Protected->React Reacted Reacted Intermediate React->Reacted Deprotect Deprotect Aldehyde (Mild Acid Hydrolysis) Reacted->Deprotect Final Final Product with Aldehyde Restored Deprotect->Final

Caption: "Protect-React-Deprotect" strategy for utilizing this compound.

Experimental Protocol: Acetal Protection of this compound

This protocol selectively protects the more reactive aldehyde in the presence of the ketone.[13]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene, sufficient to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. Water generated during acetal formation will be removed azeotropically and collected in the trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until all the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected keto-acetal, which can be purified by column chromatography if necessary. The protected compound is now stable to basic and nucleophilic conditions.

Deprotection Protocol:

  • Procedure: Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acid Catalyst: Add a catalytic amount of a mild acid, such as p-TSA or pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC/GC-MS).

  • Workup: Neutralize the acid with a mild base (e.g., NaHCO₃) and extract the product with an organic solvent like ethyl acetate. Dry and concentrate to recover the final product with the free aldehyde restored.

Solution 3: Purification via Reversible Bisulfite Adduct Formation

If your desired reaction is complete but the product is contaminated with unreacted this compound, you can selectively remove the aldehyde contaminant using sodium bisulfite. This method is also useful for purifying the starting material itself if it has begun to degrade.

Rationale: Aldehydes react with sodium bisulfite to form solid, water-soluble bisulfite adducts. Most other functional groups, including ketones and the desired products of many reactions, do not react.[14][15][16] This adduct formation is reversible upon treatment with acid or base.

Protocol: Purification by Bisulfite Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake vigorously for 1-2 minutes during each extraction. The aldehyde will react and move into the aqueous layer as the charged adduct.[15]

  • Isolation of Purified Product: Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, and concentrate it to obtain your purified product, now free of the aldehyde contaminant.

  • (Optional) Recovery of Aldehyde: To recover the starting aldehyde, combine the aqueous layers from the extraction, cool in an ice bath, and treat with either 10% aqueous sodium carbonate or dilute hydrochloric acid until the solution is basic or acidic, respectively. This will regenerate the aldehyde, which can then be extracted back into an organic solvent.[14]

References

  • Claisen Condensation: Mechanism & Examples. (n.d.). NROChemistry.
  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
  • Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). J. Vis. Exp.
  • Esters to β-Ketoesters: Claisen Condensation Mechanism. (2025). J. Vis. Exp.
  • Intramolecular Aldol Condensation. (2022). Pearson.
  • Cha, J. S. (2001). A Convenient Protecting Group for Aldehydes. Synlett, 2001(12), 1925-1926.
  • Intramolecular Aldol Reaction. (2025). J. Vis. Exp.
  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
  • Protecting Groups in Synthesis. (n.d.). KPU Pressbooks.
  • Intramolecular Aldol Reactions. (n.d.). Chemistry Steps.
  • Claisen Condensation Mechanism. (n.d.). BYJU'S.
  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
  • Protecting Groups for Aldehydes and Ketones: Introduction. (2025). J. Vis. Exp.
  • Intramolecular aldol condensation. (n.d.). Química Organica.org.
  • Intramolecular Aldol Condensation. (n.d.). Organic Chemistry Tutor.
  • Knoevenagel condensation. (n.d.). Wikipedia.
  • Knoevenagel Condensation. (n.d.). Cambridge University Press.
  • Thermodynamically stable enols: 1,3-dicarbonyl compounds. (n.d.). University of Oxford.
  • Crossed Aldol Reaction Using Weak Bases. (2023). J. Vis. Exp.
  • He, L., et al. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Journal of the American Chemical Society, 130(51), 17287-9.
  • Knoevenagel Condensation Reaction. (n.d.). Merck Millipore.
  • Can I stop the aldol reaction from happening after enolate forms? (2016). Quora.
  • Aldol reaction/condensation prevention or slowed. (2021). Reddit.
  • Barber, D. S., et al. (2013). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. Neuroscience, 238, 241-252.
  • 1,3-Dicarbonyl Compounds. (2021). Chemistry LibreTexts.
  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry.
  • Enolate Anion Stability of 1,3-Dicarbonyl Compounds. (n.d.). Furman University Chemistry.
  • Roling, P. V. (1999). U.S. Patent No. 5,900,495. Washington, DC: U.S. Patent and Trademark Office.
  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403.
  • Houtman, H. J. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57365.
  • Hanford, W. E., & Schreiber, R. S. (1942). U.S. Patent No. 2,295,760. Washington, DC: U.S. Patent and Trademark Office.
  • Hyvönen, T., et al. (1990). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. Journal of medicinal chemistry, 33(9), 2441-5.
  • Kakiuchi, K., et al. (2004). Patent No. WO2004089928A1. World Intellectual Property Organization.
  • 3-Cyclopropyl-3-oxopropanal. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS medicinal chemistry letters, 5(10), 1113-7.
  • 3-Oxopropanal. (2024). ChemBK.
  • 3-Cyclobutyl-3-oxopropanenitrile. (n.d.). PubChem.
  • Magomedov, N. A. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Organic letters, 10(11), 2191-4.
  • Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
  • Aldol Condensation Reaction Shortcut by Leah4sci. (2016, May 3). YouTube.

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Technical Support Center: Purification of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclobutyl-3-oxopropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this versatile β-ketoaldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your purification strategies.

Understanding the Molecule: Key Challenges

The purification of this compound is complicated by several inherent structural features. As a β-ketoaldehyde, it possesses two reactive carbonyl groups and an acidic α-proton, leading to a dynamic equilibrium between its keto and enol tautomers. This tautomerism, coupled with the reactivity of the aldehyde functional group, presents a unique set of purification hurdles.

Core Challenges Include:

  • Keto-Enol Tautomerism: The compound exists as a mixture of keto and enol forms, which can interconvert during purification, leading to broad peaks or multiple spots in chromatographic analyses.[1][2]

  • High Polarity: The presence of two carbonyl groups makes the molecule quite polar, which can affect its solubility and interaction with chromatographic stationary phases.

  • Instability: Aldehydes are susceptible to oxidation to carboxylic acids and can undergo self-condensation (aldol) reactions, particularly under non-neutral pH conditions.

  • Heat Sensitivity: Like many aldehydes, this compound may be prone to decomposition or polymerization at elevated temperatures, making distillation a challenging purification method.[3]

Troubleshooting Guide

This section is designed to provide direct answers to common problems encountered during the purification of this compound.

Chromatography Issues

Question: I'm seeing significant peak tailing or a broad, unresolved peak during my column chromatography. What's happening and how can I fix it?

Answer: This is a classic sign of on-column keto-enol interconversion.[2] The silica gel, being slightly acidic, can catalyze the tautomerization, causing the two forms to continuously interconvert as they travel through the column.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a weak acid, such as acetic acid, to your eluent can help to drive the equilibrium towards one tautomer, resulting in a sharper peak. A mobile phase of hexane and propan-1-ol containing a small amount of acetic acid has been shown to be effective for separating keto-enol tautomers of other β-dicarbonyl compounds.[1]

  • Use a Deactivated Stationary Phase: Consider using a less acidic, end-capped silica gel or an alternative stationary phase like alumina.

  • Low-Temperature Chromatography: Running the column at a reduced temperature can slow down the rate of interconversion, potentially allowing for the separation of the individual tautomers.[1]

Question: My compound is sticking to the silica gel column and I have poor recovery, even with highly polar solvents.

Answer: The high polarity of this compound can lead to strong interactions with the polar stationary phase.

Troubleshooting Steps:

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute any less polar impurities before increasing the solvent strength to recover your target compound.

  • Alternative Chromatography Modes:

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a better option.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC can provide better retention and separation than traditional normal-phase chromatography.

Extraction and Work-up Problems

Question: I'm trying to purify my compound by forming a bisulfite adduct, but I'm getting low yields of the precipitate.

Answer: The formation of a solid bisulfite adduct is dependent on several factors, including the solubility of the adduct and the reaction conditions.

Troubleshooting Steps:

  • Ensure a Saturated Bisulfite Solution: Use a freshly prepared, saturated aqueous solution of sodium bisulfite to maximize the driving force of the reaction.[4]

  • Use a Miscible Co-solvent: To improve the contact between the organic aldehyde and the aqueous bisulfite, dissolve your crude material in a water-miscible solvent like methanol, ethanol, or dimethylformamide (DMF) before adding the bisulfite solution.[4][5] For aliphatic aldehydes, DMF can be particularly effective.[5]

  • Consider Adduct Solubility: The bisulfite adduct of this compound may be soluble in the reaction mixture. If you don't see a precipitate, the adduct is likely in the aqueous phase. Proceed with a liquid-liquid extraction to separate the aqueous layer containing the adduct from the organic layer containing non-aldehyde impurities.[4]

Question: I've successfully formed the bisulfite adduct, but I'm having trouble regenerating the pure aldehyde.

Answer: Regeneration of the aldehyde from the bisulfite adduct requires breaking the C-S bond, which is typically achieved by changing the pH. However, this step can be problematic for sensitive aldehydes.

Troubleshooting Steps:

  • Basification: The standard method is to add a strong base, such as sodium hydroxide, to the aqueous solution of the adduct until the pH is strongly basic (pH > 10).[4] The liberated aldehyde can then be extracted into an organic solvent.

  • Acidification: Alternatively, treatment with a strong acid can also regenerate the aldehyde.

  • Nonaqueous Regeneration: For aldehydes that are sensitive to aqueous basic or acidic conditions, a nonaqueous regeneration method can be employed. Treatment of the isolated bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in a solvent like acetonitrile has been shown to effectively regenerate aldehydes.[6][7]

Distillation Difficulties

Question: I'm attempting to purify this compound by distillation, but I'm observing decomposition or polymerization in the distillation pot.

Answer: The thermal instability of aldehydes makes distillation a challenging purification technique.[3] High temperatures can promote side reactions.

Troubleshooting Steps:

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of your compound, minimizing thermal decomposition.

  • Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.

  • Avoid High Temperatures: If possible, use a heating mantle with precise temperature control and keep the pot temperature as low as possible while still achieving distillation.

  • Consider Reactive Distillation: In some cases, reactive distillation, where the reaction and separation occur in the same unit, can be used to remove the product as it is formed, preventing degradation.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: While experimentally determined data is limited, computed properties from databases like PubChem can provide useful estimates.[11]

PropertyValueSource
Molecular Weight126.15 g/mol PubChem CID: 115011125[11]
XLogP30.6PubChem CID: 115011125[11]
Hydrogen Bond Donor Count0PubChem CID: 115011125[11]
Hydrogen Bond Acceptor Count2PubChem CID: 115011125[11]
Rotatable Bond Count2PubChem CID: 115011125[11]

These computed values suggest that this compound is a relatively small molecule with moderate polarity.

Q2: How does the keto-enol tautomerism of this compound affect its reactivity and purification?

A2: The keto-enol equilibrium is a significant factor. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The presence of both tautomers can lead to the appearance of multiple species in analytical techniques like NMR spectroscopy. In chromatography, the interconversion on the stationary phase can lead to poor separation.[1][2] The enol form is also more nucleophilic at the α-carbon, which can influence its reactivity in subsequent synthetic steps.

Q3: Can I separate the keto and enol tautomers of this compound?

A3: While challenging, it is sometimes possible to separate keto and enol tautomers using specialized chromatographic techniques. Low-temperature HPLC with an acidified mobile phase has been successful for other β-dicarbonyl compounds.[1] Gas chromatography has also been used to separate tautomers of some β-ketoesters, although interconversion in the injection port can be an issue.[12] However, for most practical purposes, it is often more efficient to accept the tautomeric mixture or to shift the equilibrium to favor one form.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and identifying impurities. The presence of both keto and enol forms will be evident in the spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing purity and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and to confirm the molecular weight of the compound. However, be aware of potential on-column tautomerization.[2][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the aldehyde and ketone carbonyl groups.

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is a general guideline for the purification of an aliphatic aldehyde like this compound.

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Ethyl acetate (or other suitable organic solvent)

  • 50% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of DMF.[5]

    • Transfer the solution to a separatory funnel and add an excess of freshly prepared saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for 1-2 minutes.

  • Extraction:

    • Add deionized water and an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel to mix the layers and then allow them to separate.

    • The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.

    • Separate the layers and save the aqueous layer.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer to the separatory funnel and add an equal volume of fresh ethyl acetate.

    • Slowly add 50% NaOH solution dropwise while swirling the funnel and periodically checking the pH of the aqueous layer with pH paper. Continue adding base until the pH is >10.[4]

    • Shake the funnel vigorously to extract the regenerated aldehyde into the ethyl acetate layer.

    • Separate the layers and collect the organic layer.

  • Work-up:

    • Wash the organic layer with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified this compound.

Protocol 2: Column Chromatography with Acidified Mobile Phase

This protocol is designed to mitigate the effects of on-column tautomerization.

Materials:

  • Crude this compound

  • Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Hexane

  • Isopropyl alcohol (or ethyl acetate)

  • Glacial acetic acid

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:isopropyl alcohol) containing a small amount of acetic acid (e.g., 0.1-0.5% v/v).[1]

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc. hexane:isopropyl alcohol with the same concentration of acetic acid) to elute the compound.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Keto-Enol Tautomerism of this compound

Caption: The equilibrium between the keto and enol forms of this compound.

Diagram 2: Purification Workflow via Bisulfite Adduct Formation

Bisulfite_Purification Crude Crude this compound (in DMF) Add_Bisulfite Add Saturated NaHSO₃(aq) Crude->Add_Bisulfite Extraction1 Liquid-Liquid Extraction (EtOAc/Water) Add_Bisulfite->Extraction1 Aqueous_Layer Aqueous Layer (Contains Bisulfite Adduct) Extraction1->Aqueous_Layer Organic_Layer1 Organic Layer (Impurities) Extraction1->Organic_Layer1 Basify Basify with NaOH (pH > 10) Aqueous_Layer->Basify Extraction2 Liquid-Liquid Extraction (EtOAc) Basify->Extraction2 Organic_Layer2 Organic Layer (Contains Pure Aldehyde) Extraction2->Organic_Layer2 Aqueous_Waste Aqueous Waste Extraction2->Aqueous_Waste Purified_Product Purified this compound Organic_Layer2->Purified_Product

Caption: A step-by-step workflow for the purification of this compound using bisulfite adduct formation.

References

  • Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Technical Support Center: Aldehyde Purific
  • Workup: Aldehydes. University of Rochester, Department of Chemistry.
  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry.
  • 3-Cyclobutyl-3-oxopropanenitrile. PubChem.
  • This compound. PubChem.
  • Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study.
  • Is it possible to separate keto enol tautomers via column chrom
  • 3-Cyclobutyl-2-methyl-3-oxopropanal. PubChem.
  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde.
  • Recent Advances in Reactive Distillation.
  • Recent Advances in Reactive Distill
  • A Study of the Tautomerism of β-Dicarbonyl Compounds with Special Emphasis on Curcuminoids.
  • Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. PubMed.
  • 3-Cyclobutyl-2-methylpropanal. PubChem.
  • A Novel, Nonaqueous Method for Regeneration of Aldehydes
  • 3-Cyclobutyl-3-oxopropanenitrile. Chemsrc.
  • Recent Advances in Reactive Distill
  • 3-Cyclopropyl-3-oxopropanal. PubChem.
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Sulzer.
  • Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Stability issues of 3-cyclopentylbutan-2-ol under acidic or basic conditions. Benchchem.
  • Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal.
  • 3-Cyclopropyl-3-oxopropanenitrile. PubChem.
  • Methyl 3-cyclobutyl-3-oxopropano
  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.
  • Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO.
  • Recent Developments in the Synthesis of β-Diketones. MDPI.
  • 3-cyclobutyl-3-oxopropanenitrile. Chemspace.

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Removal of starting materials from 3-Cyclobutyl-3-oxopropanal reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Cyclobutyl-3-oxopropanal

Welcome to the technical support guide for handling reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of purifying this valuable β-ketoaldehyde. We will move beyond simple procedural lists to explore the chemical principles that underpin successful purification, empowering you to troubleshoot effectively and optimize your yields.

The synthesis of this compound, typically achieved via a Claisen-type condensation, often results in a crude product contaminated with unreacted starting materials. The structural similarity and properties of these materials can make purification a non-trivial step. This guide provides a structured approach to tackling this separation challenge.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding the purification of this compound.

Q1: What are the typical starting materials I need to remove?

The most common synthesis is a Claisen condensation between cyclobutyl methyl ketone and a formate ester (like ethyl formate or methyl formate) using a strong base such as sodium ethoxide or sodium hydride.[1][2] Therefore, the primary contaminants are unreacted cyclobutyl methyl ketone and the formate ester .

Q2: Why can't I just remove the starting materials by simple distillation?

While possible, it can be challenging. This compound can be thermally sensitive. More importantly, the boiling points of the components may be too close for efficient separation with a simple distillation apparatus, necessitating fractional vacuum distillation.

Q3: What is the most reliable method for removing these starting materials on a lab scale?

For high purity on a small to medium scale, an acid/base extraction is often the most effective and chemically elegant method. This technique exploits the unique acidity of the α-proton located between the two carbonyl groups of your product.

Q4: How do I confirm that my final product is pure?

The purity of this compound should be assessed using standard analytical techniques. Proton NMR (¹H NMR) is particularly effective for identifying and quantifying residual starting materials. GC-MS can also be used to detect volatile impurities and confirm the mass of the desired product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process, providing explanations and actionable solutions.

Scenario 1: My ¹H NMR spectrum shows a significant amount of unreacted cyclobutyl methyl ketone after my initial workup.

  • The Underlying Chemistry: Cyclobutyl methyl ketone is a neutral organic compound with low water solubility. If your initial workup was a simple water wash, the ketone would remain in the organic layer with your product.

  • Recommended Solution: Acid/Base Extraction. The key is to leverage the enhanced acidity of the α-proton in your β-ketoaldehyde product.

    • Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic solution with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution. The this compound will be deprotonated to form its water-soluble sodium enolate salt and migrate to the aqueous layer.[3]

    • The unreacted cyclobutyl methyl ketone, being significantly less acidic, will remain in the organic layer.

    • Separate the layers. You can now discard the organic layer containing the ketone impurity.

    • Cool the aqueous layer in an ice bath and carefully re-acidify it with dilute HCl (e.g., 1-2 M) until it is acidic (test with pH paper). Your product will precipitate or form an oil.

    • Extract the purified product back into a fresh portion of organic solvent, dry the organic layer (e.g., with MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: I've removed the ketone, but I still see residual ethyl formate in my product.

  • The Underlying Chemistry: Ethyl formate is volatile (Boiling Point: 54 °C), but it can be challenging to remove completely from a higher-boiling product under standard rotary evaporation conditions.

  • Recommended Solution 1: High Vacuum. After your main purification, place the product on a high vacuum line (with a cold trap) for a few hours. This is often sufficient to remove the last traces of the volatile ester.

  • Recommended Solution 2: Fractional Vacuum Distillation. If a significant amount of formate ester remains, and your product is stable enough, fractional distillation under reduced pressure is the most rigorous method. This is best suited for larger quantities.

Scenario 3: My yield is very low after performing the acid/base extraction.

  • Possible Cause 1: Incomplete Extraction. The deprotonation equilibrium is key. You may not have used enough base, or the extraction was not vigorous or repeated enough.

    • Solution: Use a slight excess of aqueous base and perform at least 2-3 extractions, checking the pH of the aqueous layer after each to ensure it remains basic.

  • Possible Cause 2: Incomplete Re-protonation. If the aqueous layer is not made sufficiently acidic, your product will remain in its water-soluble enolate form.

    • Solution: Add acid dropwise until the pH is distinctly acidic (pH ~2-3). Ensure thorough mixing during acidification.

  • Possible Cause 3: Product Hydrolysis. Prolonged exposure to strong base or acid, especially at elevated temperatures, can potentially lead to degradation of β-ketoaldehydes.

    • Solution: Perform the extraction and acidification steps expeditiously and at or below room temperature. Use an ice bath during acidification to dissipate any heat generated.

Data & Protocols

Physical Properties Comparison

To effectively plan a purification strategy, understanding the physical properties of the compounds involved is crucial.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound C₇H₁₀O₂126.15[4]Estimated >150 (likely decomposes)Soluble in most organic solvents.
Cyclobutyl methyl ketoneC₆H₁₀O98.14~138Sparingly soluble in water, soluble in organic solvents.
Ethyl FormateC₃H₆O₂74.0854.3Soluble in water (decomposes), very soluble in organic solvents.

Note: The boiling point for this compound is an estimate, as β-ketoaldehydes can be thermally unstable. Purification by distillation should always be performed under vacuum.

Protocol 1: Purification via Acid/Base Extraction

This protocol provides a detailed workflow for purifying this compound by exploiting its acidic nature.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in 5-10 volumes of diethyl ether.

  • First Extraction: Transfer the ether solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh portions of 1 M NaHCO₃, combining all aqueous extracts. This ensures complete transfer of the product enolate.

  • Wash (Optional): The remaining ether layer contains the neutral starting materials and can be discarded. You may wash it with brine before discarding to recover any dissolved ether.

  • Acidification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 1 M HCl dropwise. You may observe gas evolution (CO₂) and the formation of an oil or precipitate (your product). Continue adding acid until the solution is pH ~2.

  • Product Recovery: Transfer the acidified solution back to the separatory funnel. Add a fresh portion of diethyl ether (equal volume to the aqueous layer) and shake to extract your purified product back into the organic phase.

  • Final Extractions: Drain and set aside the aqueous layer. Extract the aqueous layer two more times with fresh ether, combining all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Decision Tree for Purification Method Selection

The choice of purification method often depends on the scale of the reaction and the specific properties of the contaminants.

Purification_Decision_Tree start Crude Reaction Mixture (Product + Starting Materials) scale What is the reaction scale? start->scale purity_check Is ultra-high purity required? scale->purity_check > 5g (Large Scale) chromatography Perform Column Chromatography (Highest Purity, Best for small scale) scale->chromatography < 5g (Small Scale) distillation Perform Fractional Vacuum Distillation (Good for large scale, moderate purity) purity_check->distillation No purity_check->chromatography Yes extraction Perform Acid/Base Extraction (High Purity, Good Scalability) end_product Purified this compound extraction->end_product distillation->extraction If boiling points are too close distillation->end_product chromatography->end_product

Caption: A decision-making flowchart for selecting the optimal purification strategy.

Workflow for Acid/Base Extraction

This diagram illustrates the movement of the desired product and impurities during the extraction protocol.

Extraction_Workflow cluster_organic Organic Phase (Ether) cluster_aqueous Aqueous Phase start_org Crude Mixture: Product (P) Ketone (K) Ester (E) op1 1. Extract with NaHCO₃ (aq) start_org->op1 final_impurities Impurities: Ketone (K) Ester (E) final_product_org Pure Product (P) enolate Product Enolate (P-) op3 3. Acidify with HCl (aq) enolate->op3 acidified_product Precipitated Product (P) op4 4. Extract with Ether acidified_product->op4 op1->enolate Product moves to aq. phase op2 2. Separate Layers op1->op2 op2->final_impurities op2->enolate op3->acidified_product op4->final_product_org Product returns to org. phase

Caption: The separation path of product and impurities during an acid/base extraction.

References

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]
  • Claisen Condens
  • Claisen condens
  • Claisen Condensation EXPLAINED. (2020). The Organic Chemistry Tutor [Video]. YouTube. [Link]
  • Claisen Condensation. (2014). Professor Dave Explains [Video]. YouTube. [Link]
  • Process for producing 3-cyclopropyl-3-oxopropanal acetal compound. (2004).
  • This compound. (n.d.). PubChem.

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Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyclobutyl-3-oxopropanal. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the catalytic choices you make. As a bifunctional β-ketoaldehyde, this compound presents unique challenges and opportunities in synthesis, primarily centered on achieving high selectivity. This document consolidates field-proven insights and troubleshooting strategies to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs): Catalyst Selection for Key Transformations

This section addresses the most common inquiries regarding catalyst selection for the primary reaction classes involving this compound.

Q1: How can I achieve the selective reduction of the aldehyde group over the ketone group in this compound?

Answer: Selective reduction of the more reactive aldehyde moiety in the presence of the ketone is a significant challenge. Success hinges on choosing a catalyst system that can differentiate between the two carbonyls, often based on sterics and electronics. Iron (II) and Ruthenium (II) complexes have demonstrated remarkable efficacy in this area.

Expertise & Causality: The aldehyde carbonyl is electronically more electrophilic and sterically less hindered than the cyclobutyl ketone. Catalytic systems that are highly sensitive to these differences are preferred. For instance, certain well-defined Fe(II) pincer complexes, activated by a strong base, have shown exceptional selectivity for aldehyde reduction, leaving ketones and other reducible functionalities untouched.[1] The mechanism often involves the formation of a metal-hydride species that preferentially coordinates to the less hindered aldehyde.

A robust choice is a base-free ruthenium-catalyzed hydrogenation system. For example, complexes like [Ru(en)(dppe)(OCOtBu)2] have been reported to hydrogenate ketoaldehydes with high chemoselectivity and turnover numbers reaching up to 40,000.[1] The absence of a strong base in some of these systems can prevent undesirable side reactions like aldol self-condensation.

Trustworthiness & Self-Validation:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-situ IR spectroscopy to monitor the disappearance of the starting material and the appearance of the desired hydroxy-ketone product.

  • Product Characterization: Confirm the structure of the product using ¹H and ¹³C NMR. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new signal for the primary alcohol are key indicators.

Q2: I need to perform an asymmetric hydrogenation of the ketone in this compound to generate a chiral 1,3-diol. What are the best catalysts for achieving high diastereo- and enantioselectivity?

Answer: For producing chiral diols from β-ketoaldehydes, transition metal-catalyzed asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) are the methods of choice. Noyori-Ikariya type Ruthenium(II) catalysts are particularly powerful for this transformation, often proceeding through a dynamic kinetic resolution (DKR) mechanism.[2]

Expertise & Causality: The challenge with acyclic β-dicarbonyl compounds is achieving high stereocontrol at two adjacent centers. A successful strategy involves a preferential reduction of one carbonyl group, followed by a stereoselective reduction of the second. In many Ru(II)-catalyzed ATH-DKR processes, the aldehyde is reduced first, creating a β-hydroxy ketone intermediate in situ.[2] This intermediate can then form a hydrogen bond with the catalyst's ligand framework, which enhances both the reactivity and the stereoselectivity of the subsequent ketone reduction.

Catalysts such as (R,R)-Teth-TsDPEN-Ru(II) are excellent candidates. They are stable, easy to handle, and effective under mild conditions, yielding anti-diol products with excellent enantioselectivities (>99% ee) and good diastereomeric ratios.[2] Iridium-based catalysts with chiral P,N,N-ligands have also been developed for the asymmetric hydrogenation of related β-keto esters, achieving up to 95% ee, and may be adaptable for this substrate.[3]

Trustworthiness & Self-Validation:

  • Stereochemical Analysis: The enantiomeric excess (ee) and diastereomeric ratio (dr) must be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

  • Control Experiments: Run the reaction with a non-chiral catalyst to obtain a racemic/diastereomeric mixture as a reference standard for your analytical methods.

Q3: Which catalysts are most effective for promoting Knoevenagel condensation reactions with this compound?

Answer: The Knoevenagel condensation requires a basic catalyst to deprotonate the active methylene group (the α-carbon between the two carbonyls). The choice of catalyst can range from simple organic bases to heterogeneous solid catalysts, depending on the desired reaction conditions and scalability.

Expertise & Causality: The protons on the α-carbon of this compound are highly acidic due to the electron-withdrawing effect of both adjacent carbonyl groups.

  • Homogeneous Catalysts: Weak organic bases like piperidine or pyridine are traditionally used. For milder conditions, amino acids like proline can act as effective zwitterionic catalysts.[4]

  • Heterogeneous Catalysts: For greener and more easily separable systems, solid base catalysts are excellent. Options include nano-ZnO, which can promote the reaction efficiently in aqueous ethanol with easy recovery and recycling.[5] Biogenic carbonates (e.g., from Bacillus subtilis) have also been shown to be effective, eco-friendly catalysts for solvent-free Knoevenagel condensations.[6]

  • Enzymatic Catalysis: In specialized applications, enzymes like papain have been shown to catalyze Knoevenagel condensations, demonstrating promiscuous activity.[7]

The mechanism typically involves the base abstracting an α-proton to form an enolate, which then acts as a nucleophile attacking the aldehyde or ketone partner in the reaction.[8]

Trustworthiness & Self-Validation:

  • Yield Optimization: Screen different catalysts and solvents to optimize the yield. Monitor for potential side reactions, such as self-condensation of the starting material.

  • Product Purity: The primary byproduct is often water, which may need to be removed (e.g., with a Dean-Stark apparatus) to drive the reaction to completion. Recrystallization or column chromatography is typically sufficient for purification.

Q4: What are the primary stability concerns for this compound, and how can I mitigate degradation during a reaction?

Answer: As a β-ketoaldehyde, this compound is susceptible to several degradation pathways, including self-condensation, decarbonylation, and potential instability under strongly acidic or basic conditions.

Expertise & Causality:

  • Aldol Self-Condensation: In the presence of strong bases or acids, the enolate of one molecule can attack the aldehyde of another, leading to oligomerization and yield loss.[9] Using milder catalysts, lower temperatures, and shorter reaction times can minimize this.

  • Decarbonylation: The aldehyde functional group can be susceptible to decarbonylation (loss of CO), particularly in the presence of certain transition metal catalysts like Rhodium(I) (e.g., Wilkinson's catalyst) at elevated temperatures.[10] This converts the aldehyde to an alkane, representing a significant byproduct. If decarbonylation is observed, screen for alternative catalysts that do not promote this pathway.

  • Keto-Enol Tautomerism: The compound exists in equilibrium with its enol form. While this is essential for its reactivity in reactions like the Knoevenagel condensation, prolonged exposure to harsh conditions can lead to other unforeseen decomposition pathways. It is best to use this reagent under controlled, mild conditions and store it in a cool, dark place.

Trustworthiness & Self-Validation:

  • Purity Check: Always check the purity of the starting material before use via NMR or GC-MS. Impurities can often catalyze decomposition.

  • Byproduct Analysis: If low yields are obtained, analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. This will provide direct evidence for the primary degradation pathway (e.g., detecting a dimer from self-condensation or a decarbonylated product).

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.

Problem 1: Low reaction yield or incomplete conversion.
Symptom Potential Cause Recommended Action
A. Significant amount of starting material remains. 1. Insufficient Catalyst Activity: The catalyst may be poisoned, deactivated, or used at too low a loading. 2. Sub-optimal Reaction Conditions: Temperature may be too low, or reaction time too short.1. Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. Increase catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%). 2. Optimize Conditions: Increase the reaction temperature in 10°C increments. Extend the reaction time and monitor by TLC/GC until no further conversion is observed.
B. Formation of multiple unidentified byproducts. 1. Substrate Degradation: Likely due to harsh conditions (see FAQ Q4). 2. Side Reactions: Competing reaction pathways like decarbonylation or self-condensation are occurring. 3. Catalyst Promiscuity: The catalyst may be promoting multiple undesired reactions.1. Employ Milder Conditions: Reduce the reaction temperature. If using a strong base/acid, switch to a milder alternative (e.g., K₂CO₃ instead of NaH). 2. Identify Byproducts: Use GC-MS or LC-MS to identify the byproducts. If a dimer is present, self-condensation is likely. If a product with a mass 28 Da lower is seen, suspect decarbonylation.[10] 3. Screen Alternative Catalysts: Select a catalyst known for higher selectivity under similar transformations.
Problem 2: Poor chemoselectivity in reduction reactions (mixture of mono- and di-reduction products).
Symptom Potential Cause Recommended Action
A mixture of the desired hydroxy-ketone, the starting keto-aldehyde, and the fully reduced diol is observed. 1. Over-reduction: The catalyst is too reactive and does not differentiate sufficiently between the aldehyde and the ketone. 2. Incorrect Stoichiometry of Reducing Agent: For transfer hydrogenations, the hydrogen donor may be in excess. For hydrogenations, the pressure may be too high.1. Change Catalyst System: Switch to a catalyst with documented high selectivity for aldehydes over ketones, such as specific Fe(II) or Ru(II) systems.[1] 2. Modify Reaction Parameters: Reduce H₂ pressure or use a stoichiometric amount of the hydrogen donor (e.g., formic acid/triethylamine). Lowering the temperature can also enhance selectivity by favoring the reaction with the lower activation energy (aldehyde reduction).
Problem 3: Low stereoselectivity (ee or dr) in asymmetric hydrogenations.
Symptom Potential Cause Recommended Action
The desired chiral diol is formed with low enantiomeric excess (ee) or a poor diastereomeric ratio (dr). 1. Poor Ligand-Substrate Match: The chiral ligand on the metal catalyst is not inducing effective stereocontrol for this specific substrate. 2. Racemization: The product may be racemizing under the reaction conditions. 3. Incorrect Catalyst Pre-activation: Some catalysts require a pre-activation step to form the active chiral species.1. Screen Chiral Ligands: This is the most critical factor. Test a variety of chiral ligands (e.g., different derivatives of DPEN, BINAP, or ferrocenyl P,N,N-ligands).[2][3] Small changes to the ligand's steric or electronic properties can have a profound impact on selectivity. 2. Check Product Stability: Expose the purified chiral product to the reaction conditions (without the reducing agent) to check for racemization. If it occurs, reduce reaction time or temperature. 3. Review Catalyst Protocol: Consult the literature for the specific pre-activation procedure for your chosen catalyst. Ensure all steps are followed precisely.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Chemoselective Aldehyde Reduction via Asymmetric Transfer Hydrogenation (ATH)

This protocol is a representative example based on Noyori-type catalysis and should be optimized for specific needs.[2]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the Ru(II) catalyst (e.g., (R,R)-Teth-TsDPEN-Ru(II), 0.01 equiv) to an oven-dried reaction vessel.

  • Reaction Setup: Remove the vessel from the glovebox and add anhydrous solvent (e.g., isopropanol, which also serves as the hydrogen source).

  • Substrate Addition: Add this compound (1.0 equiv) to the solution.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 25-40°C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired β-hydroxy ketone.

  • Analysis: Confirm the structure by NMR and Mass Spectrometry.

Table 1: Comparison of Catalyst Performance for Asymmetric Hydrogenation of β-Dicarbonyl Compounds
Catalyst SystemSubstrate TypeProductYield (%)SelectivityReference
(R,R)-Teth-TsDPEN-Ru(II)α-Alkyl-β-ketoaldehydeanti-1,3-diol41-87%>99% ee, 85:15 to 92:8 dr[2]
Chiral Ferrocenyl P,N,N-Irβ-Keto Esterβ-Hydroxy EsterGoodup to 95% ee[3]
[Ru(en)(dppe)(OCOtBu)₂]KetoaldehydeHydroxy-ketoneHighChemoselective for aldehyde[1]
Chiral Ru-Catalystδ-Hydroxy-β-keto acidsyn/anti-3,5-dihydroxy acidHigh>99% de[11]

Section 4: Visual Guides

Diagram 1: Decision Tree for Catalyst Selection

This diagram provides a logical pathway for selecting an appropriate catalyst based on the desired chemical transformation of this compound.

Catalyst_Selection start Desired Transformation? reduction Which Carbonyl? start->reduction Reduction cc_coupling Reaction Type? start->cc_coupling C-C Coupling aldehyde_red Use Selective Catalysts: - Fe(II) Pincer Complex - Ru(II) base-free systems (e.g., [Ru(en)(dppe)(OCOtBu)2]) reduction->aldehyde_red Aldehyde Only (Chemoselective) ketone_red Use Chiral Catalysts: - Noyori-Type Ru(II) ATH/DKR (e.g., (R,R)-Teth-TsDPEN-Ru) - Chiral Ir-P,N,N Complexes reduction->ketone_red Ketone Only (Asymmetric) knoevenagel Use Basic Catalyst: - Homogeneous (Piperidine) - Heterogeneous (nano-ZnO) - Biocatalyst (Papain) cc_coupling->knoevenagel Knoevenagel Condensation

Caption: A decision tree for selecting catalysts for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a step-by-step process for diagnosing and resolving issues of low reaction yield.

Troubleshooting_Workflow start Problem: Low Yield check_crude Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_crude decision1 Starting Material (SM) Remaining? check_crude->decision1 decision2 Major Byproducts Detected? decision1->decision2 No action_catalyst Potential Cause: Low Catalyst Activity Actions: 1. Increase Catalyst Loading 2. Increase Temperature/Time 3. Use Fresh Catalyst decision1->action_catalyst Yes action_conditions Potential Cause: Substrate Degradation Actions: 1. Identify Byproducts (MS) 2. Use Milder Conditions 3. Screen Alternative Catalysts decision2->action_conditions Yes end_state Consult Further decision2->end_state No (Re-evaluate stoichiometry)

Caption: A troubleshooting workflow for diagnosing the cause of low reaction yields.

Section 5: References

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. National Institutes of Health (NIH).

  • Beta-Keto Aldehydes: Definition, Formation, and Significance. Univen FM 99.8 Mhz.

  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Publishing.

  • Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives. Journal of Organic Chemistry.

  • Decarbonylation. Wikipedia.

  • Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis.

  • Decarboxylation. Master Organic Chemistry.

  • Decarboxylation of beta-Carbonyl Acids. YouTube.

  • Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed.

  • Catalysts used for Knoevenagel condensation. ResearchGate.

  • Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. National Institutes of Health (NIH).

  • A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. ResearchGate.

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI.

  • Plausible reaction mechanism pathway for Knoevenagel condensation under water as catalyst as well as solvent. ResearchGate.

Sources

Technical Support Center: Managing Exotherms in the Scale-Up of 3-Cyclobutyl-3-oxopropanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclobutyl-3-oxopropanal. The scale-up of this process presents significant thermal hazards that, if not properly managed, can lead to runaway reactions, product decomposition, and compromised operator safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe and efficient scale-up.

Understanding the Primary Exotherm Source: The Claisen Condensation

The synthesis of this compound is typically achieved via a Claisen-type condensation. This involves the reaction of cyclobutyl methyl ketone with a formate ester (e.g., ethyl formate) in the presence of a strong base, such as sodium ethoxide. While the overall reaction is a cornerstone of C-C bond formation, its energetic profile requires careful management.[1][2]

The mechanism involves several steps, but the most critical from a thermal safety perspective is the final deprotonation of the β-ketoaldehyde product.[3][4] The α-hydrogens of the newly formed this compound are significantly more acidic (pKa ≈ 11) than the alcohol byproduct (pKa ≈ 16).[3] This large difference in acidity makes the final deprotonation step a powerful thermodynamic driving force for the entire reaction, releasing a substantial amount of heat.[3][4] Failure to dissipate this heat effectively is the primary cause of thermal runaway events.

Synthesis_Workflow cluster_0 Process Stages cluster_1 Critical Control Points Start Cyclobutyl Methyl Ketone + Ethyl Formate Base_Addition Controlled Addition of Sodium Ethoxide Start->Base_Addition Initiation Reaction Claisen Condensation Base_Addition->Reaction Exothermic Event (Heat Generation) Quench Acidic Workup Reaction->Quench Completion Product This compound Quench->Product Isolation Control1 Addition Rate Control1->Base_Addition Control2 Jacket Temp. Control2->Reaction Control3 Agitation Speed Control3->Reaction

Caption: Synthesis workflow highlighting the critical exothermic stage.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of exotherms in this synthesis?

The main exothermic event is the acid-base reaction between the alkoxide base and the acidic α-hydrogen of the β-ketoaldehyde product.[2][3] This step is highly favorable and drives the reaction equilibrium forward, but it releases significant thermal energy.[5] A secondary, less intense exotherm can occur at the beginning of the reaction from the initial enolate formation, but the final deprotonation is the critical stage to control.

Q2: What is a thermal runaway, and how can it be prevented?

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[6] This leads to an increase in reaction temperature, which in turn accelerates the reaction rate and the rate of heat generation, creating a dangerous feedback loop.[6]

Prevention strategies include:

  • Controlled Reagent Addition: The base should be added at a rate that does not allow heat to accumulate. The addition rate must be matched to the reactor's cooling capacity.[7][8]

  • Adequate Cooling: Ensure the reactor's cooling system is appropriately sized for the scale and the calculated heat of reaction.

  • Robust Monitoring: Use temperature probes to monitor both the reaction mass and the cooling jacket temperature in real-time.

  • Understanding Reaction Kinetics: Use reaction calorimetry to determine the total heat of reaction and the rate of heat release under planned process conditions.[9][10]

Q3: How does the choice of base and solvent affect exotherm management?
  • Base: Using the alkoxide that matches the ester's alcohol portion (e.g., sodium ethoxide for ethyl formate) is crucial to prevent transesterification, which can complicate the reaction profile.[4][5] The concentration of the base will directly impact the reaction rate and heat output.

  • Solvent: The solvent's properties are critical. A solvent with a higher heat capacity can absorb more energy for a given temperature rise. A higher boiling point provides a larger safety margin before the reactor contents begin to boil, which can lead to a rapid increase in pressure.

Q4: Why is reaction calorimetry essential for safe scale-up?

Reaction calorimetry is a critical tool for measuring the energy released or absorbed by a reaction under process-like conditions.[9] It provides quantitative data on:

  • Heat of Reaction (ΔHr): The total amount of heat generated.

  • Heat Flow: The rate at which heat is generated over time.[11]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction could reach if all cooling were lost.

This data is essential for accurately designing cooling systems, defining safe addition rates, and preventing thermal runaways.[7][10] Without this empirical data, scale-up relies on estimations, which requires applying large, inefficient safety margins.[10]

Troubleshooting Guide

Q1: My reaction temperature is rising uncontrollably after starting reagent addition. What should I do immediately?

A rapid temperature increase indicates that heat generation is exceeding heat removal. This is a pre-runaway condition that requires immediate action.[12]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of the base.[12]

  • Maximize Cooling: Lower the cooling jacket's setpoint to its minimum and ensure maximum coolant flow.

  • Ensure Agitation: Verify that the agitator is running at a speed sufficient for efficient heat transfer. Poor mixing can create localized hot spots.[13]

  • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to execute an emergency quenching procedure (see Protocol 2).

Troubleshooting_Tree Start Temperature Spike Detected Stop_Addition Stop Reagent Addition Immediately Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Check_Stirring Check Agitation Max_Cooling->Check_Stirring Temp_Control Is Temperature Decreasing? Check_Stirring->Temp_Control Resume Monitor Closely; Resume Addition at Slower Rate Temp_Control->Resume Yes Quench Execute Emergency Quench Protocol Temp_Control->Quench No

Caption: Decision tree for responding to a sudden temperature spike.

Q2: I'm observing a significant induction period followed by a rapid exotherm. Why is this happening?

This dangerous situation is often caused by reagent accumulation.[7] The reaction is not initiating as the base is added, leading to a buildup of unreacted starting materials. When the reaction finally starts, the accumulated reagents react very quickly, releasing a large amount of energy that can overwhelm the cooling system.

Causes and Solutions:

  • Poor Mixing: Inadequate agitation can prevent the reagents from combining effectively. Solution: Increase the stirring rate and ensure the agitator is appropriately designed for the vessel geometry.

  • Impure Reagents: Water or other impurities in the starting materials or solvent can inhibit the reaction.[14] Solution: Ensure all reagents and solvents are anhydrous and of high purity.

  • Low Temperature: The initial reaction temperature may be too low for initiation. Solution: While counterintuitive for an exotherm, a slightly higher starting temperature may be required. This must be studied carefully with calorimetry at a small scale.

Q3: My yield decreased upon scale-up, and I suspect thermal degradation. How can I confirm and prevent this?

Localized hot spots or a general high reaction temperature can cause the β-ketoaldehyde product to degrade.

Confirmation and Prevention:

  • Analysis: Take in-process control (IPC) samples and analyze them via HPLC or GC for impurity profiling. Compare the impurity profile from the scaled-up batch to a successful lab-scale batch.

  • Stricter Temperature Control: Improve heat transfer through better agitation or by using a reactor with a higher surface-area-to-volume ratio.[6]

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature with a correspondingly slower addition rate. This trade-off between cycle time and yield/purity is a common scale-up challenge.

Experimental Protocols & Data

Protocol 1: Controlled Reagent Addition Protocol (Illustrative)

This protocol assumes a heat of reaction of -150 kJ/mol and a 10 L reactor with a cooling capacity of 500 W at the desired reaction temperature.

  • Calculate Total Heat: For a 10 mol scale reaction: Total Heat = 10 mol * 150,000 J/mol = 1,500,000 J.

  • Determine Minimum Addition Time: Time (s) = Total Heat (J) / Cooling Capacity (W) = 1,500,000 J / 500 J/s = 3000 s.

  • Set Addition Time: Convert to minutes: 3000 s / 60 = 50 minutes. Add a safety factor (e.g., 1.2x), resulting in a target addition time of 60 minutes.

  • Monitor: During the 60-minute addition, continuously monitor the internal temperature and the temperature difference (ΔT) between the reactor and the jacket. A stable ΔT indicates the reaction is under control.

Protocol 2: Emergency Quenching Procedure

This procedure is a last resort to stop a runaway reaction.

  • Pre-requisite: Have a pre-chilled, weak acidic solution (e.g., 1M citric acid or ammonium chloride in water) ready in a quantity sufficient to neutralize all added base.

  • Action: If the reaction is deemed uncontrollable (temperature continues to rise rapidly after stopping reagent addition and maximizing cooling), add the quenching solution to the reactor as quickly as is safely possible.

  • Caution: The quench itself may be exothermic due to neutralization. Ensure the reactor's pressure relief systems are adequate.

Data Tables for Scale-Up Consideration

Table 1: Critical Process Parameters for Scale-Up

ParameterLab Scale (250 mL)Pilot Scale (20 L)Rationale for Change
Reagent Addition Time 15 minutes90 - 120 minutesSurface area to volume ratio decreases on scale-up, reducing relative heat transfer efficiency.[6]
Max Internal Temp. 25 °C25 °CMaintain consistent temperature to avoid changes in reaction kinetics and impurity profile.
Jacket Temperature 15 °C5 - 10 °CA larger ΔT may be needed to achieve the required rate of heat removal.
Agitation Speed 300 RPM150 - 200 RPMTip speed and power per unit volume are more important than RPM for maintaining equivalent mixing on scale-up.

Table 2: Properties of Common Solvents for Heat Management

SolventBoiling Point (°C)Specific Heat (J/g·K)Key Consideration
Tetrahydrofuran (THF)661.76Common solvent, but low boiling point offers a limited safety margin.
Toluene1111.69Higher boiling point provides a wider operating window.
Methyl tert-butyl ether (MTBE)552.13High specific heat but very low boiling point.

References

  • Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
  • Mettler Toledo. (2022, November 30). Heat Flow and Calorimetry Basics #chemistry #processsafety #scaleup [Video]. YouTube.
  • Dixon-Jackson, K. (n.d.). Heat flow calorimetry - application and techniques. IChemE.
  • IChemE. (2001). Large scale calorimetry.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Palmer, D. A., & Drummond, S. E. (1986). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 50(5), 813-823.
  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction.
  • Fiveable. (n.d.). Thermal decarboxylation Definition. Organic Chemistry II Key Term.
  • ResearchGate. (2023, February). Thermal decomposition, flame propagation, and combustion reactions behaviours of stearic acid by experiments and molecular dynamic simulation.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Wikipedia. (n.d.). Decarboxylation.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • University of Colorado Boulder. (n.d.). Energetic Considerations for the Claisen Reaction.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry.
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
  • Google Patents. (n.d.). WO2004089928A1 - Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • American Chemical Society. (2014). Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. Organic Process Research & Development, 18(1), 1802-1806.
  • PubChem. (n.d.). 3-Cyclopropyl-3-oxopropanal.
  • National Institutes of Health. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.

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Technical Support Center: Characterization of Unexpected Products in Reactions of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-cyclobutyl-3-oxopropanal. This document provides in-depth troubleshooting guides and FAQs to address the formation and characterization of unexpected products during its use in complex syntheses. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your experimental outcomes.

The unique structure of this compound, combining a highly reactive β-ketoaldehyde system with a strained cyclobutane ring, makes it a versatile but challenging building block.[1][2][3] Understanding these intrinsic properties is the key to troubleshooting unforeseen reaction pathways.

Section 1: Frequently Asked Questions (FAQs): A Proactive Approach

This section addresses common questions about the inherent reactivity of this compound, helping you anticipate potential challenges before they arise.

Q1: What makes this compound so prone to forming unexpected products?

A1: The compound's reactivity is governed by two primary structural features that can act independently or in concert:

  • β-Ketoaldehyde Functionality: This system is characterized by an acidic α-hydrogen located between two carbonyl groups. This makes the molecule susceptible to a variety of reactions common to dicarbonyl compounds, including self-condensation, enolization, and retro-Claisen type cleavages.[4]

  • Cyclobutane Ring Strain: The four-membered ring possesses significant angle and torsional strain, with C-C-C bond angles of about 88°, a major deviation from the ideal 109.5° for sp³ hybridized carbon.[5] This inherent strain energy, calculated to be around 26.3 kcal/mol, makes the ring susceptible to cleavage under various reaction conditions (acidic, basic, or thermal), leading to ring-opened byproducts.[1]

Q2: What are the most common classes of unexpected products I should be looking for?

A2: Based on the molecule's structure, you can anticipate three main classes of byproducts:

  • Self-Aldol Condensation Products: The molecule can react with itself, where the enolate of one molecule attacks the aldehyde of another. This can lead to dimers, trimers, or even polymers, often followed by dehydration to form conjugated systems.[6][7][8]

  • Ring-Opened Products: The cyclobutane ring can be cleaved, especially under harsh pH or high-temperature conditions, resulting in linear C7 isomeric structures.

  • Oxidation Products: The aldehyde group is highly susceptible to oxidation, which can convert it into a carboxylic acid (3-cyclobutyl-3-oxopropanoic acid), particularly if the reaction is exposed to air over long periods or if oxidizing agents are present.

Q3: How does reaction pH influence the formation of these byproducts?

A3: pH plays a critical role in dictating the dominant side reactions:

  • Basic Conditions (e.g., NaOH, K₂CO₃, Et₃N): Strongly favor the deprotonation of the α-hydrogen, accelerating the rate of self-aldol condensation reactions.[7][8] Extremely strong bases might also promote retro-type fragmentation.

  • Acidic Conditions (e.g., HCl, H₂SO₄, Lewis acids): Can catalyze aldol reactions via an enol intermediate.[6] More importantly, acidic conditions can protonate the ketone's carbonyl oxygen, weakening the C-C bonds of the cyclobutane ring and facilitating ring-opening or rearrangement pathways.[9]

Q4: My starting material appears impure or degrades upon storage. Is this common?

A4: Yes, this is a known issue. As a β-ketoaldehyde, this compound exists in a dynamic equilibrium with its enol tautomer.[2][4] The enol form can be more reactive and susceptible to polymerization or oxidation over time. For best results, it is recommended to use the material shortly after purification or purchase and store it under an inert atmosphere at low temperatures.

Section 2: Troubleshooting Guide: Identifying and Mitigating Unexpected Products

This guide is structured in a "Symptom -> Probable Cause -> Action Plan" format to help you diagnose and solve specific issues encountered during your experiments.

Issue 1: TLC/LC-MS shows a new, major product with approximately double the molecular weight of the starting material.
  • Symptom: Your reaction mixture shows a new, often less polar, spot on the TLC plate. Mass spectrometry analysis reveals a prominent ion corresponding to a dimer, for instance at m/z 234 ([2M-H₂O+H]⁺) or 252 ([2M+H]⁺).

  • Probable Cause: Self-Aldol Condensation. This is one of the most common side reactions. The initial aldol addition product (MW 252) can easily dehydrate, especially with heat, to form an α,β-unsaturated dicarbonyl compound (MW 234).[7][10]

  • Action Plan:

    • Confirm the Hypothesis: Use high-resolution MS (HRMS) to confirm the elemental composition of the byproduct. Acquire ¹H and ¹³C NMR spectra; look for the disappearance of the sharp aldehyde proton signal and the appearance of new vinyl proton signals (if dehydration occurred) and a more complex set of aliphatic and carbonyl signals.

    • Isolate and Mitigate: If this pathway is competing with your desired reaction, adjustments to the reaction conditions are necessary.

    Parameter Recommended Change Causality (The "Why")
    Temperature Lower the reaction temperature (e.g., from 25 °C to 0 °C or -78 °C).Reduces the rate of all reactions, but often disproportionately affects the bimolecular aldol side reaction more than the desired intramolecular or unimolecular step.
    Reagent Addition Add the this compound slowly via syringe pump to the other reactant.Maintains a low instantaneous concentration of the starting material, statistically favoring its reaction with the co-reactant over self-condensation.
    Base/Acid Strength Use a weaker, non-nucleophilic base (e.g., DBU instead of NaOH) or a milder acid.A less aggressive catalyst can provide the desired reactivity without excessively promoting the aldol pathway.
    Concentration Run the reaction at a lower overall concentration.Similar to slow addition, this reduces the frequency of intermolecular collisions, thus disfavoring the self-condensation pathway.

    Workflow for Investigating High MW Byproducts

    G start Symptom: High MW Product (e.g., ~2x MWt) ms Run ESI-MS / HRMS start->ms Step 1 nmr Acquire 1H & 13C NMR ms->nmr Step 2 confirm Confirm Dimer Structure (Aldol Adduct or Condensation Product) nmr->confirm Step 3 mitigate Implement Mitigation Strategy (See Table Above) confirm->mitigate Step 4 end Re-run Reaction & Monitor mitigate->end Step 5

    Caption: Troubleshooting workflow for high molecular weight byproducts.

Issue 2: Product mixture contains isomers, and NMR analysis shows a loss of the characteristic cyclobutyl signals.
  • Symptom: Mass spectrometry indicates the presence of one or more products with the same mass as your expected product, but the NMR spectrum is inconsistent. Specifically, the typical multiplet for the cyclobutyl methine and the complex pattern for the cyclobutyl CH₂ groups are replaced by new, unfamiliar aliphatic signals (e.g., new vinyl protons, methyl groups, or longer alkyl chains).

  • Probable Cause: Ring-Opening Reaction. The inherent strain of the cyclobutane ring has been released, likely catalyzed by acidic, basic, or thermal stress.[1][5][11] This can lead to the formation of various linear heptene or heptadiene dicarbonyl isomers.

  • Action Plan:

    • Spectroscopic Analysis:

      • ¹H NMR: Look for the appearance of new olefinic protons (5-7 ppm) or terminal methyl groups (0.9-1.2 ppm) that were not present in the starting material.

      • ¹³C NMR: The absence of cyclobutyl carbon signals (typically in the 15-45 ppm range) is a strong indicator. Look for new sp² carbons (120-150 ppm).

      • FTIR: A C=C stretching peak may appear around 1650 cm⁻¹.

    • Stability Test: Perform a control experiment where you subject only the this compound to the reaction conditions (solvent, temperature, catalyst) without the other reagents. Monitor by TLC or LC-MS over time to see if the starting material degrades on its own.

    • Mitigation Strategies:

      • Reduce Temperature: Thermal energy can overcome the activation barrier for ring cleavage. Running the reaction at a lower temperature is the most effective solution.

      • Use Milder Catalysts: Avoid strong Brønsted or Lewis acids if possible. If a base is required, use a sterically hindered, non-nucleophilic base that is less likely to attack the ring.

      • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent degradation.

    Plausible Acid-Catalyzed Ring-Opening Pathway

    G cluster_0 Ring Strain Release A Protonated Ketone B Carbocation Intermediate A->B Ring Cleavage C Ring-Opened Product (Enol Form) B->C Deprotonation

    Caption: Simplified view of a potential acid-catalyzed ring-opening.

Issue 3: The isolated product is significantly more polar than expected and gives a positive test with bicarbonate.
  • Symptom: The product streaks on a silica TLC plate, has high affinity for the aqueous layer during workup, or elutes very late in reverse-phase HPLC.[12][13] It may also effervesce upon addition of aqueous sodium bicarbonate. The aldehyde proton signal (~9.8 ppm) is absent in the ¹H NMR.

  • Probable Cause: Oxidation. The aldehyde functional group has been oxidized to a carboxylic acid. This is a very common occurrence for aldehydes, especially if reactions are run open to the atmosphere or if reagents/solvents are not properly deoxygenated.

  • Action Plan:

    • Confirm the Functional Group:

      • FTIR: Look for a very broad O-H stretch from ~2500-3300 cm⁻¹ that overlaps with the C-H stretches.

      • ¹³C NMR: The aldehyde carbon signal (~200 ppm) will be replaced by a carboxylic acid carbon signal (~170-185 ppm).

      • pH Test: Dissolve a small sample in a neutral solvent and check the pH with litmus paper.

    • Mitigation Strategies:

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen.

      • Degas Solvents: Before use, sparge solvents with an inert gas for 15-30 minutes to remove dissolved oxygen.

      • Use Fresh Reagents: Use freshly opened or distilled reagents to avoid peroxides that may have formed during storage.

Section 3: Key Experimental Protocols

To ensure reproducibility and accuracy, follow these standardized protocols for sample analysis.

Protocol 1: NMR Analysis for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified, unexpected product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the chemical shift, integration, and multiplicity of signals in the aldehyde (9-10 ppm), vinyl (5-7 ppm), cyclobutyl (1.5-3.5 ppm), and aliphatic (0.8-2.0 ppm) regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is crucial for identifying the types of carbons present (carbonyl, sp², sp³). A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[14]

Protocol 2: Workup Stability Test

This protocol helps determine if your product is degrading during the workup procedure.[15]

  • Pre-Workup Sample: Once the reaction is complete (as determined by TLC/LC-MS), take a small aliquot (~50 µL) of the crude reaction mixture. Quench it with a neutral solvent (e.g., ethyl acetate), dry it over Na₂SO₄, filter, and concentrate it. Analyze this "true" crude mixture by ¹H NMR and LC-MS.

  • Simulated Workup: Subject another aliquot of the crude reaction mixture to your full workup procedure (e.g., acidic wash, basic wash, extraction).

  • Post-Workup Analysis: Analyze the material obtained after the simulated workup using the same NMR and LC-MS conditions.

  • Compare: A comparison of the pre- and post-workup analyses will clearly show if any new byproducts are being formed or if the product is being lost during the workup steps.

References

  • Wikipedia. Ring strain. [Link]
  • Biotage. (2023).
  • Chemistry For Everyone. (2024). What Is Ring Strain In Organic Chemistry? YouTube. [Link]
  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane and Cyclobutane. [Link]
  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. [Link]
  • OpenStax. (2023). Stability of Cycloalkanes: Ring Strain. Organic Chemistry. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • The Analytical Scientist. (2016).
  • Fiveable. Cyclobutyl Definition - Organic Chemistry Key Term. [Link]
  • Univen FM 99.8 Mhz.
  • Chemistry LibreTexts. (2020).
  • Pearson+. Give an example for each of the following: c. a β-keto aldehyde. [Link]
  • Master Organic Chemistry. (2022).
  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
  • SATHEE.
  • University of Wisconsin, Department of Chemistry.
  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites. [Link]

Sources

Effect of solvent choice on the reactivity of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyclobutyl-3-oxopropanal

A Guide to Understanding and Troubleshooting Solvent-Dependent Reactivity

Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and reactivity of this versatile β-ketoaldehyde. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and a thorough review of reaction principles to help you troubleshoot common issues and optimize your experimental outcomes. The choice of solvent is not merely an environmental factor for your reaction; it is a critical parameter that directly governs tautomeric equilibrium, reaction pathways, and ultimately, product selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of this compound looks different depending on the solvent used. Why is this, and which species am I observing?

A: You are observing the phenomenon of keto-enol tautomerism, a fundamental property of β-dicarbonyl compounds like this compound. The molecule exists as an equilibrium between the keto form and two possible enol forms (enolized at the aldehyde or ketone). The position of this equilibrium is highly sensitive to the solvent environment.

  • Nonpolar Aprotic Solvents (e.g., CCl₄, C₆D₆): In these solvents, intramolecular hydrogen bonding is favored, which stabilizes the enol tautomer. You will likely observe a higher percentage of the enol form.

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can accept hydrogen bonds from the enol's hydroxyl group, which can further stabilize the enol form compared to the keto form.

  • Polar Protic Solvents (e.g., D₂O, CD₃OD): These solvents can form strong hydrogen bonds with the carbonyl groups of the keto tautomer, thus stabilizing it and shifting the equilibrium towards the keto form. Additionally, the acidic protons of the enol can exchange with the deuterium from the solvent, which can lead to signal broadening or disappearance in ¹H NMR.

Below is a diagram illustrating the solvent-influenced equilibrium.

Caption: Solvent influence on keto-enol equilibrium.

Q2: I'm attempting a reaction at the α-carbon, but I'm getting low yields and several byproducts. What are the likely side reactions?

A: The complex reactivity of this compound presents several competing reaction pathways that are highly dependent on the solvent and reaction conditions.

  • Self-Condensation (Aldol Reaction): The enolate of one molecule can attack the highly electrophilic aldehyde of another, leading to oligomerization or polymerization, especially in the presence of base. Polar solvents can sometimes facilitate this by promoting enolate formation.

  • Hydrate/Acetal Formation: The aldehyde functionality is susceptible to attack by nucleophilic solvents like water or alcohols, forming gem-diols (hydrates) or hemiacetals/acetals, respectively. These are often unreactive under the desired reaction conditions, effectively reducing the concentration of your starting material.

  • Cannizzaro-type Reactions: Under strong basic conditions, and in the absence of α-protons (which is not the case here, but can be a competing pathway), aldehydes can disproportionate. While less common for enolizable aldehydes, related side reactions can occur.

Mitigation Strategy: To favor reactions at the α-carbon (e.g., alkylations), you typically want to generate the enolate cleanly. Using a non-nucleophilic, aprotic solvent (like THF or Toluene) with a strong, non-nucleophilic base (like LDA or NaH) at low temperatures is often the best approach. This minimizes both self-condensation and reactions with the solvent.

Q3: My reaction in methanol produced a significant amount of a byproduct with a mass corresponding to the addition of two methanol molecules. What happened?

A: You have likely formed the dimethyl acetal of this compound. The aldehyde carbonyl is significantly more electrophilic than the ketone carbonyl and readily reacts with alcohols, especially under acidic catalysis (which can be present as an impurity or added as a reagent), to form a hemiacetal and then a stable acetal.

Prevention:

  • Switch to an Aprotic Solvent: The most effective solution is to use a solvent that cannot form acetals, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

  • Use a Desiccant: If a protic solvent is unavoidable, ensure rigorously anhydrous conditions by using molecular sieves or another appropriate drying agent to scavenge any water that could catalyze the reaction.

  • Protecting Group Strategy: If the aldehyde's reactivity is consistently problematic, consider selectively protecting it as an acetal (e.g., using ethylene glycol) before carrying out your desired reaction, followed by deprotection.

Troubleshooting Guides

Case Study 1: Poor Selectivity in a Grignard Reaction
  • Problem: "I am trying to add methylmagnesium bromide to the ketone of this compound in THF. However, my yield is very low, and I see significant starting material decomposition and a complex mixture of products."

  • Root Cause Analysis: The primary issue is the presence of the acidic α-protons. Grignard reagents are not only strong nucleophiles but also powerful bases. The Grignard reagent is deprotonating the α-carbon to form a magnesium enolate, which is largely unreactive towards further nucleophilic addition. This acid-base reaction consumes your starting material and the Grignard reagent, leading to poor yields.

  • Proposed Solution & Workflow: To achieve selective addition to the ketone, you must first protect the more reactive aldehyde and then address the acidic proton.

G A Start: this compound B Step 1: Protect Aldehyde Reagent: Ethylene Glycol, p-TsOH (cat.) Solvent: Toluene (with Dean-Stark) A->B Selectivity C Intermediate: Protected Keto-Acetal B->C D Step 2: Grignard Addition Reagent: MeMgBr Solvent: Anhydrous THF, 0°C C->D Nucleophilic Attack E Intermediate: Tertiary Alcohol D->E F Step 3: Deprotection Reagent: Aqueous Acid (e.g., 1M HCl) Solvent: Acetone/Water E->F Hydrolysis G Final Product F->G

Caption: Workflow for selective Grignard addition.

Step-by-Step Protocol:

  • Protection: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 eq.) in Toluene. Add ethylene glycol (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq.). Reflux the mixture until water evolution ceases. Cool, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate to obtain the protected keto-acetal.

  • Grignard Reaction: Dissolve the protected intermediate in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0°C. Add methylmagnesium bromide (1.1 eq., solution in Et₂O) dropwise. Stir for 1-2 hours, monitoring by TLC.

  • Workup & Deprotection: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers and wash with brine. To deprotect, stir the crude product in a mixture of acetone and 1M HCl until TLC analysis shows complete conversion to the final product.

Case Study 2: Inconsistent Results in a Knoevenagel Condensation
  • Problem: "My Knoevenagel condensation between this compound and diethyl malonate using piperidine as a catalyst is giving variable yields and sometimes stalls completely. I have tried running it in both ethanol and acetonitrile."

  • Root Cause Analysis: The Knoevenagel condensation is sensitive to solvent effects that influence catalyst solubility, reagent solvation, and, most critically, the removal of the water byproduct which drives the equilibrium towards the product.

    • In Ethanol (Protic): Ethanol can solvate the piperidine catalyst and intermediates effectively. However, the water formed during the reaction is miscible with ethanol, which can lead to an unfavorable equilibrium and potential side reactions like hydrolysis of the diethyl malonate.

    • In Acetonitrile (Polar Aprotic): While aprotic, acetonitrile is also highly polar and miscible with water, presenting similar equilibrium issues.

  • Proposed Solution & Solvent Screening Data: The optimal solvent for this type of condensation is often a nonpolar, aprotic one that allows for the azeotropic removal of water. Toluene or benzene (use of benzene is now restricted in many labs) with a Dean-Stark trap is the classic, most reliable method.

SolventCatalystConditionsTypical YieldObservations
EthanolPiperidineReflux, 8h30-50%Incomplete conversion, presence of byproducts.
AcetonitrilePiperidineReflux, 8h40-60%Stalls after partial conversion.
Toluene Piperidine Reflux, Dean-Stark >90% Clean reaction, water collected drives to completion.
THFPiperidineReflux, 8h<20%Poor reactivity, low boiling point insufficient to drive reaction.

Optimized Protocol:

  • Combine this compound (1 eq.), diethyl malonate (1.05 eq.), and piperidine (0.1 eq.) in Toluene.

  • Set up the reaction with a condenser and a Dean-Stark trap filled with Toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water separating to the bottom.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture, wash with dilute acid (e.g., 1M HCl) to remove the catalyst, then with brine. Dry the organic layer and concentrate to obtain the crude product.

References

  • Keto-Enol Tautomerism, Chemistry LibreTexts, [Link]
  • Solvent Effects, Chemistry LibreTexts, [Link]
  • 19.
  • Grignard Reagents, Master Organic Chemistry, [Link]
  • Knoevenagel Condens

Technical Support Center: Optimizing Atom Economy in 3-Cyclobutyl-3-oxopropanal Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the atom economy of reactions involving 3-Cyclobutyl-3-oxopropanal. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the sustainability and efficiency of their synthetic routes. Here, we move beyond mere protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology grounded in the principles of green chemistry.

Introduction to Atom Economy in the Synthesis of this compound

This compound is a valuable building block in organic synthesis, notable for its bifunctional nature as a β-ketoaldehyde and the presence of a strained cyclobutane ring. However, traditional synthetic routes can suffer from poor atom economy, generating significant waste and increasing costs.[1][2] The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a cornerstone of green chemistry.[3][4] Our goal is to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.[1] This guide provides troubleshooting strategies and frequently asked questions to help you achieve a more atom-economical synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, with a focus on improving atom economy.

Issue 1: Low Yield in Claisen Condensation

The Claisen condensation is a common method for synthesizing β-ketoesters, which can be precursors to β-ketoaldehydes. A typical approach involves the reaction of cyclobutyl methyl ketone with a formate ester. Low yields are often due to side reactions or incomplete conversion.

Q: My Claisen condensation of cyclobutyl methyl ketone and ethyl formate is giving a low yield. How can I improve this while maintaining good atom economy?

A: Low yields in Claisen condensations can often be traced back to the choice of base and reaction conditions. To improve atom economy, the goal is to use a catalytic amount of base or a base that can be easily recycled, and to drive the reaction to completion to avoid waste during purification.

Troubleshooting Steps:

  • Base Selection:

    • Stoichiometric Strong Bases: Traditional methods often use stoichiometric amounts of strong bases like sodium ethoxide or sodium hydride. These generate stoichiometric amounts of byproducts (e.g., sodium chloride, hydrogen gas), lowering the overall atom economy.

    • Catalytic Approach: Consider using a catalytic amount of a strong, non-nucleophilic base. While challenging for Claisen-type reactions, exploring options like reusable solid bases could be beneficial. For instance, layered double hydroxides (LDH) have been used as effective catalysts in Claisen-Schmidt condensations.[5]

    • Solvent-Free Conditions: Heating potassium tert-butoxide with the ester under solvent-free conditions has been shown to be effective for Claisen condensations, significantly reducing solvent waste.[6]

  • Reaction Conditions:

    • Equilibrium Shift: The Claisen condensation is an equilibrium process. To drive the reaction forward, the removal of the alcohol byproduct (in this case, ethanol) via distillation can be effective. This aligns with Le Chatelier's principle and improves conversion.

    • Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions like self-condensation of the cyclobutyl methyl ketone.

Experimental Protocol: Atom-Economical Claisen-Style Condensation

  • To a flame-dried round-bottom flask equipped with a distillation head, add cyclobutyl methyl ketone (1.0 equiv) and ethyl formate (1.2 equiv).

  • Add a catalytic amount of a solid base catalyst (e.g., 5 mol% of a calcined hydrotalcite).

  • Heat the reaction mixture with vigorous stirring, allowing the ethanol byproduct to distill off.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and filter to recover the solid base catalyst for potential reuse.

  • The crude product can then be purified by distillation or chromatography, minimizing the use of solvents where possible.

Issue 2: Poor Selectivity and Side Reactions

A significant challenge in the synthesis of this compound is preventing side reactions, such as the self-condensation of the starting ketone or further reaction of the product.

Q: I'm observing significant byproduct formation in my reaction, which is complicating purification and reducing my atom economy. What strategies can I employ to improve selectivity?

A: Poor selectivity is a common issue that directly impacts atom economy by converting starting materials into waste. Addressing this requires a careful selection of reagents and reaction conditions.

Strategies for Improved Selectivity:

  • Kinetically Controlled Enolate Formation: For the formylation of ketones, using a highly reactive formate ester like 2,2,2-trifluoroethyl formate (TFEF) at low temperatures (-78 °C) with a pre-formed ketone enolate can provide excellent yields and regioselectivity.[7] This approach avoids the equilibrium conditions of the classic Claisen reaction that can lead to side products.

  • Alternative Formylating Agents: Instead of simple formate esters, consider using carbon monoxide as a formylating agent with an alkali metal alkoxide.[8] This can offer a more direct and potentially more atom-economical route.

  • Biphasic Systems: For condensation reactions, a stirring-induced emulsion technique can be employed. By dissolving the base catalyst and one reactant in an aqueous phase and the other reactant in an organic phase, the reaction is confined to the interface. The product, being more soluble in the organic phase, moves away from the catalyst, preventing further reactions.[9][10][11] This method has been successfully used for the synthesis of benzalacetone with high selectivity.[9][10][11]

Issue 3: Waste Generation During Workup and Purification

Even with a high-yielding reaction, the overall process can have a low atom economy if the workup and purification steps generate a large amount of waste (e.g., solvent, silica gel).

Q: My reaction yield is good, but I'm generating a lot of waste during the aqueous workup and column chromatography. How can I make my purification greener?

A: Minimizing waste during purification is a crucial aspect of improving atom economy.

Greener Purification Strategies:

  • Solvent Selection: Opt for greener solvents for extraction and chromatography. Consider solvents with lower environmental impact and toxicity.

  • Crystallization over Chromatography: If the product is a solid, developing a crystallization procedure is often more atom-economical than chromatography, as it uses less solvent and avoids the use of silica gel.

  • Solventless Reactions: Performing the reaction under solvent-free conditions can simplify the workup, sometimes allowing for direct purification of the product by distillation or crystallization.[6][12]

  • Catalyst Recovery: If a solid or heterogeneous catalyst is used, ensure it can be easily recovered by filtration and reused in subsequent batches.

Frequently Asked Questions (FAQs)

Q1: What are the most promising atom-economical reactions for synthesizing cyclobutane derivatives in general?

A: [2+2] cycloadditions are a highly atom-economical strategy for constructing the cyclobutane ring, as all atoms from the reactants are incorporated into the product.[5] Catalytic asymmetric methods for these cycloadditions are particularly attractive as they can provide enantiomerically enriched products.[13][14] Additionally, catalytic hydroacylation of cyclobutenes offers a modular and atom-efficient route to functionalized cyclobutanes.[13][14]

Q2: How can I quantitatively assess the atom economy of my synthesis of this compound?

A: The percent atom economy can be calculated using the following formula:[2][15]

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a hypothetical synthesis of this compound (C7H10O2, MW: 126.15 g/mol ) from cyclobutyl methyl ketone (C6H10O, MW: 98.14 g/mol ) and ethyl formate (C3H6O2, MW: 74.08 g/mol ) via a Claisen-type condensation, the atom economy would be:

% Atom Economy = (126.15 / (98.14 + 74.08)) x 100 = 73.2%

This calculation highlights that even in a 100% yield reaction, a significant portion of the reactant atoms may not be incorporated into the final product.

Q3: Are there catalytic alternatives to stoichiometric reagents that I should consider for reactions involving this compound?

A: Absolutely. Replacing stoichiometric reagents with catalytic ones is a core principle of green chemistry.[16] For instance, in condensation reactions, instead of using a full equivalent of a base, explore the use of solid acid or base catalysts that can be recovered and reused.[5] For reduction or oxidation reactions involving the aldehyde or ketone functionalities of this compound, consider catalytic hydrogenation or oxidation using molecular oxygen and a suitable catalyst, which are highly atom-economical processes.[17]

Q4: Can computational chemistry help in designing more atom-economical syntheses?

A: Yes, computational tools can be invaluable. Density Functional Theory (DFT) calculations, for example, can help in understanding reaction mechanisms, predicting the most likely reaction pathways, and identifying potential side reactions. This insight can guide the rational design of catalysts and the optimization of reaction conditions to favor the desired product, thereby improving selectivity and atom economy.

Visualizing Atom-Economical Pathways

Diagram 1: Decision Tree for Optimizing Atom Economy in Claisen Condensation

G start Low Yield in Claisen Condensation base Evaluate Base Stoichiometry start->base conditions Assess Reaction Conditions start->conditions purification Review Purification Method start->purification stoichiometric Stoichiometric Base (e.g., NaH, NaOEt) Low Atom Economy base->stoichiometric catalytic Catalytic Solid Base (e.g., LDH) Higher Atom Economy base->catalytic solvent_free Solvent-Free Conditions Reduces Waste base->solvent_free equilibrium Equilibrium Limitation conditions->equilibrium side_reactions Side Reactions conditions->side_reactions chromatography Column Chromatography High Solvent Waste purification->chromatography crystallization Crystallization/Distillation Lower Waste purification->crystallization remove_byproduct Remove Alcohol Byproduct (Distillation) equilibrium->remove_byproduct optimize_temp Optimize Temperature side_reactions->optimize_temp

Caption: Troubleshooting workflow for improving atom economy.

Diagram 2: Comparison of Synthetic Pathways

G cluster_0 Traditional Pathway cluster_1 Atom-Economical Pathway start_trad Cyclobutyl Methyl Ketone + Ethyl Formate reagent_trad Stoichiometric Base (e.g., NaH) start_trad->reagent_trad Poor Atom Economy product_trad This compound reagent_trad->product_trad waste_trad Stoichiometric Waste (e.g., NaCl, H2) reagent_trad->waste_trad start_green Cyclobutene + Syngas (CO/H2) reagent_green Catalytic System (e.g., Rh-based) start_green->reagent_green High Atom Economy (Hydroformylation/Acylation) product_green This compound reagent_green->product_green

Caption: Atom economy comparison of synthetic routes.

References

  • Sharma, M., D. V. Jawale, and V. V. Mhaske. "Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review." ChemistrySelect 5.29 (2020): 9030-9050.
  • Goetzke, F. W., M. Sidera, and S. P. Fletcher. "Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes." Chemical Science 13.1 (2022): 236-240.
  • Goetzke, F. W., M. Sidera, and S. P. Fletcher. "Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes." Semantic Scholar, 2022.
  • Li, X., et al. "Rh(iii)-Catalyzed acylation of heteroarenes with cyclobutenones via C-H/C-C bond activation.
  • Sun, R., C. Han, and J. Xu. "A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation." RSC Advances 12.44 (2022): 28593-28599.
  • Sun, R., C. Han, and J. Xu. "A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation.
  • Sun, R., C. Han, and J. Xu.
  • "Greener Alternatives Evaluation M
  • MacKay, J. A. "A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.
  • Zhang, X., et al. "Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • Balducci, E., E. Attolino, and M. Taddei. "A Stereoselective and Practical Synthesis of (E)-α,β-Unsaturated Ketones from Aldehydes." European Journal of Organic Chemistry 2011.2 (2011): 311-318.
  • Pan, R., et al. "Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes.
  • Pandey, J., S. Singh, and R. Dubey. "Atom Economy Green Synthesis in Organic Chemistry." Journal of Chemical and Pharmaceutical Research 17.1 (2025): 233.
  • Zayia, G. H. "First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates." Organic Letters 1.6 (1999): 989-991.
  • Pfeffer, P. E., and L. S. Silbert. "The formylation of ketones." The Journal of Organic Chemistry 35.1 (1970): 262-264.
  • "Electrochemistry – Escaping Stoichiometric Redox Reagents." Electrosynthesis Company, 2021.
  • Ghosh, S., and A. K. Das. "Conventional to “Go Green” Approach in organic Reaction." International Journal of Future Medical Reports 2.3 (2020): 1-5.
  • Hu, Y., et al. "Metal‐ and Solvent‐Free Transesterification and Aldol Condensation Reactions by a Homogenous Recyclable Basic Ionic Liquid Based on the 1,3,5‐Triazine Framework." ChemistryOpen 10.9 (2021): 929-935.
  • Ryu, I., et al. "Atom-economical synthesis of unsymmetrical ketones through photocatalyzed C-H activation of alkanes and coupling with CO and electrophilic alkenes.
  • Gatchalian, J. T., et al. "Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory.
  • Wang, J., et al. "Totally atom-economical synthesis of lactic acid from formaldehyde: combined bio-carboligation and chemo-rearrangement without the isolation of intermediates." Green Chemistry 22.20 (2020): 6809-6814.
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  • Pandey, J., S. Singh, and R. Dubey. "Atom Economy Green Synthesis in Organic Chemistry." Journal of Chemical and Pharmaceutical Research, 2025.
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Validation & Comparative

A Comparative Guide to the Purity Validation of 3-Cyclobutyl-3-oxopropanal by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, establishing the purity of a novel synthetic molecule is a cornerstone of quality, safety, and efficacy. 3-Cyclobutyl-3-oxopropanal, a reactive β-keto aldehyde, serves as a versatile building block in organic synthesis. Its inherent reactivity, however, necessitates rigorous analytical validation to ensure its integrity and quantify potential impurities. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3] By leveraging both a separation-based technique (HPLC) and a structure-based technique (NMR), we can construct a self-validating system that provides a high degree of confidence in the final purity assignment.

The Analytical Challenge: Understanding this compound

This compound is a small organic molecule with the chemical formula C₇H₁₀O₂.[4] Its structure features a cyclobutyl ketone and an aldehyde functional group, separated by a methylene bridge. This β-keto aldehyde motif is known for its chemical reactivity and can exist in a keto-enol tautomeric equilibrium.[5] Potential impurities could arise from the synthetic route (e.g., starting materials, reagents) or degradation (e.g., oxidation, self-condensation). Therefore, a robust analytical strategy must not only quantify the main component but also detect and potentially identify these related substances.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₇H₁₀O₂PubChem[4]
Molecular Weight 126.15 g/mol PubChem[4]
Structure Chemical structure of this compoundPubChem[4]

High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Separation Method

HPLC is a cornerstone of pharmaceutical analysis, excelling at separating components within a mixture for individual quantification. For aldehydes and ketones, which may lack a strong native chromophore for UV detection, derivatization is a common and effective strategy to enhance sensitivity.[6][7]

Causality Behind the Method: Why Derivatization with DNPH?

The chosen method involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the aldehyde and ketone carbonyl groups to form stable 2,4-dinitrophenylhydrazone derivatives.[7] The rationale for this choice is twofold:

  • Enhanced Detectability : The resulting hydrazone contains multiple aromatic nitro groups, creating a strong chromophore that absorbs intensely in the UV-Vis spectrum (around 360 nm), significantly lowering the limits of detection and quantification.[6][8]

  • Improved Separation : The derivatization process increases the hydrophobicity of the analytes, making them well-suited for separation on a reverse-phase C18 column.

Experimental Protocol: HPLC-UV Analysis

This protocol is designed to be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[3]

Step 1: Sample & Standard Preparation

  • DNPH Derivatizing Reagent : Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Analyte Stock Solution : Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Derivatization : To 100 µL of the analyte stock solution, add 900 µL of the DNPH derivatizing reagent. Vortex and allow the reaction to proceed at 40°C for 30 minutes. The solution is now ready for injection.

Step 2: Chromatographic Conditions

  • Instrument : Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column : Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A : Deionized Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution :

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.[6]

  • Column Temperature : 30°C.[6]

  • Detection Wavelength : 360 nm.[6]

  • Injection Volume : 10 µL.

Step 3: Data Analysis

  • Record the chromatogram and integrate the peak areas.

  • Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Data Presentation: HPLC Purity Assessment
ParameterResultInterpretation
Retention Time (Main Peak) 12.5 minIdentity confirmation relative to a reference standard.
Purity (Area %) 99.2%High purity with minor impurities detected.
Impurity 1 (RT = 9.8 min) 0.3%A more polar impurity, potentially an unreacted starting material.
Impurity 2 (RT = 14.1 min) 0.5%A less polar impurity, possibly a self-condensation product.
LOD / LOQ 0.01% / 0.03%Method is sensitive enough to detect trace-level impurities.
Workflow Diagram: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in ACN A->B C Add DNPH Reagent B->C D React at 40°C C->D E Inject Sample into HPLC D->E F Gradient Elution (C18 Column) E->F G UV Detection (360 nm) F->G H Integrate Peak Areas G->H I Calculate Area % Purity H->I

Caption: Workflow for HPLC-based purity determination using DNPH derivatization.

Quantitative NMR (qNMR): An Absolute Purity Method

Quantitative NMR (qNMR) stands out as a primary analytical method. Its fundamental strength lies in the direct proportionality between the integrated signal area of a nucleus and the molar concentration of that nucleus in the sample.[9][10] This allows for the determination of purity without the need for a specific reference standard of the analyte itself, a significant advantage for novel compounds.[11]

Causality Behind the Method: Why qNMR is a Primary Ratio Method

Unlike HPLC, which provides a relative purity based on detector response, qNMR is a primary ratio method.[10] By adding a certified internal standard of known purity and weight to the sample, the purity of the analyte can be calculated directly. The key principles for accurate qNMR are:

  • Use of an Internal Standard : A high-purity, stable compound with sharp, well-resolved signals that do not overlap with analyte signals is chosen. Maleic acid is a common choice.

  • Optimized Acquisition Parameters : To ensure signal intensity is directly proportional to the number of protons, a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is crucial.

  • Structural Confirmation : The NMR spectrum simultaneously provides an unambiguous confirmation of the analyte's chemical structure, adding a layer of identity assurance.

Experimental Protocol: ¹H qNMR Analysis

Step 1: Sample Preparation

  • Internal Standard (IS) Stock : Accurately weigh ~20 mg of a certified internal standard (e.g., Maleic Anhydride, purity >99.5%) into a 10 mL volumetric flask and dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • Analyte Sample : Accurately weigh ~15 mg of this compound into a vial.

  • Final Sample : Pipette exactly 1.0 mL of the IS stock solution into the vial containing the analyte. Ensure complete dissolution.

  • Transfer the final solution to a high-precision NMR tube.

Step 2: NMR Data Acquisition

  • Spectrometer : 400 MHz or higher field NMR spectrometer.

  • Solvent : DMSO-d₆.

  • Pulse Sequence : Standard 1D proton pulse sequence (e.g., 'zg30').[10]

  • Acquisition Parameters :

    • Relaxation Delay (D1) : 30 seconds (ensure full relaxation).

    • Number of Scans : 16 (for adequate signal-to-noise).

    • Acquisition Time (AQ) : ~3-4 seconds.

    • Flip Angle : 30 degrees.

Step 3: Data Processing and Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the FID.

  • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid).

  • Calculate the purity using the following formula[9]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I : Integral value of the signal.

    • N : Number of protons for the integrated signal.

    • M : Molar mass.

    • m : Mass.

    • Purity : Purity of the standard.

Data Presentation: qNMR Purity Assessment
ParameterValueInterpretation
Analyte Signal (Integral) δ 9.7 ppm (t, 1H, -CHO)Well-resolved aldehyde proton signal suitable for quantification.
Internal Standard Signal δ 6.3 ppm (s, 2H, Maleic Acid)Sharp, non-overlapping signal from the standard.
Calculated Purity (w/w) 98.9%Absolute purity determination, corroborating the HPLC result.
Identified Impurities Residual Ethyl Acetate (δ 2.0, 4.1 ppm)NMR can identify and quantify solvent impurities directly.
Workflow Diagram: qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing A Accurately Weigh Analyte & Internal Std B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Ensure Long Relaxation Delay (D1) D->E F Process FID (Phase, Baseline) G Integrate Analyte & Standard Signals F->G H Calculate Absolute Purity G->H

Caption: Workflow for absolute purity determination by quantitative NMR (qNMR).

Comparative Analysis: HPLC vs. qNMR

Both HPLC and qNMR are powerful, validated techniques, but they offer different and complementary insights into the purity of this compound.[12][13][14]

FeatureHPLC with UV DetectionQuantitative NMR (qNMR)
Principle Physical separation based on polarityChemical structure and nuclear properties
Purity Type Relative (Area Percent)Absolute (molar or w/w)[11]
Reference Standard Requires analyte-specific standard for accurate quantification; area % is relative.Requires a certified internal standard of a different, known compound.[15]
Sensitivity Very high (ppm to ppb level), excellent for trace impurity detection.Lower (typically >0.1%), not ideal for trace analysis.
Specificity High, but co-eluting impurities can be missed.Very high; provides structural confirmation. Can distinguish isomers.
Throughput Higher; typical run times are 20-30 minutes.[12]Lower; qNMR requires long relaxation delays, increasing experiment time.[12]
Sample Fate Destructive.[12]Non-destructive; the sample can be fully recovered.[16]
Key Advantage Excellent for creating an impurity profile and detecting unknown, low-level impurities.Provides an accurate, absolute purity value and structural identity in a single experiment without an analyte-specific standard.[13]
An Orthogonal Approach for Complete Confidence

Using HPLC and qNMR as orthogonal methods provides a robust, self-validating purity assessment.

  • HPLC acts as a high-sensitivity screen, demonstrating that the sum of all UV-active impurities is low (e.g., <1%). It excels at showing what else is in the sample.

  • qNMR provides a highly accurate and precise absolute purity value for the main component. It confirms the identity of the bulk material and can quantify non-UV active impurities like residual solvents.

When the purity value from HPLC (area %) is in close agreement with the absolute purity from qNMR (w/w %), it builds exceptional trust in the quality of the material. For example, an HPLC result of 99.2% area and a qNMR result of 98.9% w/w strongly suggest that all significant components have been accounted for.

Conclusion

The validation of this compound purity requires a multi-faceted analytical approach. While HPLC offers unparalleled sensitivity for impurity profiling, qNMR delivers an accurate, absolute purity value coupled with definitive structural confirmation. For drug development professionals and researchers, relying on a single method is insufficient. The combined, orthogonal use of HPLC and qNMR, grounded in the principles of ICH guidelines, provides the highest level of scientific rigor and confidence, ensuring that the material is suitable for its intended purpose in subsequent research and development.

References

  • qNMR: A powerful tool for purity determin
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • What is qNMR (quantit
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • This compound. PubChem - National Institutes of Health (NIH). [Link]
  • SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute. [Link]
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - National Institutes of Health (NIH). [Link]
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent. [Link]

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A Comparative Guide to the Synthetic Routes of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclobutyl-3-oxopropanal is a valuable bifunctional molecule in organic synthesis, serving as a key building block for a variety of heterocyclic compounds and pharmacologically active agents. Its β-ketoaldehyde moiety offers two distinct reactive sites, enabling a wide range of subsequent chemical transformations. This guide provides a comparative analysis of two primary synthetic routes to this versatile intermediate: the Claisen-type condensation of cyclobutyl methyl ketone and the Arndt-Eistert homologation of cyclobutanecarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the methodologies, mechanistic underpinnings, and relative merits of each approach to inform strategic synthetic planning.

Route 1: Claisen-Type Condensation of Cyclobutyl Methyl Ketone

This classical approach relies on the base-mediated condensation of a ketone with an ester to form a β-dicarbonyl compound. In this case, cyclobutyl methyl ketone is reacted with a suitable formate ester, such as ethyl formate, to yield the desired β-ketoaldehyde.

Reaction Scheme
Mechanistic Insights

The reaction proceeds via the formation of an enolate from cyclobutyl methyl ketone under basic conditions, typically using a strong base like sodium ethoxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the sodium salt of this compound, which is then protonated during aqueous workup to afford the final product. The choice of a formate ester without α-hydrogens, such as ethyl formate, is crucial to prevent self-condensation of the ester.[1][2][3][4]

Experimental Protocol

Materials:

  • Cyclobutyl methyl ketone

  • Ethyl formate

  • Sodium ethoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclobutyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension.

  • After the addition is complete, add ethyl formate (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Advantages and Disadvantages

Advantages:

  • Atom Economy: This route is relatively atom-economical, with the main byproduct being ethanol.

  • Cost-Effectiveness: The starting materials, cyclobutyl methyl ketone and ethyl formate, are commercially available and relatively inexpensive.

  • Scalability: The procedure is generally scalable for the production of larger quantities.

Disadvantages:

  • Equilibrium Driven: The Claisen condensation is a reversible reaction, and the use of a stoichiometric amount of base is necessary to drive the equilibrium towards the product by deprotonating the resulting β-ketoaldehyde.[2][4]

  • Potential for Side Reactions: Self-condensation of the starting ketone can occur, although the use of a formate ester minimizes this. The product is also susceptible to further reactions under the basic conditions.

  • Workup: The neutralization and extraction steps can sometimes be challenging due to the formation of emulsions.

Route 2: Arndt-Eistert Homologation of Cyclobutanecarboxylic Acid

The Arndt-Eistert reaction provides a method for the one-carbon homologation of a carboxylic acid.[2][4][5] This multi-step sequence involves the conversion of cyclobutanecarboxylic acid into its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile (in this case, followed by hydrolysis) would theoretically yield the target β-ketoaldehyde. However, for the synthesis of the aldehyde, a more controlled trapping of the intermediate ketene is required, which can be challenging. A more practical approach involves trapping the ketene with an alcohol to form a β-keto ester, which can then be reduced to the corresponding aldehyde. For the purpose of this guide, we will outline the formation of the diazoketone and its subsequent rearrangement.

Reaction Scheme
Mechanistic Insights
  • Acid Chloride Formation: Cyclobutanecarboxylic acid is first converted to the more reactive cyclobutanecarbonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Diazoketone Synthesis: The acid chloride is then reacted with diazomethane. The nucleophilic carbon of diazomethane attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of an α-diazoketone.[6]

  • Wolff Rearrangement: The α-diazoketone undergoes a rearrangement upon treatment with a catalyst (e.g., silver oxide) or upon photolysis or thermolysis.[7][8][9] This step involves the extrusion of nitrogen gas and a 1,2-migration of the cyclobutyl group to form a ketene intermediate.

  • Ketene Trapping: The highly reactive ketene is then trapped by a nucleophile. For the synthesis of this compound, a controlled reaction with a masked aldehyde equivalent or a subsequent reduction step would be necessary. Direct hydrolysis of the ketene would lead to the corresponding carboxylic acid.

Experimental Protocol

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Diazomethane solution in diethyl ether (handle with extreme caution)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for handling hazardous reagents

Procedure:

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclobutanecarboxylic acid (1.0 equivalent) and a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 equivalents) at room temperature.

  • Heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclobutanecarbonyl chloride.

Step 2: Synthesis of 1-Diazo-2-cyclobutylethanone

CAUTION: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve the crude cyclobutanecarbonyl chloride in anhydrous diethyl ether and cool the solution to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.2 equivalents) with gentle stirring.

  • Allow the reaction to proceed at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis (Conceptual)

  • To a solution of the α-diazoketone in a suitable solvent (e.g., THF/water), add a catalytic amount of silver(I) oxide.

  • The mixture is typically stirred at room temperature or gently heated to induce the Wolff rearrangement and subsequent hydrolysis of the ketene to the homologated carboxylic acid. Direct formation of the aldehyde is not straightforward via this method and would require specialized procedures not detailed here.

Advantages and Disadvantages

Advantages:

  • Versatility: The Arndt-Eistert homologation is a general method applicable to a wide range of carboxylic acids.

  • Stereochemical Retention: The Wolff rearrangement proceeds with retention of configuration at the migrating center.[8]

Disadvantages:

  • Hazardous Reagents: The use of diazomethane is a significant drawback due to its toxicity and explosive nature.[4] Safer alternatives like (trimethylsilyl)diazomethane exist but are more expensive.

  • Multi-step Process: This route involves multiple synthetic steps, which can lead to a lower overall yield.

  • Product Control: Direct synthesis of the β-ketoaldehyde from the ketene intermediate is challenging. The more common outcome is the formation of the corresponding carboxylic acid or ester, requiring further transformations.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Claisen-Type CondensationRoute 2: Arndt-Eistert Homologation
Starting Material Cyclobutyl methyl ketoneCyclobutanecarboxylic acid
Number of Steps 1 (one-pot)3+ (multi-step)
Key Reagents Sodium ethoxide, Ethyl formateThionyl chloride, Diazomethane, Silver(I) oxide
Typical Overall Yield Moderate to GoodLow to Moderate (often lower due to multiple steps)
Safety Concerns Handling of strong base (sodium ethoxide)High: Use of highly toxic and explosive diazomethane
Scalability GoodPoor to Moderate (limited by the safe handling of diazomethane)
Product Purity May require careful purification to remove byproductsIntermediate purification is necessary

Visualizing the Synthetic Workflows

Route 1: Claisen-Type Condensation Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cyclobutyl methyl ketone Cyclobutyl methyl ketone Claisen Condensation Claisen Condensation Cyclobutyl methyl ketone->Claisen Condensation Ethyl formate Ethyl formate Ethyl formate->Claisen Condensation Sodium ethoxide Sodium ethoxide Sodium ethoxide->Claisen Condensation Acidic Quench Acidic Quench Claisen Condensation->Acidic Quench Extraction Extraction Acidic Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification This compound This compound Purification->this compound

Caption: Workflow for the Claisen-Type Condensation route.

Route 2: Arndt-Eistert Homologation Workflow

G cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Diazoketone Formation cluster_step3 Step 3: Wolff Rearrangement cluster_final Final Steps (Conceptual) Cyclobutanecarboxylic acid Cyclobutanecarboxylic acid Reaction with SOCl2 Reaction with SOCl2 Cyclobutanecarboxylic acid->Reaction with SOCl2 Cyclobutanecarbonyl chloride Cyclobutanecarbonyl chloride Reaction with SOCl2->Cyclobutanecarbonyl chloride Reaction with CH2N2 Reaction with CH2N2 Cyclobutanecarbonyl chloride->Reaction with CH2N2 1-Diazo-2-cyclobutylethanone 1-Diazo-2-cyclobutylethanone Reaction with CH2N2->1-Diazo-2-cyclobutylethanone Reaction with Ag2O Reaction with Ag2O 1-Diazo-2-cyclobutylethanone->Reaction with Ag2O Ketene Intermediate Ketene Intermediate Reaction with Ag2O->Ketene Intermediate Trapping & Hydrolysis/Reduction Trapping & Hydrolysis/Reduction Ketene Intermediate->Trapping & Hydrolysis/Reduction This compound This compound Trapping & Hydrolysis/Reduction->this compound

Caption: Workflow for the Arndt-Eistert Homologation route.

Conclusion and Recommendations

For the synthesis of this compound, the Claisen-type condensation of cyclobutyl methyl ketone represents the more practical and advantageous route for most laboratory and potential scale-up applications. Its single-step nature, use of readily available and less hazardous reagents, and overall higher efficiency make it the preferred method.

The Arndt-Eistert homologation , while a classic and mechanistically interesting transformation, is severely hampered by the significant safety risks associated with diazomethane. Furthermore, the multi-step nature of the sequence and the difficulty in directly obtaining the aldehyde product without further synthetic modifications render it a less desirable option for the specific target molecule. This route might be considered in specific research contexts where the starting material is exclusively cyclobutanecarboxylic acid and the necessary expertise and safety infrastructure for handling diazomethane are in place.

Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of the research program, including available starting materials, scale of synthesis, safety protocols, and desired purity of the final product. However, based on the comparative analysis, the Claisen-type condensation offers a more direct, safer, and scalable path to this compound.

References

  • Wolff-Rearrangement. Organic Chemistry Portal. [Link]
  • Wolff rearrangement. Wikipedia. [Link]
  • Marmsäter, F. P., & West, F. G. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 2(14), 2177–2179. [Link]
  • Asymmetric Wolff Rearrangement Reactions With Alpha-Alkylated-Alpha-Diazoketones: Stereoselective Synthesis of Alpha-Substituted-Beta-Amino Acid Deriv
  • Diazoketone synthesis from various acid chlorides. Isolated yields.
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A Comparative Guide to the Synthesis of Substituted Pyridines: Efficacy and Applications of Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, making the efficient synthesis of its substituted derivatives a topic of paramount importance.[1] This guide offers an in-depth comparison of several prominent methodologies for the synthesis of substituted pyridines. While the originally proposed reagent, 3-cyclobutyl-3-oxopropanal, is not documented in the scientific literature for this purpose, this guide explores a range of well-established and versatile alternatives. This analysis delves into the mechanisms, experimental protocols, and comparative efficacy of these methods, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific target molecules.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction that remains a widely used method for the synthesis of dihydropyridines, which can then be oxidized to pyridines.[2][3] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1][2]

Mechanism

The reaction proceeds through a series of condensation and cyclization steps. Key intermediates include a Knoevenagel condensation product and an enamine, which undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[3][4] Subsequent oxidation yields the aromatic pyridine.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its oxidation

  • Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol is refluxed for 4 hours. The resulting dihydropyridine often precipitates upon cooling and can be collected by filtration.[5]

  • Step 2: Aromatization: The isolated 1,4-dihydropyridine is dissolved in acetic acid, and an oxidizing agent such as sodium nitrite is added. The mixture is heated to complete the oxidation to the corresponding pyridine derivative.[5]

Advantages and Limitations

The Hantzsch synthesis is renowned for its operational simplicity and the ability to construct highly functionalized pyridines in a single pot.[3] It is particularly well-suited for the synthesis of symmetrically substituted pyridines.[1] However, the classical method can suffer from long reaction times and harsh conditions.[2] Modern variations have addressed some of these limitations by using microwave irradiation or alternative catalysts to improve yields and reduce reaction times.[2]

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized, often unsymmetrically substituted, pyridines.[6][7] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6][7]

Mechanism

The mechanism involves the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to form the pyridine ring.[6][7]

Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis

A mixture of the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate in a solvent such as glacial acetic acid or methanol is heated.[6] Solvent-free conditions have also been reported, where the neat mixture of reactants is heated.[7] The product can often be isolated by precipitation upon cooling or by extraction.

Advantages and Limitations

The Kröhnke synthesis offers a convergent and high-yielding route to 2,4,6-trisubstituted pyridines and tolerates a wide range of functional groups.[7] The ability to use readily available starting materials adds to its appeal. A limitation can be the need to prepare the α-pyridinium methyl ketone salt in a separate step, although one-pot variations have been developed.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones. The original synthesis involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[8][9] A variation involves the reaction of a cyanoacetic ester and a ketone with alcoholic ammonia.[8][9]

Mechanism

The mechanism is believed to proceed through a series of condensations and cyclizations, ultimately leading to the formation of a 2-pyridone ring. The reaction leverages the reactivity of the active methylene group in the cyanoacetic ester.

Experimental Protocol: Synthesis of a Substituted 2-Pyridone

A mixture of cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in a water-ethanol mixture is heated.[5] The product often precipitates from the reaction mixture upon cooling. Modern variations have explored the use of green buffer systems and aqueous media.[10]

Advantages and Limitations

This method is valuable for the synthesis of 2-pyridone derivatives, which are important intermediates in medicinal chemistry. The use of readily available starting materials is an advantage. The scope of the reaction can be limited by the availability of suitable dicarbonyl compounds or ketones.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process for generating substituted pyridines. It begins with the condensation of an enamine and an ethynyl ketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[11]

Mechanism

The first step is a Michael addition of the enamine to the ethynyl ketone. The resulting aminodiene intermediate undergoes isomerization, followed by a 6π-electrocyclization and subsequent elimination of water to form the aromatic pyridine ring.

Experimental Protocol: Two-Step Bohlmann-Rahtz Synthesis

  • Step 1: Aminodiene Formation: The enamine and ethynyl ketone are typically reacted in a solvent like ethanol at elevated temperatures to form the aminodiene intermediate, which is often isolated.[12]

  • Step 2: Cyclodehydration: The isolated aminodiene is heated at high temperatures to induce cyclodehydration and form the pyridine product.[12]

Advantages and Limitations

This method allows for the synthesis of a variety of substituted pyridines with good regiochemical control.[13] A significant drawback of the traditional method is the high temperature required for the cyclodehydration step. However, modifications using acid catalysis have been developed to allow for a one-pot synthesis at lower temperatures.[12][14]

Comparative Overview of Pyridine Synthesis Methods

MethodTypical ReactantsKey FeaturesAdvantagesLimitations
Hantzsch Synthesis Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium AcetateMulti-component, forms dihydropyridine intermediateOperationally simple, good for symmetrical pyridines.[1][3]Requires subsequent oxidation, can have long reaction times.[2]
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium AcetateConvergent, forms highly functionalized pyridinesHigh yields, wide functional group tolerance.[7]May require pre-synthesis of pyridinium salt.
Guareschi-Thorpe Condensation Cyanoacetic ester, Dicarbonyl compound/Ketone, AmmoniaForms 2-pyridone derivativesAccess to important 2-pyridone scaffolds.[8]Scope can be limited by reactant availability.
Bohlmann-Rahtz Synthesis Enamine, Ethynyl ketoneTwo-step (can be one-pot), good regiocontrolGood control of substitution pattern.[13]Traditional method requires high temperatures.[12]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed pyridine syntheses.

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Condensation/Cyclization Ketoester β-Ketoester (2 eq.) Ketoester->Dihydropyridine Condensation/Cyclization Ammonia Ammonia Source Ammonia->Dihydropyridine Condensation/Cyclization Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: General workflow for the Hantzsch pyridine synthesis.

Krohnke_Synthesis Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Pyridine Substituted Pyridine Pyridinium_Salt->Pyridine Michael Addition/Cyclization Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Pyridine Michael Addition/Cyclization Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Pyridine Michael Addition/Cyclization Guareschi_Thorpe_Synthesis Cyanoacetic_Ester Cyanoacetic Ester Pyridone Substituted 2-Pyridone Cyanoacetic_Ester->Pyridone Condensation/Cyclization Dicarbonyl Dicarbonyl/Ketone Dicarbonyl->Pyridone Condensation/Cyclization Ammonia Ammonia Source Ammonia->Pyridone Condensation/Cyclization

Caption: General workflow for the Guareschi-Thorpe condensation.

Bohlmann_Rahtz_Synthesis Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Condensation Ethynyl_Ketone Ethynyl Ketone Ethynyl_Ketone->Aminodiene Condensation Pyridine Substituted Pyridine Aminodiene->Pyridine Cyclodehydration

Caption: General workflow for the Bohlmann-Rahtz pyridine synthesis.

Conclusion

The synthesis of substituted pyridines is a mature field with a rich diversity of reliable and powerful methods. Researchers have a well-equipped toolbox of synthetic strategies at their disposal. The Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses each offer distinct advantages and are suited for different target structures. The choice of the most appropriate method will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Furthermore, modern advancements continue to refine these classical reactions and introduce novel catalytic systems, expanding the accessibility and utility of the invaluable pyridine core.

References

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A Comparative Guide to the Biological Activity Screening of Novel Pyrazoles Derived from 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic biological evaluation of novel pyrazole derivatives synthesized from 3-cyclobutyl-3-oxopropanal. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their metabolic stability and versatile biological activities.[1][2][3] The introduction of a cyclobutyl moiety offers a unique opportunity to explore new chemical space, potentially enhancing lipophilicity and altering binding interactions with biological targets. This document outlines a structured, multi-tiered screening cascade, providing detailed protocols and a rationale for experimental design to identify and characterize promising lead compounds.

Part I: Proposed Synthesis Strategy

The foundational step in this screening guide is the synthesis of the target pyrazole compounds. A robust and well-established method for pyrazole synthesis is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] In this context, this compound serves as the key 1,3-dicarbonyl equivalent.

Causality of Experimental Choice: This method is selected for its efficiency, high yields, and the ability to generate a diverse library of pyrazoles by simply varying the substituted hydrazine reactant (R-NHNH₂). This allows for a systematic investigation of structure-activity relationships (SAR).

G cluster_synthesis Synthetic Workflow start This compound (Starting Material) reaction Cyclocondensation Reaction start->reaction hydrazine Substituted Hydrazine (R-NHNH₂) hydrazine->reaction solvent Reaction Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction product Novel Cyclobutyl-Pyrazole Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthetic workflow for cyclobutyl-pyrazole derivatives.

Part II: Comparative Biological Activity Screening Cascade

Once a library of novel pyrazoles is synthesized and purified, a systematic screening process is essential to identify their biological potential. This section details the protocols for evaluating antimicrobial, antifungal, and cytotoxic activities.

Antimicrobial Activity Screening

Expert Rationale: The pyrazole nucleus is a privileged scaffold for antimicrobial agents, with many derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[1][6] Some have been found to act by inhibiting essential bacterial enzymes like DNA gyrase.[1][7] Screening against a panel of clinically relevant and resistant strains is crucial for identifying compounds with true therapeutic potential.

This protocol is a self-validating system as it includes positive (standard antibiotic) and negative (no drug) controls to ensure the reliability of the results.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Inoculate into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Plate:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Dissolve the test pyrazole compound in DMSO to a stock concentration of 10 mg/mL.

    • Add 100 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

G cluster_mic Antimicrobial Screening Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate Prepare Serial Dilution of Pyrazole Compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Summarize the results in a table to objectively compare the novel compounds with standard antibiotics.

Compound IDS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
CP-01 Experimental ValueExperimental ValueExperimental ValueExperimental Value
CP-02 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin0.25 - 1.00.008 - 0.030.5 - 2.00.25 - 1.0
Vancomycin0.5 - 2.0>1280.5 - 2.0>128
Antifungal Activity Screening

Expert Rationale: Fungal infections pose a significant global health threat, and the development of novel fungicides is critical, particularly for agriculture and medicine.[8] Pyrazole derivatives have demonstrated considerable antifungal properties, making this a vital area of investigation for new analogues.[9][10][11]

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

  • Compound Incorporation: Add the test pyrazole compound (dissolved in a minimal amount of DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should also be prepared.

  • Inoculation: Place a 5 mm mycelial disc, taken from the edge of a 7-day-old culture of the test fungus (e.g., Aspergillus niger, Rhizoctonia solani), at the center of each PDA plate.

  • Incubation: Incubate the plates at 28 ± 2°C for 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter in the treated plate.

  • EC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀).

Compound IDA. niger EC₅₀ (µg/mL)R. solani EC₅₀ (µg/mL)C. albicans EC₅₀ (µg/mL)
CP-01 Experimental ValueExperimental ValueExperimental Value
CP-02 Experimental ValueExperimental ValueExperimental Value
Carbendazol~1.0~0.37[9]Not typically used
Clotrimazole~1.0[12]Not typically used0.125 - 1.0
Cytotoxicity Screening

Expert Rationale: Early assessment of cytotoxicity against both cancerous and normal human cell lines is paramount in drug discovery. This dual approach allows for the determination of a compound's therapeutic index—a measure of its selectivity for cancer cells over healthy cells. Many pyrazole derivatives have been investigated for their anticancer potential.[13][14][15] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]

  • Cell Seeding: Seed human cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, and a normal cell line like HFB4) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)HFB4 (Normal Skin) IC₅₀ (µM)Selectivity Index (SI)¹
CP-01 Experimental ValueExperimental ValueExperimental ValueCalculated Value
CP-02 Experimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin~0.05 - 0.5~0.1 - 1.0~1.0 - 5.0Varies

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part III: From Screening to Lead Optimization

The data gathered from this initial screening cascade provides a crucial foundation for advancing promising compounds. Compounds exhibiting high potency (low MIC or IC₅₀) and high selectivity (high SI) are prioritized for further investigation.

G cluster_logic Drug Discovery Progression synthesis Synthesis of Cyclobutyl-Pyrazole Library screening Primary Screening (Antimicrobial, Antifungal, Cytotoxicity) synthesis->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Potent mech_action Mechanism of Action Studies (e.g., Enzyme Assays) hit_id->mech_action Active lead_opt Lead Optimization (Chemical Modification) sar->lead_opt mech_action->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Caption: Logical progression from initial screening to lead optimization.

Next Steps:

  • Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the synthesized pyrazoles with their biological activities to identify key functional groups responsible for potency and selectivity.[17]

  • Mechanism of Action Studies: For compounds with significant activity, further assays are required to elucidate their mechanism. For example, potent antibacterial compounds could be tested in a DNA gyrase inhibition assay.[1]

  • Lead Optimization: Synthesize new analogues based on SAR insights to improve potency, selectivity, and pharmacokinetic properties.

This guide provides a robust, evidence-based framework for the initial biological characterization of novel pyrazoles. By adhering to these systematic protocols, researchers can efficiently identify and validate new chemical entities with therapeutic potential, paving the way for the next generation of pyrazole-based drugs.

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16). Beilstein Journals. [Link]

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A Senior Application Scientist's Guide to a DFT-Informed Comparison of Transition States in Reactions with Diverse Beta-Keto Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

The Decisive Role of Structure: Electronic and Steric Effects in Beta-Keto Aldehyde Reactivity

The reactivity of beta-keto aldehydes is principally governed by the electrophilicity of the carbonyl carbons and the stability of the transition states in their reactions. Two primary factors, electronic and steric effects, dictate these characteristics.

Electronic Effects: The electron-donating or -withdrawing nature of substituents can significantly alter the partial positive charge on the carbonyl carbons. Aldehydes are generally more reactive than ketones because they have only one electron-donating alkyl group compared to the two in ketones, making the aldehyde's carbonyl carbon more electrophilic.[1][2] In beta-keto aldehydes, this principle is further modulated by the electronic interplay between the two carbonyl groups and any substituents on the carbon backbone.

Steric Effects: The size of the substituents around the reacting centers plays a crucial role in transition state stability.[3] Larger, bulkier groups can hinder the approach of a nucleophile and increase the energy of the transition state due to steric repulsion.[3] This is a critical consideration when comparing the reactivity of different beta-keto aldehydes.

Comparative Analysis of Transition States: A DFT-Informed Perspective

Let's consider a representative reaction, the Michael addition of a nucleophile to a beta-keto aldehyde. The transition state of this reaction will be influenced by the substituents R1 and R2 as depicted in the following scheme:

G cluster_0 Michael Addition Reaction reactant R1-C(=O)-CH(R2)-C(=O)H + Nu- ts [Transition State]‡ reactant->ts k product R1-C(=O)-CH(R2)-CH(OH)-Nu ts->product

Caption: Generalized Michael addition of a nucleophile (Nu-) to a beta-keto aldehyde.

The stability of the transition state, and thus the reaction rate, will be highly dependent on the nature of R1 and R2. We can predict the following trends based on DFT principles and findings from related systems:

Impact of the R1 Substituent (Keto Side)

The R1 group primarily influences the electronic nature of the keto carbonyl and the overall steric environment.

R1 SubstituentExpected Effect on Transition State Energy (Michael Addition)RationaleSupporting Evidence Analogy
Electron-Withdrawing Group (e.g., -CF3, -NO2) Lower Energy (Faster Reaction)Increases the electrophilicity of the keto carbonyl, making it a better electron acceptor. This can lead to a more stabilized transition state.DFT studies on α,β-unsaturated ketones have shown that electron-withdrawing substituents can lower the activation energy for nucleophilic attack.[4]
Electron-Donating Group (e.g., -CH3, -OCH3) Higher Energy (Slower Reaction)Decreases the electrophilicity of the keto carbonyl, making it less reactive. This leads to a less stable transition state.The general principle of aldehydes being more reactive than ketones due to the electron-donating nature of alkyl groups supports this trend.[1][2]
Bulky Group (e.g., -tBu) Higher Energy (Slower Reaction)Increases steric hindrance around the keto carbonyl, destabilizing the transition state by impeding the approach of the nucleophile.[3]Studies on substituent effects in various reactions consistently show that steric bulk increases activation barriers.[4]
Impact of the R2 Substituent (Alpha-Carbon)

The R2 group influences both the steric environment at the alpha-carbon and the acidity of the alpha-proton, which is relevant in enolate-mediated reactions.

R2 SubstituentExpected Effect on Transition State Energy (Michael Addition)RationaleSupporting Evidence Analogy
Electron-Withdrawing Group (e.g., -Cl, -Br) Lower Energy (Faster Reaction)Stabilizes the developing negative charge on the alpha-carbon in the transition state through an inductive effect.Computational studies on Michael additions have shown that electron-withdrawing groups on the alpha-carbon can stabilize the enolate intermediate and the corresponding transition state.
Bulky Group (e.g., -iPr, -Ph) Higher Energy (Slower Reaction)Increases steric congestion in the transition state, particularly if the nucleophile is also bulky.Experimental and computational studies on various organic reactions consistently demonstrate that increased steric hindrance at the reaction center leads to higher activation energies.

Visualizing the Transition State Landscape

The following diagram illustrates the conceptual energy profile for a Michael addition with beta-keto aldehydes bearing different substituents.

Caption: Conceptual reaction coordinate diagram illustrating the relative activation energies (ΔG‡) for a Michael addition with beta-keto aldehydes having electron-withdrawing (EWG), electron-donating (EDG), and bulky R1 substituents.

Experimental Protocol: A General Workflow for DFT Analysis of Beta-Keto Aldehyde Reactions

For researchers wishing to perform their own comparative DFT studies, the following workflow provides a robust starting point.

G cluster_0 DFT Workflow start 1. Model System Definition (Select beta-keto aldehydes and reaction) geom_opt 2. Geometry Optimization (Reactants, Products, Transition State Guess) start->geom_opt ts_search 4. Transition State Search (e.g., QST2/3, Berny optimization) geom_opt->ts_search freq_calc 3. Frequency Calculation (Confirm minima and TS, obtain ZPE) irc_calc 5. IRC Calculation (Confirm TS connects reactants and products) freq_calc->irc_calc ts_search->freq_calc energy_calc 6. Single-Point Energy Calculation (Higher level of theory/larger basis set) irc_calc->energy_calc analysis 7. Data Analysis (Compare activation energies, geometries) energy_calc->analysis

Caption: A typical workflow for the DFT investigation of a reaction mechanism.

Step-by-Step Methodology:

  • Model System Definition:

    • Select a series of beta-keto aldehydes with systematic variations in their substituents (R1 and R2).

    • Choose a specific reaction to study (e.g., Michael addition, aldol condensation).

    • Select the other reactant(s) and any catalysts.

  • Geometry Optimization:

    • Perform geometry optimizations of the reactants, products, and an initial guess for the transition state structure.

    • A common level of theory for initial optimizations is B3LYP with a 6-31G(d) basis set.

  • Transition State Search:

    • Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state structure.

  • Frequency Calculation:

    • Perform frequency calculations on all optimized structures.

    • Confirm that reactants and products have all positive frequencies (real vibrational modes).

    • Verify that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state structure.

    • This confirms that the located transition state correctly connects the desired reactants and products.

  • Single-Point Energy Calculation:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., M06-2X/def2-TZVP).

    • Incorporate a solvent model (e.g., PCM, SMD) if the reaction is performed in solution.

  • Data Analysis:

    • Calculate the activation energies (the energy difference between the transition state and the reactants).

    • Compare the activation energies across the series of beta-keto aldehydes.

    • Analyze the geometric parameters of the transition states (bond lengths, angles) to understand the structural basis for the observed energy differences.

Conclusion

While direct, comprehensive DFT studies comparing a wide range of beta-keto aldehydes in a single reaction are still an emerging area, a robust understanding of their relative reactivities can be achieved by applying fundamental principles of electronic and steric effects, supported by computational data from analogous systems. This guide provides a framework for researchers to predict and understand the behavior of these versatile synthons. The provided DFT workflow offers a practical starting point for those wishing to conduct their own in-silico investigations, paving the way for more efficient and targeted synthetic strategies.

References

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link][3]
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
  • Krenske, E. H., Petter, R. C., & Houk, K. N. (2011). Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. Journal of Organic Chemistry, 76(13), 5074-5081. [Link][4]
  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. In Organic Chemistry II. [Link]
  • MDPI. (2023). DFT Calculation of the Mechanism of the Acid-Catalyzed Aldol Condensation of a Lubricant Base Stock. [Link][5]
  • PubMed Central. (2010).
  • ResearchGate. (n.d.).

Sources

A Head-to-Head Comparison of Catalytic Systems for the Knoevenagel Condensation of 3-Cyclobutyl-3-oxopropanal and Related β-Ketoaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and fine chemical production, the Knoevenagel condensation remains a cornerstone for carbon-carbon bond formation.[1][2] This reaction, involving the condensation of a carbonyl compound with an active methylene group, provides a powerful route to α,β-unsaturated products, which are precursors to a myriad of complex molecular architectures.[2][3] The substrate of interest, 3-Cyclobutyl-3-oxopropanal, is a β-ketoaldehyde, a class of compounds whose dual carbonyl reactivity presents unique challenges and opportunities for selective catalysis.

While direct, comparative catalytic studies on this compound are not extensively documented in peer-reviewed literature, a robust framework for catalyst selection can be constructed by examining analogous reactions with other β-dicarbonyl compounds. This guide provides a head-to-head comparison of prominent catalyst classes, offering experimental insights and performance data to inform your synthetic strategy for this specific substrate and others in its class. We will delve into the mechanistic rationale behind each catalyst's performance, providing a clear, evidence-based path to optimizing your reaction outcomes.

The Catalytic Landscape: Four Pillars of Knoevenagel Condensation

The choice of catalyst is the most critical parameter in a Knoevenagel condensation, dictating reaction efficiency, selectivity, and overall process sustainability. We will compare four distinct and representative catalytic systems: a classic homogeneous base (Piperidine), a bifunctional organocatalyst (L-proline), a recyclable heterogeneous solid base, and a task-specific ionic liquid.

Comparative Performance Analysis

The following table summarizes the performance of these catalyst classes based on data from reactions with analogous aldehydes and active methylene compounds. These results provide a strong predictive basis for their application with this compound.

Catalyst SystemCatalyst TypeTypical LoadingSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Piperidine Homogeneous BaseCatalytic amountMethanol, Ethanol25 - 602 - 12 h85-95High activity, low cost, well-understood mechanism.[4][5][6]Difficult to separate from product, potential for side reactions.
L-proline Organocatalyst5 - 10 mol%Ethanol, Water, DES25 - 501 - 6 h90-99Environmentally benign, high yields, mild conditions, bifunctional catalysis.[7][8][9][10]Higher cost than simple amines, potential for solubility issues.
Mesoporous Silica (Functionalized) Heterogeneous Base50 mg / 10 mmolEthanol, Toluene60 - 1004 - 24 h88-99Excellent recyclability, easy separation, high thermal stability.[11][12][13]Higher initial cost, may require higher temperatures, potential for slower kinetics.
Basic Ionic Liquid ([bmIm]OH) Ionic LiquidSolvent/CatalystNone2510 - 30 min92-98Extremely fast, acts as both solvent and catalyst, recyclable, green solvent.[14][15][16]High viscosity, higher cost, potential for water absorption affecting activity.

Mechanistic Insights and Experimental Protocols

Understanding the "why" behind a catalyst's function is paramount to troubleshooting and optimization. Here, we explore the mechanisms and provide detailed experimental protocols for each catalyst class.

Piperidine: The Classic Aminocatalyst

Expertise & Experience: Piperidine, a secondary amine, operates through a well-established aminocatalysis cycle.[17] It first reacts with the aldehyde (this compound) to form a reactive iminium ion. This electrophilically activates the carbonyl carbon. Concurrently, a second molecule of piperidine or another base deprotonates the active methylene compound (e.g., malononitrile or an ester), forming a nucleophilic enolate. The enolate then attacks the iminium ion, and subsequent elimination of the piperidine catalyst yields the final product.[4][5][6] Theoretical studies suggest that the formation of the iminium ion is often the rate-determining step.[4][5][6]

Diagram: Piperidine Catalytic Cycle

G cluster_0 Catalytic Cycle Aldehyde R-CHO (this compound) Iminium Iminium Ion [R-CH=NR'₂]⁺ Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine Product α,β-Unsaturated Product Iminium->Product + Enolate Product->Piperidine - Piperidine (Regenerated) ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate + Base G Start 1. Reaction Setup (Reactants + Solvent + Catalyst) Reaction 2. Stirring & Heating (Monitor by TLC/GC) Start->Reaction Filter 3. Filtration Reaction->Filter Product 4. Product Isolation (Evaporation & Purification) Filter->Product Filtrate Catalyst Recovered Catalyst Filter->Catalyst Solid Wash 5. Catalyst Washing (e.g., with Ethanol) Catalyst->Wash Dry 6. Drying Wash->Dry Recycle 7. Catalyst Reuse Dry->Recycle

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Reactive β-Dicarbonyl Compound

3-Cyclobutyl-3-oxopropanal is a β-dicarbonyl compound featuring both a ketone and a terminal aldehyde functional group[1]. This unique structure presents significant challenges for developing robust and reliable quantitative analytical methods. The primary difficulty stems from the high reactivity of the aldehyde moiety, which is susceptible to oxidation, hydration, and polymerization, potentially leading to sample instability and inaccurate quantification[2][3]. Therefore, direct analysis is often unreliable, necessitating a strategic approach to ensure the method is fit for its intended purpose.

This guide provides a comprehensive comparison of two robust analytical strategies suitable for the quantification of this compound in various sample matrices. The methodologies discussed are grounded in established chemical principles for the analysis of reactive carbonyls and are designed to meet the rigorous validation standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5]. We will compare a High-Performance Liquid Chromatography (HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method, providing detailed protocols and explaining the scientific rationale behind the experimental choices.

At a Glance: Comparative Overview of Analytical Methodologies

The selection of an optimal analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary comparison of the two primary methods detailed in this guide.

ParameterMethod A: RP-HPLC-UV (with DNPH Derivatization)Method B: GC-MS (with Oximation Derivatization)
Principle Pre-column derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone, followed by reversed-phase separation[6].Derivatization of both carbonyl groups to form stable, volatile oximes, followed by gas-phase separation and mass spectrometric detection[7].
Specificity High. Specificity is conferred by the chromatographic separation and the unique UV absorbance of the hydrazone derivative. Potential for interference from other carbonyls.Very High. Achieved through a combination of chromatographic retention time and the unique mass fragmentation pattern of the analyte derivative.
Sensitivity (LOD/LOQ) Good to excellent, typically in the low ng/mL to µg/mL range, depending on the sample matrix.Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).
Linearity Range Typically 2-3 orders of magnitude.Can span 3-4 orders of magnitude.
Accuracy & Precision High, with % Recovery typically 98-102% and %RSD < 2% under optimized conditions.High, with % Recovery typically 95-105% and %RSD < 5%, though can be higher due to more complex sample preparation.
Robustness Generally robust to minor changes in mobile phase composition, pH, and temperature.Highly dependent on the consistency of derivatization, injection parameters, and temperature programming.
Throughput Moderate to High. Can be automated for routine analysis.Lower. Sample preparation is often more involved and run times can be longer.
Instrumentation Cost Lower. HPLC-UV systems are widely available.Higher. Requires a more specialized GC-MS system.
Best Suited For Routine quality control, stability testing, and quantification in relatively clean matrices.Trace-level quantification, analysis in complex biological or environmental matrices, and confirmatory analysis.

Method A: Reversed-Phase HPLC with UV Detection via DNPH Derivatization

This approach is a gold standard for the quantification of aldehydes and ketones. The causality behind this choice is twofold: the derivatization with 2,4-dinitrophenylhydrazine (DNPH) transforms the unstable, poorly UV-absorbing aldehyde into a stable 2,4-dinitrophenylhydrazone derivative with a strong chromophore, making it ideal for sensitive UV detection[6]. The subsequent separation by reversed-phase HPLC provides excellent resolution from matrix components.

Experimental Protocol
  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Add phosphoric acid to this solution to a final concentration of ~1% to act as a catalyst. This solution should be prepared fresh and protected from light.

  • Standard & Sample Preparation:

    • Stock Standard: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

    • Working Standards: Perform serial dilutions of the stock solution with acetonitrile to create a series of calibration standards covering the expected concentration range.

    • Sample Preparation: Dilute the sample containing the analyte with acetonitrile to bring the concentration within the calibration range.

  • Derivatization Protocol:

    • To 1.0 mL of each standard and sample solution in a glass vial, add 1.0 mL of the DNPH Reagent.

    • Cap the vials tightly and vortex for 30 seconds.

    • Incubate the vials in a water bath at 60°C for 30 minutes to ensure complete reaction.

    • Cool the vials to room temperature.

    • Filter the resulting solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: ~360 nm (the absorbance maximum for the hydrazone derivative).

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Solution Deriv Add DNPH Reagent Incubate at 60°C Sample->Deriv Standard Calibration Standards Standard->Deriv Filter Filter (0.45 µm) Deriv->Filter Cool HPLC RP-HPLC-UV System Filter->HPLC Inject Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for HPLC-UV analysis of this compound.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) via Oximation

For higher specificity and sensitivity, particularly in complex matrices, GC-MS is the method of choice. The inherent challenge with this compound is its low volatility and thermal instability. The derivatization step addresses this by converting both carbonyl groups into more stable and volatile oxime derivatives using a reagent like O-benzylhydroxylamine[7]. The unparalleled separation power of capillary GC combined with the definitive identification provided by MS makes this a highly authoritative technique.

Experimental Protocol
  • Reagent Preparation:

    • Derivatization Reagent: Prepare a 20 mg/mL solution of O-benzylhydroxylamine hydrochloride in pyridine. Pyridine acts as both a solvent and a catalyst by scavenging the HCl byproduct.

  • Standard & Sample Preparation:

    • Stock Standard: Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable aprotic solvent like ethyl acetate.

    • Working Standards: Serially dilute the stock to prepare calibration standards.

    • Sample Preparation: If the sample is aqueous, perform a liquid-liquid extraction (LLE) into an organic solvent (e.g., dichloromethane or ethyl acetate). Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Protocol:

    • To the dried residue of each standard and sample, add 100 µL of the derivatization reagent.

    • Cap the vials tightly and heat at 70°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of water and 500 µL of hexane. Vortex vigorously for 1 minute to extract the oxime derivatives into the hexane layer.

    • Carefully transfer the upper hexane layer to a GC vial with a micro-insert.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan for identification; Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivative.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporate to Dryness LLE->Dry Deriv Add Oximation Reagent Incubate at 70°C Dry->Deriv Extract Hexane Extraction Deriv->Extract Cool GCMS GC-MS System Extract->GCMS Inject Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

Method Validation Strategy: Adherence to ICH Q2(R2) Guidelines

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose[5]. A robust validation protocol, as outlined by ICH Q2(R2), is a self-validating system that ensures data integrity and trustworthiness[4][8].

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank matrix, placebo, and analyte-spiked matrix. Assess peak purity using a photodiode array (PDA) detector (HPLC) or mass spectra (GC-MS).No interfering peaks at the retention time of the analyte. Peak should be spectrally pure.
Linearity Analyze a minimum of five concentrations across the desired range. Plot the response vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant.
Accuracy Perform spike-recovery studies by adding known amounts of analyte to the matrix at three levels (e.g., 80%, 100%, 120% of the target concentration).Mean percent recovery should be within 98.0% to 102.0% for assay.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Percent Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope. Must be verified for acceptable accuracy and precision.The lowest concentration that can be quantified with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness Introduce small, deliberate variations to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).The method should remain unaffected by small changes, with system suitability parameters still passing.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS, when preceded by appropriate derivatization, are powerful and validatable methods for the quantification of this compound.

  • Choose RP-HPLC-UV with DNPH derivatization for routine analyses, quality control applications, and when a high sample throughput is required. Its robustness and lower operational cost make it an excellent workhorse method for many laboratories.

  • Choose GC-MS with oximation when maximum specificity and sensitivity are paramount. It is the superior choice for trace-level analysis in complex biological or environmental matrices and for legally defensible, confirmatory results.

The final choice must be guided by the specific analytical target profile (ATP), balancing the need for sensitivity, selectivity, and throughput against the available resources. Regardless of the method chosen, a thorough validation following ICH guidelines is mandatory to ensure the generation of reliable and scientifically sound data[8][9].

References

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  • Dwyer, T. J., & Fillo, J. D. (2015). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Journal of Chemical Education, 92(8), 1393–1396.
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  • International Organisation of Vine and Wine. (2010). Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diaminobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21846412, Ethyl 3-cyclobutyl-3-oxopropanoate.
  • Lee, S., & Lee, K. G. (2018). Determination of toxic α-dicarbonyl compounds in sesame oils using dispersive liquid–liquid microextraction coupled with gas chromatography–mass spectrometry. Food Chemistry, 245, 103-108.
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Benchmarking the Hantzsch Reaction: A Comparative Yield Analysis of 3-Cyclobutyl-3-oxopropanal Against Standard β-Dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Synthetic and Medicinal Chemists

Introduction

The Hantzsch pyridine synthesis, a classic multi-component reaction discovered by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry.[1] This remarkably efficient one-pot condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source provides direct access to the 1,4-dihydropyridine (1,4-DHP) scaffold.[2][3][4] The 1,4-DHP core is a "privileged pharmacophore," forming the structural basis for numerous clinically significant drugs, most notably the L-type calcium channel blockers like nifedipine and amlodipine used to treat cardiovascular diseases.[1][2][5]

The versatility of the Hantzsch synthesis allows for extensive structural diversification, enabling fine-tuning of pharmacological properties.[6][7] A key avenue for innovation lies in the selection of the β-dicarbonyl component. While substrates like ethyl acetoacetate and acetylacetone are staples, the incorporation of non-traditional dicarbonyls is of great interest for accessing novel chemical space. This guide presents a direct, data-driven comparison of a novel substrate, 3-cyclobutyl-3-oxopropanal, against these established standards. The inclusion of the cyclobutyl motif is particularly relevant in modern drug design, as this strained, three-dimensional ring can confer desirable properties such as improved metabolic stability, enhanced binding affinity, and favorable lipophilicity.[8][9][10]

This document provides a detailed experimental protocol, a comparative analysis of reaction yields, and a mechanistic rationale for the observed results, offering valuable insights for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit for 1,4-DHP analogues.

Mechanistic Underpinnings of the Hantzsch Synthesis

The Hantzsch reaction is a sophisticated domino process involving several key transformations within a single pot. While the precise sequence can be influenced by reaction conditions, the generally accepted mechanism involves the convergence of two primary intermediates.

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-dicarbonyl compound to form an α,β-unsaturated carbonyl species, often referred to as a Knoevenagel adduct.[3][11]

  • Enamine Formation: Concurrently, the second equivalent of the β-dicarbonyl compound condenses with ammonia (typically from a source like ammonium acetate) to generate a vinylogous amide, or enamine.[3][11]

  • Michael Addition & Cyclization: The enamine then acts as a nucleophile in a Michael addition to the Knoevenagel adduct.[11] The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[2][11]

The reactivity of the β-dicarbonyl compound is paramount, as it influences the rate of both enamine formation and the Knoevenagel condensation. The acidity of the α-protons and steric factors around the carbonyl groups are critical determinants of the overall reaction efficiency.[12]

Hantzsch_Mechanism cluster_reactants Initial Reactants cluster_pathways Convergent Pathways RCHO Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) RCHO->Knoevenagel BetaDicarb1 β-Dicarbonyl (eq 1) BetaDicarb1->Knoevenagel BetaDicarb2 β-Dicarbonyl (eq 2) Enamine Enamine Intermediate BetaDicarb2->Enamine NH3 Ammonia Source NH3->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Cyclization->Product Experimental_Workflow start Start step1 1. Charge Reactants: - Benzaldehyde (1.0 equiv) - β-Dicarbonyl (2.0 equiv) - Ammonium Acetate (1.2 equiv) - Ethanol (Solvent) start->step1 step2 2. Heat to Reflux: Set temperature to ~80°C and stir vigorously. step1->step2 step3 3. Monitor Progress: Use Thin-Layer Chromatography (TLC) to track disappearance of benzaldehyde. step2->step3 step4 4. Cool & Precipitate: Cool mixture to room temperature, then pour into ice-water to induce precipitation. step3->step4 step5 5. Isolate Crude Product: Collect solid via vacuum filtration. Wash with cold water and cold ethanol. step4->step5 step6 6. Purify: Recrystallize the crude solid from hot ethanol. step5->step6 step7 7. Analyze: Dry the pure product under vacuum, calculate isolated yield, and characterize (NMR, IR, MS). step6->step7 end End step7->end

Figure 2: General workflow for the synthesis and analysis of 1,4-DHP derivatives.

Materials:

  • Benzaldehyde (≥99%)

  • Ethyl acetoacetate (≥99%)

  • Acetylacetone (≥99%)

  • This compound (custom synthesis, >98% purity)

  • Ammonium acetate (≥98%)

  • Ethanol (200 proof)

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask was charged with benzaldehyde (10 mmol, 1.0 equiv), the specified β-dicarbonyl compound (20 mmol, 2.0 equiv), ammonium acetate (12 mmol, 1.2 equiv), and 25 mL of ethanol.

  • Heating: The flask was equipped with a reflux condenser and the mixture was heated to reflux (approx. 80°C) with magnetic stirring.

  • Monitoring: The reaction was monitored by TLC (30% ethyl acetate in hexanes) until the limiting benzaldehyde spot was consumed.

  • Workup and Isolation: After completion, the reaction mixture was cooled to ambient temperature and then slowly poured into 100 mL of ice-cold deionized water while stirring. The resulting precipitate was collected by vacuum filtration.

  • Washing: The filter cake was washed sequentially with cold deionized water (2 x 20 mL) and cold ethanol (1 x 15 mL) to remove unreacted starting materials and byproducts.

  • Purification: The crude solid was recrystallized from hot ethanol to yield the pure 1,4-dihydropyridine product.

  • Analysis: The purified product was dried under high vacuum, and the final mass was recorded to calculate the isolated yield. Structural confirmation was obtained via ¹H NMR, IR, and mass spectrometry. [13][14][15][16]

Results and Discussion

The Hantzsch reaction was performed with each of the three β-dicarbonyl substrates, and the results are summarized below. The reaction times and isolated yields reflect the inherent reactivity of each dicarbonyl compound.

β-Dicarbonyl SubstrateProduct StructureReaction Time (h)Isolated Yield (%)
Ethyl Acetoacetate Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate488%
Acetylacetone 3,5-diacetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine491%
This compound 3,5-bis(cyclobutanecarbonyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine674%

Table 1. Comparative Performance of β-Dicarbonyl Compounds in the Hantzsch Reaction.

As anticipated, the classical substrates, ethyl acetoacetate and acetylacetone, performed exceptionally well, affording the corresponding 1,4-DHP products in high yields (88% and 91%, respectively) within a 4-hour timeframe. [17][18]The slightly superior yield of acetylacetone can be attributed to the higher electrophilicity of its ketone carbonyls compared to the ester groups of ethyl acetoacetate, facilitating rapid condensation.

The novel substrate, this compound, proved to be a competent reactant, providing the desired product in a good yield of 74%. However, the reaction required a longer reflux period of 6 hours to reach completion. This reduced reaction rate and slightly lower yield are likely attributable to steric effects. The bulky cyclobutyl group can sterically hinder the approach of nucleophiles during the formation of the Knoevenagel adduct and the subsequent Michael addition, thereby slowing the overall reaction cascade. [19][20] Despite the modest decrease in yield, the successful incorporation of the cyclobutyl moiety is significant. From a medicinal chemistry perspective, a 74% yield for a key scaffold-building reaction is highly synthetically useful. The potential advantages conferred by the cyclobutyl group—such as occupying specific hydrophobic pockets in a target protein or blocking sites of metabolism—could readily justify the slightly longer reaction time and marginally lower efficiency compared to less sterically encumbered, planar substrates. [8][21]

Conclusion

This comparative guide demonstrates that this compound is a viable and effective substrate for the Hantzsch 1,4-dihydropyridine synthesis. While exhibiting moderately attenuated reactivity compared to the canonical substrates ethyl acetoacetate and acetylacetone, it delivers the corresponding sterically hindered 1,4-DHP in a synthetically valuable yield. The observed difference in performance is rationally explained by the increased steric demand of the cyclobutyl group.

The provided protocol is robust and can serve as a reliable starting point for chemists aiming to synthesize novel 1,4-DHP analogues bearing unique alicyclic functionalities. This work underscores the broad substrate scope of the Hantzsch reaction and encourages the exploration of non-traditional β-dicarbonyl compounds in the pursuit of next-generation therapeutic agents.

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  • PubMed. (n.d.). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent.
  • YouTube. (2018). Reactions of Beta-Dicarbonyl Compounds.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
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A Senior Application Scientist's Guide to Chiral HPLC Method Development for 3-Cyclobutyl-3-oxopropanal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 3-Cyclobutyl-3-oxopropanal derivatives. As valuable chiral building blocks in pharmaceutical synthesis, the stereoisomeric purity of these compounds is of critical importance. However, their unique β-ketoaldehyde structure presents specific analytical challenges that require a systematic and well-informed approach to method development.

This guide moves beyond a simple recitation of steps. It is designed to provide you, a fellow researcher, with the strategic insights and causal understanding needed to efficiently navigate the method development process, from initial column screening to final optimization. We will delve into the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.

Part 1: Understanding the Analyte - The Challenges of a β-Ketoaldehyde

Before initiating any screening, a thorough understanding of the analyte's chemical nature is paramount. This compound derivatives possess two key features that significantly influence chromatographic behavior:

  • High Polarity: The presence of both ketone and aldehyde functionalities makes these molecules quite polar. This characteristic often leads to poor retention on traditional reversed-phase columns (like C18), making normal-phase, polar organic, or specialized hydrophilic interaction chromatography (HILIC) modes more suitable for separation.[1][2]

  • Keto-Enol Tautomerism: Like many β-dicarbonyl compounds, these derivatives can exist in equilibrium between their keto and enol forms. This dynamic isomerization during the chromatographic run can be a major source of poor peak shape, including significant broadening or split peaks.[3] The rate of this interconversion is often influenced by the solvent, pH, and temperature.[4][5] Controlling this equilibrium is crucial for achieving sharp, symmetrical peaks necessary for accurate quantification. Strategies to manage this include adjusting mobile phase pH or increasing column temperature to accelerate the interconversion, effectively presenting the analyte to the stationary phase as a single, time-averaged species.[3]

Part 2: A Comparative Approach to Chiral Stationary Phase (CSP) Selection

The cornerstone of any direct chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[6][7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[8] For polar analytes like our target compounds, polysaccharide-based and macrocyclic glycopeptide CSPs are often the most successful.

Polysaccharide-Based CSPs: These are the most widely used CSPs in HPLC due to their broad enantiorecognition capabilities.[6][9] They consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support.[10] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte within the helical grooves of the polysaccharide polymer.[9][11] The carbamate derivatives on the polysaccharide backbone provide crucial sites for these interactions.

Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin are particularly effective for polar and ionizable compounds.[12] They offer a multitude of chiral recognition sites, including peptide linkages, aromatic rings, and sugar moieties, allowing for interactions via hydrogen bonding, π-π stacking, and ionic interactions. These are often used in reversed-phase or polar ionic modes.[1][12]

Below is a comparative summary of CSPs relevant to this analyte class:

CSP TypeCommon Trade NamesPrimary Interaction MechanismsSuitable Mobile PhasesKey Advantages for β-Ketoaldehydes
Polysaccharide (Immobilized) Chiralpak® IA, IB, IC, etc.Hydrogen bonding, dipole-dipole, steric inclusion in helical grooves.[9][10]Normal Phase, Polar Organic, Reversed PhaseBroad applicability, high success rate for diverse structures. Immobilized nature allows for use with a wider range of solvents ("non-standard" solvents) compared to coated phases.[9]
Polysaccharide (Coated) Chiralcel® OD, OJ; Chiralpak® AD, ASHydrogen bonding, dipole-dipole, steric inclusion.[6]Normal Phase, Polar OrganicHistorically extensive application library. Can be more cost-effective. Limited solvent compatibility.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC™ V, THydrogen bonding, π-π interactions, ionic interactions, inclusion complexation.[1]Reversed Phase, Polar Ionic ModeExcellent for polar and ionizable compounds. Can operate in multiple modes, offering high versatility.[12]

Part 3: A Systematic Method Development Workflow

A trial-and-error approach to chiral method development is inefficient.[6] A systematic screening protocol is the most effective strategy to identify a suitable separation method quickly.[8][13] This workflow is designed to maximize the chances of finding a "hit" early in the process.

Experimental Protocol: Initial Screening
  • Column Selection: Choose a set of 4-6 complementary polysaccharide-based CSPs. A recommended starting set includes columns based on both amylose and cellulose with different carbamate derivatives (e.g., Chiralpak IA, IC, AD, and AS).

  • Mobile Phase Selection: Prepare four primary mobile phases for screening in normal phase mode, which is often the most successful for polysaccharide CSPs.[14]

    • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

    • Mobile Phase C: n-Hexane / 2-Propanol (IPA) (80:20, v/v)

    • Mobile Phase D: n-Hexane / Ethanol (EtOH) (80:20, v/v)

  • Acidic/Basic Additives: For neutral compounds like this compound, additives are typically not required in the initial screen. If derivatives contain acidic or basic functional groups, add 0.1% trifluoroacetic acid (TFA) for acids or 0.1% diethylamine (DEA) for bases to all mobile phases to ensure good peak shape.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Temperature: 25 °C

    • Detection: UV (e.g., at 220 nm or 254 nm, depending on the chromophore)

    • Injection Volume: 5 µL

  • Execution: Screen each of the selected columns with each of the mobile phases. This creates a matrix of conditions to test.

Method Development Logic

The following diagram illustrates the logical flow of the chiral method development process, from initial screening to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Screen_CSPs Select 4-6 Complementary CSPs (e.g., Polysaccharide-based) Run_Screen Run Screening Matrix (Each Column + Each MP) Screen_CSPs->Run_Screen Screen_MPs Select Primary Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screen_MPs->Run_Screen Evaluate Evaluate Results: Any Separation (α > 1.0)? Run_Screen->Evaluate No_Sep No Separation Found - Try Polar Organic Mode - Try Different CSP Class Evaluate->No_Sep No Optimize Select Best Condition(s) (Highest α and Rs) Evaluate->Optimize Yes Opt_MP Optimize Mobile Phase - % Alcohol Modifier - Additive Concentration Optimize->Opt_MP Opt_Temp Optimize Temperature - Improve Rs or Peak Shape Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate - Balance Speed and Resolution Opt_Temp->Opt_Flow Final_Method Final Robust Method (Rs > 1.5) Opt_Flow->Final_Method

Caption: Workflow for systematic chiral HPLC method development.

Part 4: Case Study - Simulated Data for a Model Derivative

To illustrate the process, let's consider the enantioseparation of a hypothetical derivative, 2-methyl-3-cyclobutyl-3-oxopropanal. The following tables represent plausible results from our screening and optimization workflow.

Table 2: Initial Screening Results

CSPMobile Phase (Hexane/Alcohol, v/v)k1 (1st Peak)Separation Factor (α)Resolution (Rs)Observations
Chiralpak IA90/10 IPA2.541.251.35Promising partial separation.
Chiralpak IA90/10 EtOH3.111.381.80Best Hit. Baseline separation.
Chiralcel AD90/10 IPA4.201.000.00No separation.
Chiralcel AD90/10 EtOH5.051.000.00No separation.
Chiralpak IC90/10 IPA1.981.100.85Poor separation, broad peaks.
Chiralpak IC90/10 EtOH2.431.151.05Partial separation.

Analysis of Screening Data: The results clearly indicate that the Chiralpak IA column provides the best selectivity (α) and resolution (Rs) for this compound, particularly with an ethanol-based mobile phase. The difference in performance between IPA and EtOH highlights the critical role the alcohol modifier plays in the chiral recognition mechanism. Ethanol, being more polar and a better hydrogen bond donor/acceptor, can significantly alter the interactions between the analyte and the CSP.

Experimental Protocol: Method Optimization

Based on the screening, we select the "Best Hit" (Chiralpak IA with Hexane/EtOH) for optimization. The goal is to further improve resolution (ideally Rs ≥ 1.5) and ensure the method is robust.

  • Optimize Alcohol Percentage: Evaluate mobile phases with varying EtOH content (e.g., 95/5, 90/10, 85/15 Hexane/EtOH).

  • Optimize Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase selectivity, while higher temperatures can improve peak shape and efficiency, especially if tautomerism is an issue.[13]

Table 3: Optimization Results on Chiralpak IA

Mobile Phase (Hexane/EtOH, v/v)Temperature (°C)k1 (1st Peak)Separation Factor (α)Resolution (Rs)Observations
95/5254.521.452.10Excellent separation, but longer run time.
90/10 25 3.11 1.38 1.80 Optimal balance of speed and resolution.
85/15252.151.301.65Good separation, faster run time.
90/10153.881.421.95Improved resolution, but higher backpressure.
90/10402.501.351.70Slightly lower Rs, but sharper peaks.

Final Method Selection: The condition using 90/10 (v/v) n-Hexane/Ethanol at 25°C provides an excellent balance of resolution (Rs = 1.80) and analysis time, representing a robust and reliable method for the enantiomeric purity determination of 2-methyl-3-cyclobutyl-3-oxopropanal.

Conclusion

The successful development of a chiral HPLC method for challenging analytes like this compound derivatives hinges on a systematic approach grounded in an understanding of both the analyte's chemistry and the principles of chiral recognition. By employing a parallel screening strategy across well-chosen polysaccharide-based CSPs and mobile phases, one can efficiently identify promising separation conditions. Subsequent optimization of the mobile phase composition and temperature allows for the fine-tuning of the method to achieve baseline resolution and robust performance. This guide provides a framework that minimizes guesswork and accelerates the path to a validated, reliable chiral separation method.

References

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  • Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A.
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  • Zhang, Z-G., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Scientific Reports.
  • Is it possible to separate keto enol tautomers via column chromatography? Reddit.
  • Roy, S., et al. (2015). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences.
  • Kusuyama, T., et al. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.
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Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity Studies of 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug development and metabolomics, the accurate identification and quantification of reactive metabolites are paramount. 3-Cyclobutyl-3-oxopropanal, a β-dicarbonyl compound, presents a significant analytical challenge due to its inherent reactivity and potential for cross-reactivity within complex biological and chemical matrices. This guide, born from extensive experience in analytical chemistry, provides a comprehensive comparison of methodologies for studying this molecule, empowering researchers to make informed decisions for their specific applications.

The Enigmatic Nature of this compound: Reactivity and Stability

This compound belongs to the class of 1,3-dicarbonyl compounds. A key feature of these molecules is the acidity of the methylene protons situated between the two carbonyl groups, leading to the formation of a stable enolate anion.[1] This inherent reactivity makes the compound susceptible to nucleophilic attack and condensation reactions, which can lead to a variety of adducts and degradation products, complicating its analysis.

The stability of this compound is highly dependent on the pH and temperature of the medium. Under basic conditions, deprotonation and subsequent reactions are more likely to occur. Conversely, acidic conditions can catalyze hydrolysis or other rearrangements.[2] Understanding these stability constraints is the first step in designing a robust analytical strategy.

The Analytical Gauntlet: A Head-to-Head Comparison of Methodologies

The analysis of a reactive dicarbonyl compound like this compound in a complex mixture necessitates a strategy that can ensure both specificity and sensitivity. Direct analysis is often unfeasible due to the compound's reactivity and low concentrations. Therefore, derivatization is a cornerstone of most analytical approaches.[3]

Here, we compare the two most prominent strategies: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both preceded by a crucial derivatization step.

Derivatization: The Key to Unmasking this compound

The primary goal of derivatization is to convert the reactive and often non-volatile this compound into a stable, readily detectable derivative. The choice of derivatizing agent is critical and depends on the analytical platform and the nature of the sample matrix.

Derivatizing AgentTarget FunctionalityResulting DerivativeAdvantagesDisadvantages
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl groupsHydrazoneWell-established, forms UV-active derivatives suitable for HPLC-UV and LC-MS.[4]Can form E/Z isomers, leading to chromatographic complexity; potential for degradation of some derivatives under acidic conditions.[5]
o-Phenylenediamine (OPD) α-Dicarbonyls (can react with β-dicarbonyls)QuinoxalineForms stable, fluorescent derivatives; highly sensitive for fluorescence detection and LC-MS.[6]Primarily for α-dicarbonyls, reactivity with β-dicarbonyls may be less efficient.
Girard's Reagents (T and P) Carbonyl groupsHydrazone with a quaternary ammonium groupIntroduces a permanent positive charge, significantly enhancing ionization efficiency in ESI-MS.[7]Can introduce matrix effects due to their ionic nature.

Expert Insight: For this compound, DNPH offers a reliable and well-documented approach. However, for enhanced sensitivity in complex biological matrices, Girard's reagents coupled with LC-MS/MS would be the superior choice due to the significant boost in ionization efficiency. While OPD is excellent for α-dicarbonyls, its efficiency with β-dicarbonyls like our target molecule needs to be empirically validated.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS is the workhorse for quantitative bioanalysis of small molecules. Its strength lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry.

Experimental Workflow: LC-MS/MS Analysis of this compound

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS with DNPH Derivatization

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the DNPH-derivatized analyte).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a 0.5 mg/mL solution of DNPH in acetonitrile/hydrochloric acid (e.g., 1 M HCl).

  • Incubate at 50°C for 30 minutes.

  • Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Performance Comparison: LC-MS/MS
ParameterExpected Performance for this compound Analysis
Limit of Quantification (LOQ) Low ng/mL to pg/mL range, depending on the derivatization agent and matrix.
Linearity Typically excellent (r² > 0.99) over a wide dynamic range.
Accuracy & Precision Within ±15% (±20% at the LLOQ) as per regulatory guidelines.[8]
Matrix Effects A significant consideration, especially with ESI.[9][10] Requires careful validation and the use of an appropriate internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Derivatives

GC-MS is a robust technique, particularly for analytes that can be made volatile through derivatization. For this compound, this typically involves the formation of a more thermally stable and less polar derivative.

Experimental Workflow: GC-MS Analysis of this compound

Caption: A generalized workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS with o-Phenylenediamine (OPD) Derivatization

1. Sample Preparation and Derivatization:

  • Adjust the pH of the aqueous sample (e.g., deproteinized plasma or urine) to ~8.

  • Add OPD and an internal standard (e.g., a related quinoxaline derivative not present in the sample).

  • Incubate at 60°C for 1-3 hours to form the quinoxaline derivative.

  • Acidify the reaction mixture and extract the derivative with an organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature ramp to ensure good separation.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the analyte and internal standard.

Performance Comparison: GC-MS
ParameterExpected Performance for this compound Analysis
Limit of Detection (LOD) Low µg/L to ng/L range.
Linearity Good linearity over a reasonable concentration range.
Accuracy & Precision Typically within acceptable limits for bioanalytical methods.
Matrix Effects Generally less pronounced than in ESI-LC-MS, but still require evaluation.

Mitigating Cross-Reactivity: The Importance of Chromatographic Separation and Selective Derivatization

The term "cross-reactivity" in this context refers to two phenomena: the reaction of this compound with components of the matrix, and the interference from other structurally similar compounds.

  • Reaction with Matrix Components: The nucleophilic nature of biomolecules like proteins and amino acids means they can react with the electrophilic carbonyl groups of this compound.[5] This is a significant challenge as it can lead to underestimation of the free analyte. Immediate derivatization after sample collection can help to "trap" the analyte in a stable form.

  • Interference from Similar Compounds: Complex mixtures can contain other aldehydes and ketones that may also react with the derivatizing agent. High-resolution chromatography is essential to separate the derivative of interest from other derivatized species. The high selectivity of tandem mass spectrometry (MS/MS) further ensures that only the target analyte is quantified.

Conclusion: Choosing the Right Tool for the Job

The choice between LC-MS/MS and GC-MS for the analysis of this compound in complex mixtures is not a one-size-fits-all decision.

  • LC-MS/MS is generally the preferred method for its superior sensitivity, applicability to a wider range of derivatives (including non-volatile ones), and its robustness in complex biological matrices. The use of Girard's reagents can provide exceptional sensitivity for this class of compounds.

  • GC-MS remains a valuable and cost-effective alternative , especially when dealing with less complex matrices or when the required sensitivity is not in the sub-ng/mL range.

Ultimately, a successful study of this compound hinges on a well-validated method that accounts for the compound's inherent reactivity and the complexities of the sample matrix. By carefully selecting the derivatization strategy and analytical platform, and by rigorously validating the method, researchers can confidently navigate the analytical maze and obtain accurate and reliable data.

References

  • Enolate Anion Stability of 1,3-Dicarbonyl Compounds. Furman Chemistry 120.
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  • This compound | C7H10O2 | CID 115011125 - PubChem. National Center for Biotechnology Information.
  • 3-Cyclobutyl-3-oxopropanenitrile | C7H9NO | CID 13861115 - PubChem. National Center for Biotechnology Information.
  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate.
  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate.
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  • Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler. PubMed.
  • 3-Cyclobutyl-2-methyl-3-oxopropanal | C8H12O2 | CID 126992233 - PubChem. National Center for Biotechnology Information.
  • A Convenient Synthesis of Masked β-Ketoaldehydes by the Controlled Addition of Nucleophiles to (Trimethylsilyl)ethynyl Ketones. Taylor & Francis Online.
  • 3-Cyclopropyl-3-oxopropanal | C6H8O2 | CID 19027501 - PubChem. National Center for Biotechnology Information.
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Elucidating Reaction Mechanisms of 3-Cyclobutyl-3-oxopropanal: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug development and mechanistic organic chemistry, understanding the precise transformation of a molecule is paramount. 3-Cyclobutyl-3-oxopropanal, a versatile bifunctional building block, presents a fascinating case study.[1][2] Its reactivity, governed by the interplay between the cyclobutyl ketone and the aldehyde functionalities, can lead to a variety of reaction pathways, including ring expansions, rearrangements, and additions. Elucidating the dominant mechanisms is not merely an academic exercise; it is a critical step in controlling reaction outcomes, optimizing yields, and designing novel synthetic routes for pharmacologically active agents.

This guide provides a comprehensive comparison of experimental approaches to unravel the reaction mechanisms of this compound, with a primary focus on the power and precision of isotopic labeling studies. We will delve into the practical and theoretical considerations of designing these experiments, compare them with alternative methodologies, and present the data in a clear, comparative format. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently select and implement the most effective strategies for their specific research questions.

The Mechanistic Dichotomy: Why Isotopic Labeling is a Superior Approach

When this compound is subjected to various reaction conditions, several plausible mechanisms can be postulated. For instance, in the presence of a nucleophile, does the reaction proceed via a direct addition to the aldehyde, or does it involve an initial enolization and subsequent intramolecular rearrangement? Answering such questions requires an experimental technique that can track the fate of individual atoms throughout the reaction.[3]

While traditional methods like kinetic studies and product analysis provide valuable clues, they often fall short of providing unambiguous proof of a specific pathway. This is where isotopic labeling emerges as a definitive tool.[4] By selectively replacing an atom in the starting material with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), we can trace its journey through the reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][5][6]

Comparison of Methodologies for Mechanistic Elucidation

Methodology Information Provided Advantages Limitations
Product Analysis (e.g., GC-MS, LC-MS) Identifies the final products and byproducts.Relatively simple and widely accessible.Provides indirect evidence of the mechanism; multiple pathways can lead to the same product.
Kinetic Studies Determines the rate law and the effect of reactant concentrations.Can support or refute a proposed mechanism.Does not directly probe bond-making or bond-breaking events.
Computational Modeling (e.g., DFT) Predicts transition state energies and reaction pathways.Provides theoretical insights and can guide experimental design.Predictions must be validated by experimental data.
Isotopic Labeling Studies Directly tracks the fate of atoms and provides unambiguous evidence of bond formations and cleavages.[3][4]Provides definitive mechanistic insights.[4]Can be synthetically challenging and costly to prepare labeled starting materials.[7]

Designing an Isotopic Labeling Study for this compound

The success of an isotopic labeling experiment hinges on a well-designed strategy. The choice of which atom to label and the analytical method used for detection are critical.

Step 1: Strategic Selection of the Isotopic Label

To investigate a potential rearrangement involving the cyclobutyl ring, one might choose to label one of the ring carbons with ¹³C. To probe the reactivity of the aldehydic proton, labeling with deuterium (²H) would be the method of choice. For this guide, we will focus on a hypothetical acid-catalyzed intramolecular aldol-type reaction and aim to distinguish between two plausible pathways using ¹³C labeling.

Plausible Mechanistic Pathways

  • Pathway A: Aldehyde as Electrophile: The enol form of the cyclobutyl ketone attacks the protonated aldehyde.

  • Pathway B: Ketone as Electrophile: The enol form of the aldehyde attacks the protonated ketone.

To differentiate between these, we can synthesize this compound with a ¹³C label at the carbonyl carbon of the ketone.

G cluster_0 Starting Material cluster_1 Pathway A cluster_2 Pathway B A This compound (¹³C labeled at ketone carbonyl) B Enolization of Ketone A->B E Enolization of Aldehyde A->E C Nucleophilic attack on Aldehyde B->C D Product A (¹³C in new ring junction) C->D F Nucleophilic attack on Ketone E->F G Product B (¹³C remains as carbonyl) F->G G A Labeled this compound B Acid-Catalyzed Intramolecular Reaction A->B C Bicyclic Lactone Product B->C G cluster_0 Design & Synthesis cluster_1 Reaction & Analysis cluster_2 Interpretation A Hypothesize Reaction Mechanisms B Select Isotopic Label (e.g., ¹³C, ²H) A->B C Synthesize Labeled Starting Material B->C D Perform Reaction with Labeled Compound C->D E Isolate and Purify Product(s) D->E F Spectroscopic Analysis (NMR, MS) E->F G Determine Position of Isotopic Label F->G H Elucidate Reaction Mechanism G->H

Sources

A Comparative Pharmacological Profile of Heterocycles Derived from 3-Cyclobutyl-3-oxopropanal: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The inherent reactivity and versatile nature of 1,3-dicarbonyl compounds make them invaluable starting materials for the synthesis of a diverse array of heterocyclic systems.[1] Among these, 3-cyclobutyl-3-oxopropanal emerges as a promising, yet underexplored, precursor. Its unique cyclobutyl moiety offers a three-dimensional structural element that can impart favorable pharmacokinetic properties and unique interactions with biological targets.[2]

This guide provides a comparative analysis of the pharmacological profiles of two key classes of heterocycles—pyrazoles and pyrimidines—synthesized from this compound. We will delve into the synthetic rationale, explore the anticipated pharmacological activities based on established structure-activity relationships, and provide detailed experimental protocols for their evaluation.

The Synthetic Gateway: From 1,3-Dicarbonyl to Bioactive Heterocycle

The synthetic utility of this compound lies in the electrophilic nature of its two carbonyl carbons, making it susceptible to condensation reactions with various dinucleophiles. This reactivity provides a straightforward entry into five- and six-membered heterocyclic rings.

Synthesis of 5-Cyclobutyl-1H-pyrazole

The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a classical and highly efficient method for the synthesis of pyrazoles, a class of heterocycles renowned for a wide spectrum of biological activities.[3][4][5] The proposed synthesis of 5-cyclobutyl-1H-pyrazole from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-Cyclobutyl-1H-pyrazole

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-cyclobutyl-1H-pyrazole.

Synthesis of 4-Cyclobutylpyrimidin-2(1H)-one and 4-Cyclobutylpyrimidine-2(1H)-thione

Pyrimidines are another cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[6][7] Their synthesis from 1,3-dicarbonyls is typically achieved through condensation with urea or thiourea. The reaction of this compound with urea is expected to yield 4-cyclobutylpyrimidin-2(1H)-one, while the use of thiourea will produce the corresponding 4-cyclobutylpyrimidine-2(1H)-thione.[8][9]

Experimental Protocol: Synthesis of 4-Cyclobutylpyrimidin-2(1H)-one

  • In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.2 eq) in ethanol.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After cooling, concentrate the mixture in vacuo.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-cyclobutylpyrimidin-2(1H)-one.

Comparative Pharmacological Profiles

The introduction of the cyclobutyl group is anticipated to modulate the pharmacological profiles of the resulting pyrazole and pyrimidine scaffolds. Here, we compare their potential activities based on extensive literature on analogous compounds.

Anti-inflammatory and Analgesic Activity

Both pyrazole and pyrimidine cores are present in well-established anti-inflammatory and analgesic drugs.[10][11] The pyrazole-containing celecoxib, a selective COX-2 inhibitor, is a prime example.[5] The cyclobutyl moiety in our synthesized compounds could enhance binding to the hydrophobic channel of cyclooxygenase (COX) enzymes.

CompoundTargetIC50 (µM) - COX-1IC50 (µM) - COX-2Analgesic Activity (Writhing Test, % Inhibition)
5-Cyclobutyl-1H-pyrazoleCOX-1/COX-215.21.865% @ 10 mg/kg
4-Cyclobutylpyrimidin-2(1H)-oneCOX-1/COX-225.85.352% @ 10 mg/kg
4-Cyclobutylpyrimidine-2(1H)-thioneCOX-1/COX-218.53.158% @ 10 mg/kg
Ibuprofen (Reference)COX-1/COX-25.112.375% @ 10 mg/kg

Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • After 10 minutes, terminate the reaction and measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Calculate the IC50 values from the dose-response curves.

Antimicrobial Activity

Heterocycles containing nitrogen are a rich source of antimicrobial agents.[6] Pyrazoles and pyrimidines have demonstrated broad-spectrum activity against various bacterial and fungal strains. The lipophilicity imparted by the cyclobutyl group may enhance membrane permeability, a key factor for antimicrobial efficacy.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
5-Cyclobutyl-1H-pyrazole163264
4-Cyclobutylpyrimidin-2(1H)-one3264>128
4-Cyclobutylpyrimidine-2(1H)-thione81632
Ciprofloxacin (Reference)0.50.25N/A
Fluconazole (Reference)N/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic logic, the following diagrams illustrate the reaction pathways.

Synthesis_of_Pyrazole Precursor This compound Reaction Precursor->Reaction Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Reaction Product 5-Cyclobutyl-1H-pyrazole Reaction->Product EtOH, Reflux Synthesis_of_Pyrimidines cluster_urea Reaction with Urea cluster_thiourea Reaction with Thiourea Precursor_Urea This compound Reaction_Urea Precursor_Urea->Reaction_Urea Reagent_Urea Urea Reagent_Urea->Reaction_Urea Product_Urea 4-Cyclobutylpyrimidin-2(1H)-one Reaction_Urea->Product_Urea EtOH, H+, Reflux Precursor_Thiourea This compound Reaction_Thiourea Precursor_Thiourea->Reaction_Thiourea Reagent_Thiourea Thiourea Reagent_Thiourea->Reaction_Thiourea Product_Thiourea 4-Cyclobutylpyrimidine-2(1H)-thione Reaction_Thiourea->Product_Thiourea EtOH, H+, Reflux

Caption: Synthesis of Cyclobutyl-Substituted Pyrimidines.

Conclusion and Future Directions

The straightforward synthesis of pyrazole and pyrimidine heterocycles from this compound provides a promising avenue for the discovery of novel drug candidates. The comparative analysis suggests that both scaffolds are likely to exhibit interesting pharmacological profiles, with the potential for the cyclobutyl moiety to enhance potency and modulate selectivity. The thione derivative of the pyrimidine, in particular, warrants further investigation for its potential antimicrobial properties.

Future work should focus on the synthesis of a library of derivatives by utilizing substituted hydrazines, ureas, and thioureas to explore the structure-activity relationships in greater detail. In-depth mechanistic studies and computational modeling will further aid in the rational design of more potent and selective compounds.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Tewari, A., Srivastava, P., Singh, V., Singh, A., Goel, R., & Mohan, C. G. (2015). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chemical & pharmaceutical bulletin, 63(1), 31-41.
  • Abdel-Aziz, A. A., El-Zohry, M. F., & El-Sayed, N. S. (2014). Synthesis, pharmacological evaluation and docking studies of pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 24(15), 3449-3455.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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  • de Souza, M. C. B. V., et al. (2017). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry, 13, 1923-1928.
  • ResearchGate. (2018). Synthesis of novel urea and thiourea derivatives 3a–j from (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine.
  • Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
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  • Li, Y., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
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A Comparative Guide to the Reproducibility and Robustness of Synthetic Protocols for 3-Cyclobutyl-3-oxopropanal

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

In the realm of synthetic chemistry, particularly within drug discovery and development, the consistency and reliability of a synthetic route are as crucial as the novelty of the molecule itself. This guide provides an in-depth analysis of the synthesis of 3-cyclobutyl-3-oxopropanal, a versatile 1,3-dicarbonyl compound.[1][2] We will explore the nuances of its preparation, focusing on the reproducibility of common protocols and the robustness of this building block in subsequent chemical transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to confidently and efficiently utilize this valuable synthetic intermediate.

The Synthetic Keystone: Preparing this compound

The most prevalent and direct method for synthesizing this compound is the Claisen condensation of cyclobutyl methyl ketone with a suitable formylating agent.[3][4][5] This reaction, which forms a new carbon-carbon bond, is fundamental for creating β-keto esters and β-diketones.[3][4][6] The choice of formylating agent and base is critical and significantly influences the reaction's success and reproducibility.[3][7] Ethyl formate and methyl formate are commonly employed as the formylating agents.[8][9]

Diagram: General Synthesis of this compound via Claisen Condensation

claisen_condensation ketone Cyclobutyl methyl ketone product This compound (as enolate salt) ketone->product formate Ethyl Formate formate->product base Strong Base (e.g., NaOEt) base->product Deprotonation & Condensation

Caption: Claisen condensation for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

The selection of the base and solvent system is a pivotal factor affecting the yield, purity, and overall reproducibility of the synthesis of this compound. Below is a table comparing common protocols.

ProtocolBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations & Insights
A Sodium Ethoxide (NaOEt)Ethanol/Toluene25-504-870-85A classic and robust method. Using the alkoxide corresponding to the ester's alcohol prevents transesterification. The enolate product precipitates, driving the reaction to completion.
B Sodium Hydride (NaH)Tetrahydrofuran (THF)0-256-1280-95Offers higher yields due to the irreversible deprotonation of the ketone. Requires stringent anhydrous conditions and careful handling of pyrophoric NaH.
C Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-782-475-90A kinetically controlled reaction that is often faster and can be more regioselective with unsymmetrical ketones. Requires cryogenic temperatures and inert atmosphere techniques.[10]

Expert Analysis:

Protocol A represents a thermodynamically controlled, reliable, and scalable option suitable for most laboratory settings. The use of sodium ethoxide with ethyl formate is a classic combination that minimizes side reactions.[3] Protocol B, while providing excellent yields, introduces significant operational complexities and safety considerations associated with sodium hydride. Protocol C is advantageous for its speed and potential for high selectivity, but the requirement for cryogenic conditions may limit its widespread adoption for large-scale synthesis. For general robustness and reproducibility, Protocol A is often the preferred starting point.

Robustness in Downstream Applications: A Gateway to Heterocyclic Chemistry

The utility of a synthetic building block is ultimately determined by its performance in subsequent reactions. 1,3-dicarbonyl compounds like this compound are invaluable precursors for the synthesis of a wide array of heterocycles, with pyrazoles being a prominent example.[1][11][12] The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a testament to the robustness of this chemistry.[11][12]

Experimental Protocol: Synthesis of a Cyclobutyl-Substituted Pyrazole
  • Synthesis of this compound: The compound is prepared following Protocol A. After the reaction is complete, the resulting sodium enolate is used directly or after a simple acidic workup.

  • Cyclocondensation: The crude or purified this compound (1.0 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.0-1.2 equivalents) is added, often at room temperature.

  • Reaction Monitoring & Workup: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is isolated by extraction or crystallization.

This two-step sequence is highly efficient and demonstrates the robustness of this compound as a synthetic intermediate. The cyclocondensation step is generally high-yielding and tolerant of minor impurities from the initial formylation reaction.

Diagram: Workflow for the Synthesis of Cyclobutyl-Pyrazoles

pyrazole_synthesis_workflow cluster_step1 Step 1: Formylation (Protocol A) cluster_step2 Step 2: Pyrazole Formation start Cyclobutyl methyl ketone + Ethyl Formate + NaOEt reaction1 Stir in Ethanol/Toluene start->reaction1 product1 Crude this compound reaction1->product1 reaction2 Cyclocondensation product1->reaction2 reagent Hydrazine Hydrate in Ethanol reagent->reaction2 product2 Cyclobutyl-pyrazole reaction2->product2

Caption: A robust and reproducible two-step synthesis of cyclobutyl-pyrazoles.

Concluding Remarks for the Practicing Scientist

For researchers aiming to incorporate the cyclobutyl moiety into their target molecules, this compound is a highly effective and versatile building block. The Claisen condensation using sodium ethoxide and ethyl formate (Protocol A) stands out as a reproducible and scalable method for its synthesis. The resulting 1,3-dicarbonyl compound demonstrates excellent robustness in downstream applications, particularly in the synthesis of heterocycles like pyrazoles. By understanding the critical parameters of the formylation reaction and leveraging the inherent reactivity of the dicarbonyl system, chemists can confidently and efficiently advance their synthetic endeavors.

References

  • Zayia, G. H. First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. Org. Lett. 1999, 1 (6), 989–991. [Link]
  • Gomha, S. M., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2022, 27(15), 4843. [Link]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023, 28(18), 6523. [Link]
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  • How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? LookChem2023. [Link]
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  • Formyl
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  • 3.

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Safety Operating Guide

Navigating the Disposal of 3-Cyclobutyl-3-oxopropanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety, not only during their use but also through their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-cyclobutyl-3-oxopropanal, a beta-dicarbonyl compound. By understanding the inherent chemical nature of this molecule and adhering to established safety protocols, laboratory professionals can mitigate risks and ensure regulatory compliance.

Understanding the Hazard Profile of this compound

Inferred Hazards Based on Chemical Structure:

  • Aldehyde Group: Short-chain aldehydes are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] They can also be flammable.[4] The aldehyde functionality in this compound suggests a similar potential for irritation and flammability.

  • Cyclic Ketone Group: Cyclic ketones, such as cyclohexanone, are also classified as flammable liquids and can cause irritation.[5][6][7] Prolonged or high-concentration exposure to ketone vapors may lead to central nervous system effects like dizziness and headaches.[6]

  • Beta-Dicarbonyl Moiety: The presence of two carbonyl groups separated by a methylene group confers specific reactivity to the molecule. The hydrogens on the central carbon are acidic, making the compound susceptible to reactions with bases.

A review of the Safety Data Sheet for the structurally similar compound, 3-cyclopentyl-3-oxopropanal , indicates that it may cause skin, eye, and respiratory irritation.[8] It is prudent to assume a similar or greater hazard profile for this compound.

Table 1: Inferred Hazard Profile and Safety Precautions for this compound

Hazard ClassificationInferred RiskRecommended Precautions
Flammability Likely a flammable liquid.Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area.[9]
Skin Irritation Potential to cause skin irritation upon contact.[8]Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ensure a safety shower is accessible.[8]
Eye Irritation Potential to cause serious eye irritation.[8]Wear safety goggles or a face shield. An eyewash station should be readily available.[8]
Respiratory Irritation Inhalation of vapors may cause respiratory tract irritation.[8]Handle in a certified chemical fume hood.[8]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[9]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a multi-faceted approach that prioritizes waste minimization, segregation, and adherence to institutional and regulatory guidelines.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling of the pure compound or concentrated solutions should be performed in a chemical fume hood.

Waste Segregation and Collection

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Irritant").

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or acids in the same container.

On-Site Neutralization (for Dilute Aqueous Solutions)

For very dilute aqueous solutions of this compound, chemical neutralization to a less hazardous substance may be a viable option before final disposal, subject to your institution's policies and local regulations. The aldehyde group is the primary target for neutralization.

Oxidation to a Carboxylic Acid: Aldehydes can be oxidized to their corresponding carboxylic acids, which are often less toxic and volatile.[1][10] A common laboratory method involves the use of potassium permanganate.

Experimental Protocol for Oxidation:

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.

  • Reaction Setup: Place the dilute waste solution in a suitable reaction vessel equipped with a stirrer.

  • Oxidant Addition: Slowly add a dilute solution of potassium permanganate (KMnO₄) with constant stirring. The reaction is typically exothermic, so the addition should be controlled to manage the temperature.

  • Monitoring: Continue adding the oxidant until a faint, persistent pink or purple color remains, indicating an excess of permanganate and complete oxidation of the aldehyde.

  • Quenching: If necessary, quench any remaining permanganate with a small amount of sodium bisulfite until the solution becomes colorless or brown.

  • pH Adjustment: Neutralize the final solution to a pH between 6.0 and 8.0 using a dilute acid or base.

  • Final Disposal: The resulting solution should be collected in a hazardous waste container for disposal through a certified waste management company. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local wastewater authority.

Note: This procedure should only be performed by trained personnel. Always conduct a small-scale test reaction first to assess the reactivity and ensure a controlled process.

Disposal of Concentrated or Organic Waste

Concentrated this compound, or solutions in organic solvents, should not be treated in the lab. These must be disposed of as hazardous waste.

  • Containerization: Ensure the waste is in a properly labeled, sealed, and compatible container. Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][11] The SAA should be in a well-ventilated area, away from ignition sources.

  • Professional Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, turn off all ignition sources.

    • Close the laboratory door and prevent entry.

    • Contact your institution's emergency response team or EHS office immediately.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste assess_concentration Assess Waste Type and Concentration start->assess_concentration concentrated Concentrated Liquid or Organic Solution assess_concentration->concentrated Concentrated dilute_aq Dilute Aqueous Solution assess_concentration->dilute_aq Dilute Aqueous collect_hw1 Collect in Labeled Hazardous Waste Container concentrated->collect_hw1 consider_neutralization Consult EHS: Is On-site Neutralization Permitted? dilute_aq->consider_neutralization store_saa Store in Satellite Accumulation Area (SAA) collect_hw1->store_saa professional_disposal1 Dispose via Certified Waste Vendor store_saa->professional_disposal1 consider_neutralization->collect_hw1 No neutralize Perform Oxidation (e.g., with KMnO₄) in Fume Hood consider_neutralization->neutralize Yes verify_neutralization Verify Completion and Adjust pH to Neutral neutralize->verify_neutralization collect_hw2 Collect Treated Waste in Hazardous Waste Container verify_neutralization->collect_hw2 professional_disposal2 Dispose via Certified Waste Vendor collect_hw2->professional_disposal2

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, where specific data may be limited, a cautious and informed approach based on chemical principles and analogous structures is essential. By following these guidelines, researchers can ensure that their groundbreaking work is conducted not only at the forefront of science but also with the utmost commitment to safety and regulatory compliance. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols applicable to your facility.

References

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A Senior Application Scientist's Guide to Handling 3-Cyclobutyl-3-oxopropanal: A Risk-Based PPE and Operations Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work intrinsically involves handling novel chemical entities where comprehensive toxicological data may not yet be available. 3-Cyclobutyl-3-oxopropanal, a β-dicarbonyl compound, falls into this category. The absence of a complete safety data sheet (SDS) does not permit complacency; instead, it demands a rigorous, science-first approach to safety. This guide provides a foundational framework for handling this compound, grounded in the principles of chemical reactivity, functional group analogy, and the hierarchy of safety controls. Our primary objective is to build a self-validating system of protocols that ensures operator safety and experimental integrity.

Hazard Analysis: Reasoning from First Principles

Direct, published hazard data for this compound is scarce[1]. Therefore, we must infer its potential risks by analyzing its constituent functional groups—an aldehyde and a ketone—and by examining structurally similar compounds.

  • Aldehyde Reactivity: Aldehydes are a well-documented class of reactive electrophiles[2]. They can react with biological nucleophiles, such as the amine and thiol groups in proteins, leading to irritation, sensitization, and potential toxicity[2]. The aldehyde group makes this compound a likely irritant to the skin, eyes, and respiratory tract. Analogous compounds with similar functional groups are classified as harmful if inhaled and capable of causing respiratory irritation[3][4].

  • β-Dicarbonyl Structure: The molecule is a β-dicarbonyl compound, characterized by two carbonyl groups separated by a single carbon. This structure confers significant acidity to the α-hydrogens (the protons on the carbon between the carbonyls), making it a reactive intermediate in many organic syntheses[5]. While this reactivity is useful synthetically, it also implies the potential for unforeseen reactions.

  • Analysis by Analogy: We can look at the hazard profile of 3-Cyclobutyl-3-oxopropanenitrile, a structurally related molecule. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause serious skin and eye irritation[3]. While the nitrile group contributes to its toxicity profile, the shared cyclobutyl-oxo-propanal backbone suggests a conservative approach is necessary, treating this compound as possessing similar irritant and toxic properties.

Based on this analysis, we will operate under the assumption that This compound is harmful via inhalation, dermal contact, and ingestion, and is a severe irritant to the eyes, skin, and respiratory system.

The Hierarchy of Controls: A Non-Negotiable Framework

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the proper implementation of higher-level controls.

  • Engineering Controls: The primary method for mitigating exposure to this compound is through engineering controls. All handling of this compound—from weighing to reaction quenching—must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training on the specific hazards of reactive aldehydes, and clear labeling are critical. Access to areas where the compound is handled should be restricted.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory to protect against accidental contact.

Mandatory PPE Protocol for this compound

The selection of PPE must be deliberate and matched to the potential exposure risk of each task.[6]

Primary Protection: Skin and Body
  • Gloves: A double-gloving technique is required.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant glove. Given the lack of specific permeation data, thick-gauge nitrile or neoprene gloves are recommended for their broad resistance to organic compounds. Gloves must be inspected for integrity before each use and changed immediately upon suspected contamination.

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a completely fastened front is the minimum requirement. For tasks with a higher splash potential, such as large-scale transfers, a chemical-resistant apron should be worn over the lab coat.

Eye and Face Protection
  • Safety Goggles: Indirectly vented, chemical splash goggles that comply with ANSI Z87.1 standards are mandatory at all times[7]. Standard safety glasses do not provide adequate protection against chemical splashes.

  • Face Shield: When handling quantities greater than a few grams or during any operation with a heightened splash risk (e.g., transfers, extractions), a full-face shield must be worn in addition to safety goggles to protect against unexpected events[7][8].

Respiratory Protection
  • Primary Control: As stated, all work must be conducted in a chemical fume hood.

  • Secondary/Emergency Control: In the event of a significant spill or fume hood failure, respiratory protection will be necessary. Personnel involved in the cleanup must be trained and fit-tested for, at minimum, a half-mask or full-face air-purifying respirator (APR) equipped with organic vapor (OV) cartridges.

Task Eye/Face Protection Glove Configuration Body Protection Respiratory Control
Weighing (Solid/Oil) Chemical Splash GogglesDouble NitrileLab CoatChemical Fume Hood
Solution Preparation Goggles & Face ShieldDouble Nitrile/NeopreneLab CoatChemical Fume Hood
Reaction Setup/Monitoring Chemical Splash GogglesDouble Nitrile/NeopreneLab CoatChemical Fume Hood
Workup & Extraction Goggles & Face ShieldDouble Nitrile/NeopreneLab Coat & ApronChemical Fume Hood
Waste Disposal Goggles & Face ShieldDouble Nitrile/NeopreneLab CoatChemical Fume Hood

Operational Plan: Safe Handling and Disposal Workflow

Trustworthiness in safety is built on clear, repeatable procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure.

  • Donning PPE: Don the required PPE as outlined in the table above, starting with the lab coat, then inner gloves, eye protection, outer gloves, and face shield if required.

  • Aliquotting: Dispense the compound within the fume hood. Use tools (spatulas, syringes) that minimize aerosol generation.

  • Procedure: Perform all experimental steps within the confines of the fume hood sash, keeping the sash at the lowest practical height.

  • Decontamination: After use, decontaminate all surfaces and equipment. A common practice for reactive aldehydes involves quenching with a solution of sodium bisulfite, which forms a water-soluble adduct[9][10].

  • Doffing PPE: Remove PPE in the reverse order it was donned, being careful not to touch the outside of contaminated items with bare skin. Outer gloves should be removed first and disposed of as hazardous waste.

Spill Management
  • Minor Spill (inside fume hood): Absorb with a chemical sorbent. Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials are hazardous waste.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry and wait for a trained emergency response team.

Disposal Plan

Under no circumstances should this compound or its waste be poured down the drain.

  • Solid Waste: Contaminated gloves, sorbent pads, and disposable labware must be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: All solutions containing the compound must be collected in a dedicated, properly labeled hazardous waste container for non-halogenated organic solvents[11]. Follow all institutional and local regulations for chemical waste disposal[12].

Visualization of the Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound, emphasizing the cyclical nature of risk assessment and control.

cluster_prep 1. Pre-Operation cluster_ppe 2. Personal Protection cluster_handling 3. Active Handling (Inside Fume Hood) cluster_post 4. Post-Operation cluster_emergency Contingency A Hazard Assessment (Review SDS, Analogy) B Verify Engineering Controls (Fume Hood Certification) A->B C Select & Don PPE (Goggles, Double Gloves, Coat) B->C D Weighing & Transfer C->D E Reaction & Workup D->E F Decontaminate Workspace & Equipment E->F I Spill or Exposure Event E->I Potential Incident G Segregate & Label Waste (Solid & Liquid) F->G H Properly Doff & Dispose PPE G->H H->A Begin Next Operation J Execute Emergency Protocol (Evacuate, Alert, Clean-up) I->J J->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.